(R,R)-Ts-DENEB(regR)
Description
The exact mass of the compound (R,R)-Ts-DENEB(regR) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R,R)-Ts-DENEB(regR) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R)-Ts-DENEB(regR) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
chlororuthenium(1+);[(1R,2R)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1/t30-,31-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKUCOHLIHBSDN-ZAMYOOMVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COCCN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33ClN2O3RuS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333981-84-2 | |
| Record name | (R,R)-Ts-DENEB(regR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R,R)-Ts-DENEB: A Comprehensive Technical Guide for Advanced Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality and the Rise of Advanced Catalysis
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and life sciences sectors, the control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological, toxicological, and metabolic profiles. This underscores the critical importance of asymmetric synthesis—the selective production of a single enantiomer of a chiral molecule.
Chiral diamines have long been recognized as privileged ligands in asymmetric catalysis, capable of inducing high levels of stereoselectivity in a wide array of chemical transformations.[1] Among these, the 1,2-diphenylethylenediamine (DPEN) scaffold has proven to be exceptionally versatile. The development of N-sulfonylated derivatives of DPEN, such as Ts-DPEN, further enhances the catalytic activity and selectivity of their metal complexes.
This technical guide provides an in-depth exploration of (R,R)-Ts-DENEB, an oxo-tethered ruthenium(II) complex that represents a significant advancement in the field of asymmetric transfer hydrogenation.[2][3] Developed by Takasago International Corporation, the DENEB™ series of catalysts has demonstrated remarkable efficiency, broad substrate scope, and exceptional enantioselectivity, establishing a new standard for the synthesis of chiral alcohols.[3] As a Senior Application Scientist, this guide aims to provide not just a collection of data, but a cohesive understanding of the chemical principles, practical applications, and the causal relationships that underpin the remarkable performance of (R,R)-Ts-DENEB.
The Molecular Architecture of (R,R)-Ts-DENEB: Structure and Intrinsic Properties
The efficacy of a catalyst is fundamentally dictated by its structure. (R,R)-Ts-DENEB is a sophisticated organometallic complex meticulously designed for optimal performance in asymmetric transfer hydrogenation.
Chemical Structure:
The systematic IUPAC name for (R,R)-Ts-DENEB is Chloro[4-methyl-N-[(1R,2R)-2-[(S)-[2-[[(1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino-κN]-1,2-diphenylethyl]benzenesulfonamidato-κN]ruthenium.[4] The core of the catalyst consists of a ruthenium(II) center coordinated to a chiral tetradentate ligand. This ligand is derived from (1R,2R)-N-tosyl-1,2-diphenylethylenediamine, which is further functionalized with an ether-containing tether that links to a η⁶-coordinated p-cymene ring.
The "(R,R)" designation refers to the stereochemistry at the two chiral carbons of the ethylenediamine backbone. This specific configuration is crucial for inducing the desired enantioselectivity in the catalytic reaction.
Physicochemical Properties:
A thorough understanding of the physicochemical properties of a catalyst is paramount for its effective handling, storage, and application in chemical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₃₃ClN₂O₃RuS | [5] |
| Molecular Weight | 650.19 g/mol | |
| CAS Number | 1333981-84-2 | |
| Appearance | White to brown crystalline powder | [5] |
| Storage | Store at room temperature | [5] |
| Solubility | Soluble in methanol and other polar organic solvents. | [1] |
Note: Detailed quantitative data on properties such as melting point and specific rotation are not consistently available in publicly accessible literature and should be determined empirically for specific batches.
Synthesis of (R,R)-Ts-DENEB: A Representative Protocol
The synthesis of (R,R)-Ts-DENEB involves the preparation of the chiral ligand followed by its complexation with a suitable ruthenium precursor. While a detailed, step-by-step industrial synthesis protocol is proprietary, a representative laboratory-scale synthesis can be outlined based on established methodologies for similar Noyori-type catalysts.[5]
Part 1: Synthesis of the Precursor Ligand, (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine
The synthesis of the chiral diamine ligand is a critical first step.
Step-by-Step Methodology:
-
(R,R)-1,2-diphenylethylenediamine (20 mmol) is dissolved in dichloromethane (30 mL) and the solution is cooled to 0°C in an ice bath. The use of a non-polar aprotic solvent like dichloromethane is crucial to prevent side reactions. Cooling the reaction mixture helps to control the exothermicity of the subsequent acylation reaction.
-
A solution of p-toluenesulfonyl chloride (20 mmol) in dichloromethane (30 mL) is added dropwise to the diamine solution over 30 minutes at 0°C. The slow, dropwise addition is essential to maintain temperature control and prevent the formation of the di-tosylated byproduct.
-
The reaction mixture is stirred for an additional hour at 0°C. This ensures the complete consumption of the starting materials.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol (10:1, v/v) eluent to afford the pure (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine. This purification step is critical to remove any unreacted starting materials or byproducts, which could interfere with the subsequent complexation reaction.
Part 2: Synthesis of (R,R)-Ts-DENEB
The final step is the complexation of the chiral ligand with a ruthenium precursor.
Step-by-Step Methodology:
-
The synthesized (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ligand and a suitable ruthenium precursor, such as [RuCl₂(p-cymene)]₂, are combined in a suitable solvent like methanol under an inert atmosphere (e.g., nitrogen or argon). The inert atmosphere is crucial to prevent the oxidation of the ruthenium(II) center.
-
A base, such as triethylamine, is added to the mixture. The base acts as a proton scavenger, facilitating the coordination of the ligand to the ruthenium center by deprotonating the sulfonamide nitrogen.
-
The reaction mixture is heated to reflux for several hours. The elevated temperature provides the necessary activation energy for the ligand exchange and complex formation to occur.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent, such as hexane, to remove any organic impurities and then dried under vacuum to yield the (R,R)-Ts-DENEB catalyst.
The Catalytic Cycle of Asymmetric Transfer Hydrogenation: A Mechanistic Perspective
The remarkable efficacy of (R,R)-Ts-DENEB lies in its ability to facilitate the highly enantioselective transfer of a hydride from a hydrogen donor (typically a mixture of formic acid and triethylamine) to a prochiral ketone. The catalytic cycle is believed to proceed via an "outer-sphere" mechanism, a hallmark of Noyori-type catalysts. This mechanism is characterized by a concerted transfer of a hydride from the ruthenium center and a proton from the coordinated amine ligand to the carbonyl substrate, without the substrate directly coordinating to the metal center.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation using (R,R)-Ts-DENEB.
Explanation of the Catalytic Cycle:
-
Activation of the Precatalyst: The reaction is initiated by the activation of the (R,R)-Ts-DENEB precatalyst with a base, typically triethylamine. The base abstracts a proton from the N-H group of the tosylated diamine ligand, generating the active 16-electron ruthenium-amido complex. This species then reacts with the hydrogen source (formic acid) to form the key ruthenium-hydride intermediate.
-
Outer-Sphere Association with the Substrate: The prochiral ketone substrate associates with the active ruthenium-hydride complex through hydrogen bonding and other non-covalent interactions, forming an "outer-sphere" complex. The chiral environment created by the DPEN ligand and the tosyl group dictates the specific orientation of the ketone.
-
Concerted Hydride and Proton Transfer: This is the stereodetermining step of the reaction. A hydride is transferred from the ruthenium center to the electrophilic carbonyl carbon of the ketone, while a proton is simultaneously transferred from the protonated amine ligand to the carbonyl oxygen. This concerted, six-membered transition state is highly organized, leading to the observed high enantioselectivity.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol product dissociates from the ruthenium complex. The catalyst is then regenerated by reaction with another molecule of the hydrogen donor, allowing it to re-enter the catalytic cycle.
Applications in Asymmetric Synthesis: A Showcase of Efficiency
The versatility and high efficiency of (R,R)-Ts-DENEB have made it a valuable tool in both academic research and industrial-scale synthesis. Its primary application lies in the asymmetric transfer hydrogenation of a wide range of prochiral ketones to their corresponding chiral secondary alcohols with excellent enantioselectivities.
Kinetic Resolution of Racemic Ketones:
Beyond the reduction of prochiral ketones, (R,R)-Ts-DENEB has proven to be highly effective in the kinetic resolution of racemic ketones.[1] In this process, one enantiomer of the racemic ketone is preferentially reduced, allowing for the separation of the unreacted ketone and the chiral alcohol product, both with high enantiomeric purity. A notable example is the efficient kinetic resolution of racemic 3-aryl-1-indanones, which are important building blocks for various pharmaceuticals.[1]
Synthesis of Pharmaceutical Intermediates:
The robustness and high enantioselectivity of (R,R)-Ts-DENEB have led to its adoption in the synthesis of key chiral intermediates for active pharmaceutical ingredients (APIs). For instance, it has been successfully employed in the manufacturing process of a key intermediate for Omarigliptin, a long-acting DPP-4 inhibitor for the treatment of type 2 diabetes.[3]
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This section provides a detailed, step-by-step protocol for a representative asymmetric transfer hydrogenation reaction using (R,R)-Ts-DENEB. This protocol is intended as a starting point and may require optimization for different substrates.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
Materials:
-
(R,R)-Ts-DENEB catalyst
-
Prochiral ketone substrate
-
Anhydrous methanol (or other suitable solvent)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Standard laboratory glassware
-
Inert atmosphere (nitrogen or argon) supply
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the prochiral ketone substrate (1.0 mmol) and the (R,R)-Ts-DENEB catalyst (0.001-0.01 mmol, 0.1-1.0 mol%). The optimal catalyst loading should be determined empirically.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous methanol (5 mL) to the flask via syringe. Stir the mixture at room temperature until all solids are dissolved.
-
Hydrogen Source Preparation: In a separate vial, prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Reaction Initiation: Add the freshly prepared formic acid/triethylamine mixture (5 equivalents of formic acid relative to the substrate) to the reaction flask dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired chiral alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion: A Catalyst for the Future of Asymmetric Synthesis
(R,R)-Ts-DENEB and the broader DENEB™ family of catalysts represent a pinnacle of rational catalyst design. Their oxo-tethered structure imparts exceptional activity and enantioselectivity in asymmetric transfer hydrogenation, enabling the synthesis of a wide range of chiral alcohols with high purity. The operational simplicity, mild reaction conditions, and broad substrate scope make (R,R)-Ts-DENEB an invaluable tool for researchers and professionals in drug discovery and development. As the demand for enantiomerically pure compounds continues to grow, the importance of highly efficient and selective catalysts like (R,R)-Ts-DENEB will undoubtedly continue to expand, driving innovation in chemical synthesis for years to come.
References
-
Chem-Impex. (n.d.). Chloro[(R,R)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II). Retrieved from [Link]
-
Reddy, K. S., & Lee, D. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(38), 23563–23572. [Link]
-
Mishra, A. A., & Bhanage, B. M. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. New Journal of Chemistry, 45(12), 5357–5362. [Link]
-
Takasago International Corporation. (2021). DENEB®. Retrieved from [Link]
Sources
- 1. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.takasago.com [assets.takasago.com]
- 4. powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
(R,R)-Ts-DENEB(regR) CAS number and synonyms
An In-Depth Technical Guide to (R,R)-Ts-DENEB™: A Chiral Ruthenium Catalyst for Asymmetric Hydrogenation
Introduction
(R,R)-Ts-DENEB™ is a sophisticated, oxo-tethered ruthenium (II) complex that has emerged as a highly efficient bifunctional catalyst for asymmetric hydrogenation and transfer hydrogenation reactions.[1] Developed by Takasago International Corporation, this catalyst demonstrates remarkable activity and enantioselectivity across a broad range of substrates, surpassing conventional ruthenium-based systems.[2] Its unique structural design, featuring a tosylated diamine ligand tethered to the ruthenium center, is key to its high performance in the synthesis of chiral molecules, which are critical components in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of (R,R)-Ts-DENEB™, covering its chemical identity, mechanism of action, applications, and detailed experimental protocols for its use.
Chemical Identity and Properties
A precise understanding of a catalyst's identity is fundamental for its effective application and reproducibility in research and development.
CAS Number: 1333981-84-2[1][2][3][4][5]
Synonyms:
-
Stereoisomer of Chloro[4-methyl-N-[(1R,2R)-2-[(S)-[2-[[(1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino-κN]-1,2-diphenylethyl]benzenesulfonamidato-κN]ruthenium[1][4]
-
Chloro[(R,R)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II)[3]
-
Chloro[(R,R)-N-[2-(4-methylbenzyloxy)ethyl]-N'-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II)[3][6]
-
N-[(1R,2R)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II)[5]
Key Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₃ClN₂O₃RuS | [1][2] |
| Molecular Weight | 650.19 g/mol | [1][2][4] |
| Appearance | Powder | [1] |
| MDL Number | MFCD20922902 | [1][4] |
| InChI Key | INKUCOHLIHBSDN-ZAMYOOMVSA-M | [1] |
| SMILES String | [Ru+2].(=O)([N-]C)c3ccccc3">C@@Hc2ccccc2)c1ccc(cc1)C.[Cl-] | [1] |
Mechanism of Action: The Bifunctional Catalyst
The exceptional catalytic activity of (R,R)-Ts-DENEB™ stems from its design as an "oxo-tethered" complex, which facilitates a bifunctional, metal-ligand cooperative mechanism. In asymmetric transfer hydrogenation, the reaction does not proceed via a simple metal-centered reduction. Instead, both the ruthenium metal center and the nitrogen atom of the sulfonated diamine ligand actively participate in the hydrogen transfer process.
The generally accepted mechanism involves the formation of a ruthenium hydride species upon reaction with a hydrogen source, such as a formic acid/triethylamine mixture. The substrate (e.g., a ketone) coordinates to the ruthenium center. The hydrogen transfer then occurs via a six-membered pericyclic transition state, where a hydride is delivered from the ruthenium center to the carbonyl carbon, and a proton is transferred from the amine ligand to the carbonyl oxygen simultaneously. This concerted, outer-sphere mechanism avoids decoordination of the chiral ligand, ensuring high enantioselectivity.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Applications in Asymmetric Synthesis
(R,R)-Ts-DENEB™ is a versatile catalyst with broad applications in the synthesis of chiral alcohols from prochiral ketones and related compounds.
-
Asymmetric Transfer Hydrogenation of Ketones: This is the primary application, providing access to a wide variety of optically active secondary alcohols with high enantiomeric excess (ee). The reaction typically utilizes an inexpensive and readily available hydrogen source like formic acid in combination with an amine base.[2]
-
Dynamic Kinetic Resolution (DKR): The catalyst is highly effective in the dynamic kinetic resolution of racemic substrates, such as α-substituted cyclic ketones and diketones.[2][7] In this process, one enantiomer of the starting material is reduced selectively while the other is rapidly racemized in situ, theoretically allowing for a 100% yield of a single diastereomer of the product. For instance, it has been successfully used in the DKR of racemic 3-aryl-1-indanones.[7]
-
Synthesis of Pharmaceutical Intermediates: The high efficiency and selectivity of this catalyst have been leveraged in the synthesis of key intermediates for important pharmaceuticals. Examples include the synthesis of a key intermediate for the β2-adrenergic receptor agonist and for Omarigliptin (MK-3102).[2] It has also been applied in the total synthesis of natural products like (+)-randainin D.[8]
Experimental Protocols
The following is a representative protocol for the asymmetric transfer hydrogenation of a model ketone. The causality behind experimental choices is critical: the use of a formic acid/triethylamine mixture provides the necessary hydride for the active catalyst, while the inert nitrogen atmosphere prevents oxidation of the catalyst and other reagents.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
1. Materials:
-
(R,R)-Ts-DENEB™ catalyst
-
Acetophenone (substrate)
-
Formic acid (HCO₂H)
-
Triethylamine (Et₃N)
-
Methanol (MeOH), anhydrous
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
2. Procedure:
-
Vessel Preparation: Dry the Schlenk flask under vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Charging: To the flask, add the (R,R)-Ts-DENEB™ catalyst (e.g., 1 mol%).
-
Solvent and H-Source Addition: Prepare a 5:2 mixture of formic acid and triethylamine. Add the anhydrous methanol solvent, followed by the freshly prepared HCO₂H/Et₃N mixture.
-
Substrate Addition: Add the acetophenone substrate to the reaction mixture via syringe.
-
Reaction: Stir the mixture at room temperature (e.g., 23-28 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for asymmetric transfer hydrogenation.
Data Presentation
The performance of (R,R)-Ts-DENEB™ is best illustrated with quantitative data from representative reactions.
| Substrate | Catalyst Loading (mol%) | H-Source | Conditions | Conversion (%) | ee (%) | Reference |
| Racemic 3-phenyl-1-indanone | 1 | HCO₂H / Et₃N | MeOH, 23 °C, 10 h | ~50 | >99 (alcohol), >99 (ketone) | [7] |
| Racemic 3-(4-fluorophenyl)-1-indanone | 1 | HCO₂H / Et₃N | MeOH, 23 °C, 10 h | ~50 | >99 (alcohol), >99 (ketone) | [7] |
| 1,3-Cyclopentanedione | Not specified | Formic Acid | Not specified | High Yield | 99 | [8] |
| Dibenzo[b,f][1]oxazepine derivatives | Not specified | Formic Acid / Et₃N | Water | >99 | up to 93 | [9] |
Safety and Handling
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or fume hood to avoid inhalation of dust.[3]
-
Storage: Store in a cool, dry place away from incompatible materials. The compound is classified as a combustible solid.[1]
-
Hazards: May cause skin, eye, and respiratory irritation. Suspected of causing cancer. Harmful to aquatic life with long-lasting effects.[3]
Conclusion
(R,R)-Ts-DENEB™ stands out as a premier catalyst for asymmetric hydrogenation due to its high efficiency, broad substrate scope, and excellent enantioselectivity. Its bifunctional mechanism and operational simplicity make it an invaluable tool for chemists in both academic and industrial settings, enabling the practical and scalable synthesis of enantiomerically pure compounds that are vital for drug discovery and development.
References
-
DENEB® - Takasago International Corporation. [Link]
-
Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. [Link]
-
The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years - MDPI. [Link]
-
The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products - PMC - PubMed Central. [Link]
-
Ru–Tethered (R, R)–TsDPEN with DMAB as an efficient Catalytic system for High Enantioselective One-Pot Synthesis of Chiral β–aminol via Asymmetric Transfer Hydrogenation | Request PDF - ResearchGate. [Link]
Sources
- 1. powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. assets.takasago.com [assets.takasago.com]
- 3. (R,R)-Ts-DENEB(regR) | (R,R)-Ts-DENEB(regR) | 1333981-84-2 | 東京化成工業株式会社 [tcichemicals.com]
- 4. powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1333981-84-2・N-[(1R,2R)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II) (R,R)-Ts-DENEB 1333981-84-2・N-[(1R,2R)-1,2-Diphenyl-2-(2-(4-Methylbenzyloxy)ethylaMino)-ethyl]-4-Methylbenzene sulfonaMide(chloro)rutheniuM(II) (R,R)-Ts-DENEB 1333981-84-2【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. (R,R)-Ts-DENEB(regR) | 1333981-84-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of (R,R)-Ts-DENEB(regR) in Modern Asymmetric Synthesis: A Technical Guide
Introduction: A Paradigm Shift in Asymmetric Hydrogenation
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering asymmetric catalysis a critical technology. Among the powerful tools available to synthetic chemists, asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines has emerged as a robust and operationally simple method for the synthesis of chiral alcohols and amines.
At the forefront of this field is the class of oxo-tethered ruthenium(II) catalysts, with (R,R)-Ts-DENEB(regR) being a prominent and highly effective example. Developed and commercialized by Takasago International Corporation, (R,R)-Ts-DENEB represents a significant advancement over conventional Noyori-type catalysts.[1][2] Its unique structural feature, a covalent tether between the η⁶-arene and the diamine ligand, imparts enhanced stability and rigidity to the catalytic center, leading to exceptional levels of activity and enantioselectivity across a broad range of substrates.[3]
This technical guide provides an in-depth exploration of (R,R)-Ts-DENEB, detailing its structure, mechanism of action, and diverse applications in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful catalyst for the efficient and stereoselective synthesis of chiral molecules.
Structural Elucidation and Chemical Identity
The systematic IUPAC name for (R,R)-Ts-DENEB is chloro[(R,R)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II) .[4] The "(R,R)" designation refers to the stereochemistry of the chiral 1,2-diphenylethylenediamine (DPEN) backbone, which is crucial for inducing asymmetry. "Ts" indicates the presence of a tosyl (p-toluenesulfonyl) group on one of the nitrogen atoms of the diamine ligand. The "DENEB" acronym, a trademark of Takasago, highlights the distinctive oxo-tethered structure.[1][3]
Key Structural Features:
-
Ruthenium(II) Center: The catalytic heart of the molecule.
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-DPEN) Ligand: The chiral ligand responsible for stereocontrol.
-
Oxo-Tether: A covalent linkage between the arene and the diamine ligand, which enhances catalytic activity and stability.[3]
The molecular formula for (R,R)-Ts-DENEB is C₃₁H₃₃ClN₂O₃RuS, with a molecular weight of 650.19 g/mol .[5]
The Engine of Asymmetry: The Noyori-Ikariya Bifunctional Mechanism
The remarkable efficacy of (R,R)-Ts-DENEB in asymmetric transfer hydrogenation stems from a "metal-ligand bifunctional" catalytic mechanism, often referred to as the Noyori-Ikariya model.[6] This mechanism involves the cooperative action of the ruthenium metal center and the amine ligand in the hydrogen transfer step. Unlike inner-sphere mechanisms where the substrate directly coordinates to the metal, this process is believed to occur through an outer-sphere pathway.[7]
The catalytic cycle can be conceptualized as follows:
-
Pre-catalyst Activation: The commercially available Ru-Cl pre-catalyst is activated in the presence of a hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol with a base) to form the active 16-electron ruthenium hydride (Ru-H) species.
-
Outer-Sphere Interaction: The prochiral ketone or imine substrate interacts with the active catalyst through a network of non-covalent interactions. A key interaction is the hydrogen bond between the carbonyl/imine group of the substrate and the N-H proton of the chiral diamine ligand.
-
Concerted Hydrogen Transfer: The hydride (H⁻) from the ruthenium center and a proton (H⁺) from the amine ligand are transferred to the substrate in a concerted, six-membered pericyclic transition state. This bifunctional transfer is the stereochemistry-determining step.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol or amine product is released, and the ruthenium catalyst is regenerated to re-enter the catalytic cycle.
The rigidity conferred by the oxo-tether in (R,R)-Ts-DENEB plays a crucial role in pre-organizing the catalyst for this highly ordered transition state, thereby enhancing both the rate and the enantioselectivity of the reaction.[3]
Figure 1: A simplified representation of the Noyori-Ikariya catalytic cycle for asymmetric transfer hydrogenation.
Applications in Organic Synthesis: A Versatile Tool for Chiral Architectures
(R,R)-Ts-DENEB has proven to be a highly versatile and efficient catalyst for a wide array of synthetic transformations. Its applications span from the synthesis of simple chiral alcohols to complex pharmaceutical intermediates.
Asymmetric Transfer Hydrogenation (ATH) of Ketones
The asymmetric reduction of prochiral ketones is a cornerstone application of (R,R)-Ts-DENEB. It exhibits broad substrate scope, effectively reducing aryl alkyl ketones, diaryl ketones, and heteroaryl ketones with excellent enantioselectivity.
| Substrate | S/C Ratio | Hydrogen Source | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | 30,000 | HCOOH/NEt₃ | - | - | 95 | 97 | |
| α-Chloroacetophenone | 1,000 | HCOOH/NEt₃ | - | 10 | >99 | 96 | |
| 4-Chromanon | 1,000 | HCOOH/NEt₃ | - | 10 | >95 | 97.3 | [8] |
Dynamic Kinetic Resolution (DKR) of Racemic Ketones
(R,R)-Ts-DENEB is also highly effective in the dynamic kinetic resolution of racemic ketones that possess a stereogenic center prone to racemization under the reaction conditions. This allows for the theoretical conversion of 100% of the racemic starting material into a single, highly enantioenriched diastereomer of the product alcohol.
A notable example is the efficient kinetic resolution of racemic 3-aryl-1-indanones. This transformation provides access to synthetically valuable chiral 3-arylindanols and unreacted 3-arylindanones, both with high enantiomeric excess.[9] These products serve as key intermediates in the synthesis of bioactive molecules such as (+)-indatraline and (R)-tolterodine.[9]
| Substrate (racemic) | Catalyst Loading (mol%) | Time (h) | Yield of Indanol (%) | ee of Indanol (%) | Yield of Indanone (%) | ee of Indanone (%) | Reference |
| 3-Phenyl-1-indanone | 1 | 6 | 48 | 99 | 49 | 99 | |
| 3-(4-Methylphenyl)-1-indanone | 1 | 8 | 48 | 99 | 49 | 99 | |
| 3-(4-Methoxyphenyl)-1-indanone | 1 | 10 | 48 | 99 | 49 | 99 | |
| 3-(4-Chlorophenyl)-1-indanone | 1 | 12 | 47 | 99 | 48 | 99 |
Experimental Protocols: A Practical Guide
The following protocols are representative examples of the application of (R,R)-Ts-DENEB in organic synthesis. It is important to note that optimal conditions may vary depending on the specific substrate and should be determined experimentally. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
-
To a clean, dry reaction vessel under an inert atmosphere, add the ketone substrate.
-
Add a 5:2 molar mixture of formic acid and triethylamine as the hydrogen source and solvent.
-
Add the (R,R)-Ts-DENEB catalyst (the substrate-to-catalyst ratio, S/C, can range from 1,000 to 30,000).
-
Stir the reaction mixture at the desired temperature (typically room temperature to 40 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired chiral alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Representative Procedure for the Kinetic Resolution of 3-Phenyl-1-indanone[11]
-
In a nitrogen-flushed flask, dissolve 3-phenyl-1-indanone (1 equivalent, e.g., 0.5 mmol) in methanol (e.g., 1.5 mL).
-
Add triethylamine (15 equivalents, e.g., 7.5 mmol) followed by formic acid (3 equivalents, e.g., 1.5 mmol).
-
In a separate vial, dissolve (R,R)-Ts-DENEB (0.01 equivalents, 1 mol%) in methanol (e.g., 1.0 mL) and add this catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature (23 °C) under a nitrogen atmosphere.
-
Monitor the reaction until approximately 50% conversion is reached (typically 6-14 hours), as determined by ¹H NMR or HPLC.
-
Upon reaching the desired conversion, dilute the reaction mixture with chloroform (e.g., 30 mL) and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Separate the resulting chiral indanol and unreacted indanone by column chromatography on silica gel.
-
Determine the enantiomeric excess of both the alcohol and the recovered ketone by chiral HPLC analysis.
Figure 2: A generalized workflow for asymmetric transfer hydrogenation using (R,R)-Ts-DENEB.
Conclusion: An Indispensable Catalyst for Modern Synthesis
(R,R)-Ts-DENEB(regR) has established itself as a cornerstone catalyst in the field of asymmetric synthesis. Its superior performance, characterized by high catalytic activity, broad substrate scope, and exceptional enantioselectivity, is a direct consequence of its innovative oxo-tethered design. This structural feature enhances the stability and rigidity of the catalyst, facilitating the highly organized transition state of the Noyori-Ikariya bifunctional mechanism.
For researchers and professionals in drug development and fine chemical synthesis, (R,R)-Ts-DENEB offers a reliable and efficient solution for the production of enantiomerically pure alcohols and amines. Its operational simplicity, utilizing readily available hydrogen sources under mild conditions, further enhances its appeal for both laboratory-scale research and industrial applications. As the demand for chiral molecules continues to grow, the importance and utility of (R,R)-Ts-DENEB in the synthetic chemist's toolbox are certain to expand.
References
- Touge, T., Hakamata, T., Nara, H., Kobayashi, T., Sayo, N., Saito, T., Kayaki, Y., & Ikariya, T. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H 2 Hydrogenation. Journal of the American Chemical Society, 133(38), 14960–14963.
-
Perfumer & Flavorist. (2011, September 19). New Takasago Hydrogen Catalyst Deneb Surveyed in Study. Retrieved from [Link]
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Takasago International Corporation. (2021). DENEB®. Retrieved from [Link]
- Václavík, J., Pecháček, J., & Kačer, P. (2015). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 20(9), 15636–15675.
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Wikipedia. (2023, December 1). Asymmetric hydrogenation. In Wikipedia. Retrieved from [Link]
-
Takasago International Corporation. (2011). DENEBTM. Retrieved from [Link]
- Reddy, P. V. G., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(42), 26233-26243.
-
ResearchGate. (n.d.). An Efficient Synthesis of Racemic Tolterodine. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). (R,R)-TS-DENEB(R), TAKASAGO. Retrieved from [Link]
- Gade, N. R., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(42), 26233-26243.
- Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and related reactions. In Comprehensive Inorganic Chemistry II (pp. 431-475). Elsevier.
- Gonsalves, C. G., et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3326.
- He, L., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 920807.
- Google Patents. (n.d.). Process for the preparation of tolterodine.
-
ResearchGate. (n.d.). Synthesis of tolterodine 4 b, its analogue 4 c and probable RORγ.... Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of (r)-tolterodine tartrate.
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Takasago International Corporation. (n.d.). Fine Chemicals. Retrieved from [Link]
- Wang, D., et al. (2011). Dynamic kinetic resolution of β-keto sulfones via asymmetric transfer hydrogenation.
-
ResearchGate. (n.d.). Ru–Tethered (R, R)–TsDPEN with DMAB as an efficient Catalytic system for High Enantioselective One-Pot Synthesis of Chiral β–aminol via Asymmetric Transfer Hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)−/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. Retrieved from [Link]
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The Synthesis and Preparation of (R,R)-Ts-DENEB: An In-depth Technical Guide for Advanced Asymmetric Catalysis
Abstract
This technical guide provides a comprehensive overview of the synthesis and preparation of the (R,R)-Ts-DENEB catalyst, a highly efficient oxo-tethered Ruthenium(II) complex developed by Takasago International Corporation. Renowned for its exceptional activity and enantioselectivity in asymmetric transfer hydrogenation (ATH) reactions, (R,R)-Ts-DENEB represents a significant advancement in the synthesis of chiral molecules, particularly for the pharmaceutical and fine chemical industries. This document delves into the synthetic pathway of the catalyst, beginning with the preparation of its foundational chiral ligand, (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN), and culminating in the formation of the final active catalyst. The causality behind experimental choices, detailed protocols, and the critical role of the catalyst's unique structural features are elucidated to provide researchers, scientists, and drug development professionals with a thorough understanding of this state-of-the-art catalytic system.
Introduction: The Advent of a Superior Catalyst
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the stereoselective production of chiral compounds. Among the various catalytic systems, those based on ruthenium have demonstrated remarkable versatility and efficiency. The (R,R)-Ts-DENEB catalyst is a prime example of innovation in this field, addressing the limitations of conventional catalysts by offering significantly higher activity and a broader substrate scope.[1] Its "oxo-tethered" design is a key feature, contributing to its enhanced performance by creating a more rigid and defined chiral environment around the metal center.[2][3] This guide will systematically unpack the synthesis of this powerful catalyst, providing both the "how" and the "why" at each stage.
The Synthetic Pathway: A Two-Stage Approach
The synthesis of (R,R)-Ts-DENEB can be logically divided into two primary stages:
-
Stage 1: Synthesis of the Chiral Ligand, (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN). This crucial precursor provides the chiral backbone of the final catalyst.
-
Stage 2: Formation of the Oxo-Tethered Ruthenium(II) Complex. This involves the reaction of a modified (R,R)-TsDPEN ligand with a suitable ruthenium precursor to generate the active (R,R)-Ts-DENEB catalyst.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for (R,R)-Ts-DENEB.
Stage 1: Synthesis of the Chiral Ligand, (R,R)-TsDPEN
The synthesis of (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine, often abbreviated as (R,R)-TsDPEN, is the foundational step. The high enantiopurity of this ligand is paramount for the stereochemical outcome of the subsequent catalytic reactions.
Rationale for Reagent Selection and Conditions
The synthesis involves the monosulfonylation of (R,R)-1,2-diphenylethylenediamine with p-toluenesulfonyl chloride (TsCl).
-
(R,R)-1,2-Diphenylethylenediamine: This commercially available chiral diamine serves as the stereochemical template. The vicinal phenyl groups provide steric bulk, which is crucial for creating a well-defined chiral pocket in the final catalyst.
-
p-Toluenesulfonyl Chloride (TsCl): The tosyl group serves a dual purpose. Firstly, it selectively protects one of the amino groups, preventing the formation of the bis-sulfonated byproduct. Secondly, the resulting sulfonamide nitrogen can deprotonate and coordinate to the ruthenium center in the final catalyst, playing a key role in the catalytic cycle.
-
Triethylamine (Et₃N): A tertiary amine base is essential to neutralize the hydrochloric acid generated during the reaction. Its use prevents the protonation of the starting diamine, which would render it unreactive.
-
Dichloromethane (DCM): A common aprotic solvent that effectively dissolves the reactants and does not interfere with the reaction.
-
Reaction Temperature (0 °C to room temperature): The reaction is initiated at a low temperature to control the exothermicity and to enhance the selectivity for monosulfonylation. Allowing the reaction to warm to room temperature ensures its completion.
Detailed Experimental Protocol for (R,R)-TsDPEN Synthesis
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (R,R)-1,2-Diphenylethylenediamine | 212.28 | 20 | 4.25 g |
| p-Toluenesulfonyl chloride | 190.65 | 20 | 3.81 g |
| Triethylamine | 101.19 | 22 | 3.06 mL |
| Dichloromethane (DCM) | - | - | 60 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (R,R)-1,2-diphenylethylenediamine (20 mmol, 4.25 g) in dichloromethane (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (20 mmol, 3.81 g) in dichloromethane (30 mL).
-
To the cooled solution of the diamine, add triethylamine (22 mmol, 3.06 mL).
-
Slowly add the solution of p-toluenesulfonyl chloride dropwise to the diamine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diamine is consumed.
-
Upon completion, quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess triethylamine, saturated NaHCO₃ solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol = 10:1, v/v) to afford (R,R)-(-)-N-p-toluenesulfonyl-1,2-diphenylethylenediamine as a white solid.
Expected Yield: 75-85%.
Stage 2: Formation of the (R,R)-Ts-DENEB Catalyst
The conversion of the (R,R)-TsDPEN ligand into the final (R,R)-Ts-DENEB catalyst involves the introduction of the oxo-tether and complexation with a suitable ruthenium precursor. While the exact, proprietary protocol from Takasago is not publicly detailed, the synthesis of analogous "tethered" ruthenium catalysts provides a strong basis for understanding the key transformations.[4][5]
The Significance of the Oxo-Tether
The "DENEB" nomenclature signifies the presence of an oxo-tethered structure. This tether connects the N-sulfonylated diamine ligand to the η⁶-arene coordinated to the ruthenium center. This structural feature is critical for the catalyst's high performance for several reasons:
-
Increased Rigidity: The tether restricts the conformational flexibility of the catalyst, leading to a more well-defined and sterically hindered chiral environment. This enhanced rigidity is a key factor in achieving high enantioselectivity.
-
Enhanced Stability: The chelation of the tethered ligand to the ruthenium center results in a more stable complex, which can lead to higher turnover numbers and catalyst longevity.
-
Improved Catalytic Activity: The precise positioning of the ligand and the arene ring can have a profound effect on the electronic properties of the ruthenium center, thereby enhancing its catalytic activity.
Caption: The structural advantage of a tethered catalyst.
General Principles of Tethered Ruthenium Catalyst Synthesis
The synthesis of tethered Ru(II)/TsDPEN catalysts generally involves the reaction of a ligand precursor, which already contains the tether and the arene moiety, with a simple ruthenium salt, or the reaction of a modified TsDPEN ligand with a pre-formed ruthenium-arene complex. A common ruthenium precursor for this type of catalyst is the [RuCl₂(p-cymene)]₂ dimer.[6]
The formation of the oxo-tether likely involves the reaction of a modified (R,R)-TsDPEN ligand, bearing a suitable functional group, with a corresponding functional group on the arene precursor.
Postulated Experimental Protocol for (R,R)-Ts-DENEB Formation
Based on the synthesis of similar ether-tethered Ru(II)/TsDPEN complexes, a plausible, though not definitively published, protocol would involve the following steps:
Materials:
| Reagent | Description |
| Modified (R,R)-TsDPEN Ligand | (R,R)-TsDPEN with a tether precursor attached |
| [RuCl₂(p-cymene)]₂ | Ruthenium(II) precursor |
| Base (e.g., Triethylamine) | To facilitate the complexation |
| Anhydrous Solvent (e.g., Isopropanol) | Reaction medium |
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the modified (R,R)-TsDPEN ligand and the [RuCl₂(p-cymene)]₂ dimer in a suitable anhydrous solvent, such as isopropanol.
-
Add a base, such as triethylamine, to the mixture.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., NMR spectroscopy).
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or can be isolated by removal of the solvent under reduced pressure.
-
The crude catalyst can be purified by recrystallization from a suitable solvent system to yield the (R,R)-Ts-DENEB catalyst as a solid.
Characterization and Quality Control
Thorough characterization of both the (R,R)-TsDPEN ligand and the final (R,R)-Ts-DENEB catalyst is essential to ensure their purity and structural integrity.
| Technique | Purpose |
| NMR Spectroscopy | |
| ¹H and ¹³C NMR | To confirm the chemical structure and purity of the ligand and catalyst. |
| Mass Spectrometry | To determine the molecular weight of the synthesized compounds. |
| Chiral HPLC | To determine the enantiomeric purity of the (R,R)-TsDPEN ligand. |
| X-ray Crystallography | To definitively determine the three-dimensional structure of the catalyst. |
| Elemental Analysis | To confirm the elemental composition of the final product. |
Conclusion
The (R,R)-Ts-DENEB catalyst represents a pinnacle of rational catalyst design, where a deep understanding of structure-activity relationships has led to a highly effective and versatile tool for asymmetric synthesis. This guide has provided a detailed, scientifically grounded pathway for its preparation, from the synthesis of the foundational chiral ligand to the principles behind the formation of the final oxo-tethered ruthenium complex. By understanding the causality behind each synthetic step and the critical role of the catalyst's unique architecture, researchers can better leverage the power of (R,R)-Ts-DENEB to achieve their synthetic goals in the development of novel pharmaceuticals and fine chemicals.
References
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Takasago International Corporation. (2021). DENEB®. [Link][1]
-
Takasago International Corporation. (2011). Novel Asymmetric Transfer Hydrogen Catalyst "DENEBTM". [Link][2]
-
Parekh, V., Ramsden, J. A., & Wills, M. (2012). Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation. Catalysis Science & Technology, 2(2), 406-414. [Link][3]
-
Touge, T., Hakamata, T., Nara, H., Kobayashi, T., Sayo, N., Saito, T., ... & Ikariya, T. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H2 Hydrogenation. Journal of the American Chemical Society, 133(38), 14960-14963. [Link]
-
Cheung, F. K., Clarke, A. J., & Wills, M. (2013). Direct Formation of Tethered Ru(II) Catalysts Using Arene Exchange. Organic Letters, 15(19), 5048-5051. [Link][7]
-
Nedden, H. G., Zanotti-Gerosa, A., & Wills, M. (2016). The Development of Phosphine-Free “Tethered” Ruthenium(II) Catalysts for the Asymmetric Reduction of Ketones and Imines. The Chemical Record, 16(6), 2623-2643. [Link]
-
Cheung, F. K., & Wills, M. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. The Journal of Organic Chemistry, 80(13), 6795-6802. [Link][8]
-
Ackermann, L., & Pospech, J. (2015). Ruthenium-‐Catalyzed Direct Oxidative Alkenylation of Arenes through Twofold C–H Bond Cleavage. Organic Syntheses, 92, 131-147. [Link][6]
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(R,R)-Ts-DENEB®: A Technical Guide to Takasago's High-Performance Asymmetric Transfer Hydrogenation Catalyst
This guide provides an in-depth technical overview of (R,R)-Ts-DENEB®, a pioneering oxo-tethered ruthenium(II) catalyst developed by Takasago International Corporation. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are engaged in the field of asymmetric catalysis. This document will explore the catalyst's discovery, its unique structural features, the underlying mechanistic principles of its operation, and its broad applicability in the stereoselective synthesis of chiral alcohols.
The Imperative for Innovation in Asymmetric Catalysis: The Genesis of (R,R)-Ts-DENEB®
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety profile.[1][2] Asymmetric hydrogenation and transfer hydrogenation have emerged as powerful and atom-economical methods for the creation of chiral centers.[2] For decades, Takasago has been at the forefront of developing innovative chiral technologies, a commitment highlighted by the Nobel Prize in Chemistry awarded in 2001 to Professor Ryoji Noyori, a Takasago outside director, for his work on asymmetric synthesis.[3]
Prior to the development of DENEB®, conventional asymmetric transfer hydrogenation catalysts, such as RuCl(arene)(N-sulfonylated diamine) systems, were widely used.[4][5] However, these catalysts often suffered from limitations, including high catalyst loadings and a restricted substrate scope.[5] This presented a significant challenge for industrial-scale applications, where efficiency, cost-effectiveness, and waste reduction are paramount.
Recognizing these limitations, researchers at Takasago embarked on a mission to develop a new generation of catalysts that would offer superior performance. This endeavor was driven by the need for:
-
Higher Catalytic Activity: To reduce catalyst loading, thereby lowering costs and minimizing residual metal content in the final product.
-
Broader Substrate Scope: To enable the efficient synthesis of a wider range of chiral alcohols with high enantioselectivity.
-
Improved Enantioselectivity: To consistently achieve high levels of stereochemical control, simplifying downstream purification processes.
This focused research effort culminated in the development of the DENEB® series of catalysts, with (R,R)-Ts-DENEB® being a prominent member.[4][5]
The Architectural Innovation: The "Oxo-Tethered" Ligand
The key innovation in the design of (R,R)-Ts-DENEB® is the "oxo-tethered" ligand. This refers to an ether linkage that connects the N-sulfonylated diamine ligand to the η⁶-arene group coordinated to the ruthenium center.[6] This structural feature imparts a number of significant advantages over its non-tethered predecessors.
Structural Rigidity and Enhanced Stereocontrol
The oxo-tether enforces a more rigid and well-defined conformation of the catalyst. This conformational constraint is crucial for effective stereochemical communication between the chiral ligand and the substrate during the catalytic cycle. The resulting stable, three-point coordination of the ligand to the ruthenium center creates a highly organized and predictable chiral environment, which is directly responsible for the observed high levels of enantioselectivity.[7]
Increased Catalyst Stability and Activity
The tether enhances the stability of the catalyst by preventing dissociation of the arene ligand, a common deactivation pathway for related half-sandwich complexes. This increased robustness contributes to higher turnover numbers (TON) and turnover frequencies (TOF), allowing for significantly lower catalyst loadings. Takasago has reported that catalyst loading can be reduced by up to 60-fold compared to conventional systems.[8]
Below is the chemical structure of (R,R)-Ts-DENEB®.
Figure 2: Proposed Catalytic Cycle of (R,R)-Ts-DENEB®
Step 1: Catalyst Activation. The precatalyst, the chloro-complex (R,R)-Ts-DENEB®, reacts with the formate species generated from the HCOOH/NEt₃ mixture to form the active ruthenium-hydride species.
Step 2: Substrate Coordination. The ketone substrate coordinates to the ruthenium center. The chiral environment of the catalyst directs the substrate to bind in a specific orientation that will determine the stereochemical outcome of the reduction.
Step 3: Hydrogen Transfer. In a concerted or stepwise manner, the hydride (H⁻) from the ruthenium center and a proton (H⁺) from the N-H group of the ligand are transferred to the carbonyl carbon and oxygen of the ketone, respectively. This is the key enantiodiscriminating step.
Step 4: Product Release and Catalyst Regeneration. The resulting chiral alcohol dissociates from the ruthenium complex, and the catalyst is regenerated by another molecule of formate, re-entering the catalytic cycle.
Performance and Applications
(R,R)-Ts-DENEB® has demonstrated exceptional performance in the asymmetric transfer hydrogenation of a wide variety of ketones, consistently delivering high yields and excellent enantioselectivities.
Substrate Scope
The catalyst is effective for the reduction of various aromatic, heteroaromatic, and aliphatic ketones. A representative, non-exhaustive summary of its performance is presented in the table below.
| Substrate (Ketone) | Product (Alcohol) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | (R)-1-Phenylethanol | 0.0033 | 4 | 95 | 97 | [8] |
| 1-Indanone | (R)-1-Indanol | 0.01 | 2 | >99 | 99 | [9] |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 0.01 | 3 | >99 | 99 | [9] |
| 4-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 0.01 | 2 | >99 | 98 | [9] |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 0.01 | 2 | >99 | 99 | [9] |
| 3,4-Dichlorobenzophenone | (R)-(3,4-Dichlorophenyl)(phenyl)methanol | 0.1 | 12 | >99 | >99 | [6] |
| 2-Methylbenzophenone | (R)-(2-Methylphenyl)(phenyl)methanol | 0.1 | 12 | >99 | >99 | [6] |
Kinetic Resolution of Racemic Ketones
(R,R)-Ts-DENEB® has also proven to be a highly effective catalyst for the kinetic resolution of racemic ketones. In a notable example, the asymmetric transfer hydrogenation of racemic 3-aryl-1-indanones using (R,R)-Ts-DENEB® resulted in the efficient separation of the enantiomers, affording the corresponding chiral cis-3-arylindanols and the unreacted 3-arylindanones with excellent diastereo- and enantioselectivity. [10]
Experimental Protocols
The following are representative experimental procedures for the asymmetric transfer hydrogenation of ketones using (R,R)-Ts-DENEB®.
General Procedure for Asymmetric Transfer Hydrogenation of Ketones
A mixture of formic acid and triethylamine (5:2 molar ratio) is typically used as the hydrogen source. The reaction is generally carried out in a suitable solvent, such as methanol, isopropanol, or acetonitrile, at room temperature.
Step-by-Step Protocol:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the ketone substrate and the solvent.
-
Add the (R,R)-Ts-DENEB® catalyst (typically 0.01 to 1 mol%).
-
Add the formic acid/triethylamine mixture.
-
Stir the reaction mixture at the desired temperature until the reaction is complete (monitored by TLC, GC, or HPLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Figure 3: Experimental Workflow for Asymmetric Transfer Hydrogenation
Protocol for Kinetic Resolution of rac-3-Phenyl-1-indanone
The following protocol is adapted from the literature for the kinetic resolution of a racemic ketone. [10] Materials:
-
rac-3-Phenyl-1-indanone
-
(R,R)-Ts-DENEB®
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Methanol (MeOH)
Procedure:
-
To a solution of rac-3-phenyl-1-indanone (0.5 mmol) in methanol (2.5 mL) under a nitrogen atmosphere, add (R,R)-Ts-DENEB® (1 mol%).
-
To this mixture, add a freshly prepared solution of formic acid (1.5 mmol) and triethylamine (7.5 mmol).
-
Stir the reaction mixture at room temperature (23 °C).
-
Monitor the reaction by TLC or ¹H NMR until approximately 50% conversion is reached.
-
Upon reaching the desired conversion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to separate the unreacted ketone and the product alcohol.
-
Determine the enantiomeric excess of both the recovered ketone and the alcohol product by chiral HPLC analysis.
Conclusion
(R,R)-Ts-DENEB® represents a significant advancement in the field of asymmetric catalysis, born from Takasago's long-standing commitment to innovation in chiral technologies. The ingenious design of the oxo-tethered ligand has resulted in a catalyst with exceptional activity, stability, and enantioselectivity, overcoming key limitations of previous systems. Its broad substrate scope and applicability in both asymmetric reduction and kinetic resolution make it a powerful tool for the synthesis of a wide array of valuable chiral building blocks for the pharmaceutical and fine chemical industries. As the demand for efficient and sustainable methods for producing enantiomerically pure compounds continues to grow, (R,R)-Ts-DENEB® is poised to play an increasingly important role in enabling the next generation of chemical synthesis.
References
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Touge, T., Hakamata, T., Nara, H., Kobayashi, T., Sayo, N., Saito, T., Kayaki, Y., & Ikariya, T. (2011). Oxo-tethered ruthenium(II) complex as a bifunctional catalyst for asymmetric transfer hydrogenation and H2 hydrogenation. Journal of the American Chemical Society, 133(38), 14960–14963. [Link]
-
Takasago International Corporation. (2021). DENEB®. [Link]
-
Touge, T., Nara, H., Fujiwhara, M., Kayaki, Y., & Ikariya, T. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society, 138(32), 10084–10087. [Link]
- Takasago International Corporation. (2011). DENEBTM: Oxo-Tethered Ruthenium(II)
-
Touge, T., Sakaguchi, K., Tamaki, N., Nara, H., Yokozawa, T., Matsumura, K., & Kayaki, Y. (2019). Multiple Absolute Stereocontrol in Cascade Lactone Formation via Dynamic Kinetic Resolution Driven by the Asymmetric Transfer Hydrogenation of Keto Acids with Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society, 141(41), 16354–16361. [Link]
-
Touge, T., Nara, H., Fujiwhara, M., Kayaki, Y., & Ikariya, T. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society, 138(32), 10084–10087. [Link]
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97–102.
-
Reddy, P. V. N., & Rama Rao, K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(40), 24651–24663. [Link]
-
Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Metal−Ligand Bifunctional Catalysis: A Theoretical Study on the Ruthenium(II)-Catalyzed Hydrogen Transfer between Alcohols and Carbonyl Compounds. Journal of the American Chemical Society, 123(7), 1673–1682. [Link]
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Takasago International Corporation. (2002). Takasago Received The Molecular Chirality Awards 2002. [Link]
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Takasago International Corporation. Chiraroma®︎. [Link]
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Touge, T., Hakamata, T., Nara, H., Kobayashi, T., Sayo, N., Saito, T., Kayaki, Y., & Ikariya, T. (2011). Oxo-tethered ruthenium(II) complex as a bifunctional catalyst for asymmetric transfer hydrogenation and H2 hydrogenation. PubMed, 21870824. [Link]
-
Touge, T., Nara, H., Fujiwhara, M., Kayaki, Y., & Ikariya, T. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. ResearchGate. [Link]
-
Takasago International Corporation. (2011). Novel Asymmetric Transfer Hydrogen Catalyst "DENEBTM". [Link]
-
Touge, T., Hakamata, T., Nara, H., Kobayashi, T., Sayo, N., Saito, T., Kayaki, Y., & Ikariya, T. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H2 Hydrogenation. American Chemical Society. [Link]
-
Touge, T., Kayaki, Y., Murata, K., & Ikariya, T. (2017). Development of Asymmetric Transfer Hydrogenation with a Bifunctional Oxo-Tethered Ruthenium Catalyst in Flow for the Synthesis of a Ceramide (d-erythro-CER[NDS]). ACS Publications. [Link]
-
Touge, T., Hakamata, T., Nara, H., Kobayashi, T., Sayo, N., Saito, T., Kayaki, Y., & Ikariya, T. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H. ResearchGate. [Link]
-
Andersson, P. G. (2009). Mechanistic investigations into the asymmetric transfer hydrogenation of ketones catalyzed by pseudo-dipeptide ruthenium complexes. PubMed, 19489578. [Link]
-
Touge, T., Nara, H., Fujiwhara, M., Kayaki, Y., & Ikariya, T. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Organic Chemistry Portal. [Link]
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Basic principles of asymmetric transfer hydrogenation with ruthenium catalysts
An In-Depth Technical Guide Topic: Basic Principles of Asymmetric Transfer Hydrogenation with Ruthenium Catalysts Audience: Researchers, scientists, and drug development professionals.
Foreword: The Elegant Simplicity of Hydrogen Transfer
The synthesis of enantiomerically pure molecules, particularly chiral alcohols and amines, is a cornerstone of modern drug development and fine chemical manufacturing.[1][2] While classical asymmetric hydrogenation using high-pressure molecular hydrogen is a powerful tool, its operational complexity and safety considerations have driven the search for milder, more practical alternatives. Asymmetric Transfer Hydrogenation (ATH) has emerged as a premier solution, offering an operationally simple, safe, and highly efficient pathway to these critical chiral building blocks.[1][3][4]
At the heart of this technology are ruthenium catalysts, particularly the well-defined, half-sandwich complexes pioneered by Noyori and Ikariya.[5][6][7] These catalysts operate not through direct coordination of the substrate to the metal center, but via an elegant "outer sphere" mechanism involving a cooperative interplay between the metal and a chiral ligand. This guide delves into the fundamental principles of Ru-catalyzed ATH, moving from core mechanistic concepts to practical experimental design, providing the field-proven insights necessary for successful application.
The Mechanistic Core: A Metal-Ligand Partnership
The defining feature of Noyori-type ATH is its metal-ligand bifunctional mechanism .[8][9] Unlike processes where the substrate must bind directly to the metal's inner coordination sphere, this pathway involves a concerted transfer of a hydride from the metal and a proton from the ligand to the substrate within the outer coordination sphere. This seemingly subtle distinction is the key to the system's broad applicability and high efficiency.
The catalytic cycle, illustrated below, proceeds through several key stages:
-
Catalyst Activation: The stable 18-electron Ru(II)-chloride precatalyst, such as [(p-cymene)RuCl((R,R)-TsDPEN)], reacts with a base (if using an alcohol hydrogen source) or formate (from a formic acid/triethylamine mixture) to generate the catalytically active 16-electron ruthenium-hydride species.[10][11] This is the active reducing agent.
-
Substrate Association: The prochiral ketone or imine approaches the active catalyst. Crucially, it is positioned not by binding to the ruthenium atom, but by forming a hydrogen bond between its polar C=O or C=N group and the acidic N-H proton of the chiral TsDPEN ligand.[12]
-
Stereo-determining Hydrogen Transfer: This is the critical step where chirality is induced. The substrate, locked in a specific orientation by the chiral ligand scaffold, is reduced via a six-membered pericyclic transition state. The hydride (H⁻) from the ruthenium center attacks the electrophilic carbon of the carbonyl/imine, while the proton (H⁺) from the ligand's amine group is simultaneously transferred to the oxygen/nitrogen atom.[8][12]
-
Product Release & Regeneration: The newly formed chiral alcohol or amine product dissociates from the catalyst. The resulting 16-electron ruthenium-amido complex is then regenerated back to the active ruthenium-hydride by the hydrogen donor (e.g., isopropanol or formic acid), completing the catalytic cycle.[10]
The source of the proton in the key transfer step can be nuanced; in neutral media like isopropanol, the catalyst's N-H functionality is the source, while in more acidic media like a formic acid/triethylamine mixture, the solvent/reagent can act as the proton donor.[13][14]
The Cast of Characters: Understanding Each Component
The success of an ATH reaction depends on the judicious selection of four key components: the ruthenium source, the chiral ligand, the hydrogen donor, and, when necessary, a base.
-
Ruthenium Source : The most common precursor is the air-stable, dimeric complex [RuCl2(p-cymene)]2. This is not the active catalyst but serves as a convenient and reliable source of the Ru(II) metal center that forms the catalyst in situ upon reaction with the chiral ligand.
-
Chiral Ligand : This is the most critical component, as it dictates the stereochemical outcome of the reaction. The archetypal ligands are N-sulfonylated 1,2-diamines, with N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) being the most famous.[7][15]
-
Causality of Design : The ligand's effectiveness stems from several features. The C₂-symmetric 1,2-diphenylethylenediamine backbone creates a rigid and well-defined chiral pocket. The phenyl groups help to orient the incoming substrate through steric interactions. The N-sulfonyl group is not merely a spectator; its electron-withdrawing nature increases the acidity of the N-H proton, making it a better hydrogen-bond donor and facilitating the proton transfer step in the mechanism.[11] The choice of enantiomer, (R,R)- or (S,S)-TsDPEN, directly determines whether the (R)- or (S)-product alcohol is formed.
-
-
Hydrogen Donor : This molecule provides the hydrogen atoms for the reduction. The choice of donor fundamentally alters the required reaction conditions.
-
Isopropanol (i-PrOH) : A common, inexpensive, and effective hydrogen donor. When using isopropanol, a strong base is required to initiate the catalytic cycle.[10] The reaction is reversible, so using isopropanol as the solvent (a large excess) drives the equilibrium toward the products.
-
Formic Acid/Triethylamine (FA/TEA) : Typically used as a 5:2 azeotropic mixture, this system is often more active and robust.[15] The formic acid serves as the ultimate hydride source, decomposing to H₂ and CO₂. The triethylamine acts as the base to neutralize the formic acid and facilitate the catalytic cycle. This system avoids the need for strong alkoxide bases and is often irreversible, which can lead to higher conversions.
-
-
Base : A base is essential when using an alcohol as the hydrogen donor.[10] Its primary role is to deprotonate the alcohol, allowing it to coordinate to the ruthenium center to form a ruthenium-alkoxide. This intermediate then undergoes β-hydride elimination to generate the active ruthenium-hydride species and a ketone byproduct (e.g., acetone from isopropanol).[10] Common bases include potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK). The concentration of the base can be critical; while necessary for activation, excess base can sometimes inhibit the catalyst.[16]
In the Laboratory: A Practical Guide
Translating theory into practice requires careful attention to experimental parameters. The robustness of Ru-catalyzed ATH makes it amenable to a wide range of substrates, but optimization is key to achieving high yield and enantioselectivity.
General Experimental Workflow
The workflow for a typical ATH reaction is straightforward and does not require specialized high-pressure equipment.
Protocol 1: ATH of Acetophenone using Isopropanol/Base
This protocol provides a self-validating system for a benchmark reaction.
-
Reagents & Equipment:
-
[RuCl2(p-cymene)]2 (Ruthenium precursor)
-
(R,R)-TsDPEN (Chiral ligand)
-
Acetophenone (Substrate)
-
Anhydrous Isopropanol (Hydrogen donor/Solvent)
-
Potassium tert-butoxide (t-BuOK) (Base)
-
Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Step-by-Step Methodology:
-
Catalyst Pre-formation: To a dry Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (e.g., 3.1 mg, 0.005 mmol, 0.005 mol% Ru) and (R,R)-TsDPEN (e.g., 7.4 mg, 0.02 mmol, 0.01 mol%).
-
Add 25 mL of anhydrous isopropanol. Stir the resulting orange solution at room temperature for 20 minutes to allow for in situ catalyst formation.
-
Reaction Setup: In a separate flask, prepare a 0.1 M solution of t-BuOK in anhydrous isopropanol.
-
Initiation: To the catalyst solution, add acetophenone (e.g., 2.35 mL, 20 mmol, 1.0 equiv).
-
Add the t-BuOK solution (e.g., 4.0 mL, 0.4 mmol, 0.02 equiv). The solution color may change, indicating the formation of the active species.
-
Stir the reaction at a controlled temperature (e.g., 28 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via GC or TLC until the acetophenone is fully consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Quench by adding 20 mL of water. Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Purify the resulting 1-phenylethanol by silica gel chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis. For (R,R)-TsDPEN, the (R)-1-phenylethanol should be the major enantiomer.
-
Data Snapshot: Versatility of Ru-Catalyzed ATH
The power of this methodology is its broad substrate scope. The following table summarizes representative results for the reduction of various ketones and imines, showcasing the high efficiency and enantioselectivity that can be achieved.
| Substrate | Catalyst System | S/C Ratio | H-Donor | Temp (°C) | Yield (%) | ee (%) | Ref |
| Acetophenone | RuCl₂((S,S)-TsDPEN)(p-cymene) | 200 | FA/TEA (5:2) | 28 | >99 | 97 (S) | [15] |
| 1'-Acetonaphthone | RuCl₂((S,S)-TsDPEN)(p-cymene) | 200 | FA/TEA (5:2) | 28 | 99 | 97 (S) | [15] |
| Cyclohexyl methyl ketone | RuCl₂((R,R)-TsDPEN)(mesitylene) | 200 | FA/TEA (5:2) | 28 | 98 | 96 (R) | [15] |
| 2,3,4,5-Tetrahydro-1-benzoxepin-5-one | RuCl₂((R,R)-TsDPEN)(p-cymene) | 1000 | i-PrOH / t-BuOK | 25 | 98 | >99 (R) | [17] |
| N-Phenyl-acetophenone imine | RuCl₂((S,S)-TsDPEN)(p-cymene) | 100 | FA/TEA (5:2) | 28 | 95 | 95 (S) | [18] |
| 2-Methylquinoxaline (Imine) | RuCl₂((S,S)-TsDPEN)(p-cymene) | 100 | FA/TEA (5:2) | 60 | 97 | 97 (S) | [18] |
Conclusion: An Authoritative Tool for Asymmetric Synthesis
Asymmetric transfer hydrogenation with ruthenium catalysts represents a mature, reliable, and highly enabling technology. Its foundation on a well-understood, outer-sphere, metal-ligand bifunctional mechanism provides a rational basis for catalyst design and reaction optimization. The operational simplicity, avoidance of high-pressure hydrogen gas, and exceptional enantioselectivities across a broad range of ketone and imine substrates make it an indispensable tool for chemists in both academic research and industrial drug development.[1][19] By grasping the core principles governing the interplay between the catalyst, ligand, and hydrogen donor, researchers can confidently harness the power of ATH to construct complex chiral molecules with elegance and efficiency.
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Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review. [Link]
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A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society. [Link]
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The Source of Proton in the Noyori-Ikariya Catalytic Cycle. Los Alamos National Laboratory. [Link]
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Ruthenium-catalyzed asymmetric transfer hydrogenation of α,β-unsaturated imines. ResearchGate. [Link]
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Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules. [Link]
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Ruthenium-Catalysed Asymmetric Reduction of Ketones. ResearchGate. [Link]
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Chapter 6: Transfer Hydrogenation with Non-toxic Metals for Drug Synthesis. Royal Society of Chemistry. [Link]
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Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]
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The Source of Proton in the Noyori–Ikariya Catalytic Cycle. ACS Catalysis. [Link]
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Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. [Link]
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Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. National Library of Medicine. [Link]
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Asymmetric hydrogenation. Wikipedia. [Link]
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Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Molecules. [Link]
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Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. National Library of Medicine. [Link]
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The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. [Link]
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The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. OSTI.GOV. [Link]
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Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]
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Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA portal. [Link]
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Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Wiley Online Library. [Link]
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Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. MDPI. [Link]
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Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. [Link]
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The Architectonics of Asymmetric Induction: An In-depth Guide to the Oxo-tether's Role in (R,R)-Ts-DENEB(regR) Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of asymmetric catalysis, the quest for catalysts that offer superior activity, selectivity, and broad substrate scope is perpetual. The development of (R,R)-Ts-DENEB(regR), an oxo-tethered ruthenium complex, represents a significant leap forward in the asymmetric hydrogenation of ketones and imines.[1][2] This technical guide delves into the core of this catalyst's exceptional performance: the pivotal role of the oxo-tether. By examining the structural and mechanistic implications of this unique design feature, we will provide a comprehensive understanding of how (R,R)-Ts-DENEB(regR) achieves its remarkable efficiency and enantioselectivity, far surpassing conventional non-tethered systems. This paper will serve as an in-depth resource, elucidating the causality behind its enhanced catalytic prowess and providing actionable protocols for its application in the synthesis of chiral molecules.
Introduction: Beyond the Conventional—The Genesis of a High-Performance Catalyst
For decades, ruthenium-based catalysts, particularly those featuring a chiral diamine ligand and an arene ligand, have been mainstays in the field of asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH).[3] Seminal work by Noyori and others laid the foundation for a generation of highly effective catalysts, such as the RuCl(TsDPEN)(p-cymene) complex. While groundbreaking, these conventional systems often necessitate relatively high catalyst loadings and can exhibit limitations in substrate scope.
The advent of the DENEB® series of catalysts, developed by Takasago International Corporation, marked a paradigm shift.[1][2] (R,R)-Ts-DENEB(regR), a prominent member of this family, is an oxo-tethered ruthenium(II) complex that has demonstrated exceptional catalytic activity and enantioselectivity at significantly lower catalyst loadings.[2] The defining structural feature of this catalyst is the covalent linkage—an oxo-tether—between the arene ligand and the chiral diamine backbone. This guide will dissect the profound impact of this seemingly subtle modification.
The Molecular Architecture: Unveiling the Oxo-Tether
The systematic name for (R,R)-Ts-DENEB(regR) is Chloro[(R,R)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II). Its structure is characterized by a central ruthenium atom in a three-legged piano-stool geometry.[4] The key components are:
-
A chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand: This provides the chiral environment essential for asymmetric induction.
-
An arene ligand: This is coordinated to the ruthenium center.
-
The Oxo-Tether: An ether linkage (C-O-C) that covalently connects the arene ligand to the diamine backbone.
Caption: Core components of the (R,R)-Ts-DENEB(regR) catalyst.
This covalent tether fundamentally alters the catalyst's properties compared to its non-tethered counterparts, where the arene and diamine ligands are discrete entities.
The Mechanistic Imperative: How the Oxo-Tether Enhances Catalysis
The superior performance of (R,R)-Ts-DENEB(regR) is not merely an incremental improvement; it is a direct consequence of the oxo-tether's influence on the catalyst's stability, reactivity, and the transition state of the hydrogenation reaction.[4]
Enhanced Structural Rigidity and Stability
The covalent linkage imparts significant conformational rigidity to the catalyst. This pre-organization of the catalytic center is crucial for several reasons:
-
Reduced Ligand Dissociation: In non-tethered systems, dissociation of the arene ligand can be a pathway to catalyst deactivation. The tether effectively prevents this, leading to a more robust and stable catalyst with a longer active lifetime.
-
Optimized Chiral Pocket: The rigid structure creates a well-defined and stable chiral pocket around the ruthenium center. This precise steric environment is critical for effective discrimination between the enantiotopic faces of the prochiral substrate.
Electronic Tuning of the Catalytic Center
The ether oxygen in the tether can electronically influence the ruthenium center. This "delicate electronic tuning" can impact the metal's reactivity and its interaction with the substrate and the hydrogen source.[4] This electronic modulation contributes to the overall enhancement of the catalytic cycle's efficiency.
The Catalytic Cycle: A Streamlined Process
The asymmetric transfer hydrogenation of a ketone using (R,R)-Ts-DENEB(regR) and a hydrogen donor like formic acid/triethylamine (FA/TEA) is believed to proceed through a concerted outer-sphere mechanism.
Caption: Simplified catalytic cycle for ATH with (R,R)-Ts-DENEB(regR).
The oxo-tether's influence is most pronounced in the formation and stability of the active ruthenium-hydride species and the subsequent hydride transfer to the coordinated ketone. The rigid, pre-organized structure facilitates an optimal orientation of the substrate in the transition state, leading to high enantioselectivity.
Performance Benchmarking: A Tale of Two Catalyst Systems
The tangible benefits of the oxo-tether are most evident when comparing the performance of (R,R)-Ts-DENEB(regR) with its non-tethered analogue, RuCl(TsDPEN)(p-cymene), in the asymmetric transfer hydrogenation of ketones.
| Catalyst | Substrate | S/C Ratio | Conversion (%) | ee (%) | Reference |
| (R,R)-Ts-DENEB | Acetophenone | 30,000 | 95 | 97 | [2] |
| RuCl(TsDPEN)(p-cymene) | Acetophenone | ~500 | High | High | [2] |
| (R,R)-Ts-DENEB | α-Tetralone derivative | 1,000 | >95 | 97.3 | [2] |
| RuCl(TsDPEN)(p-cymene) | α-Tetralone derivative | 500 | 97.7 | 90.9 | [2] |
| (R,R)-Ts-DENEB | α-Chloroacetophenone | 1,000 | >99 | 96 |
Table 1: Comparative Performance in Asymmetric Transfer Hydrogenation.
The data unequivocally demonstrates the dramatic increase in catalytic activity, as evidenced by the significantly higher substrate-to-catalyst (S/C) ratios achievable with (R,R)-Ts-DENEB(regR) while maintaining or even improving enantioselectivity. This translates to a more cost-effective and sustainable process due to the drastic reduction in catalyst loading.[2]
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This section provides a detailed, self-validating protocol for the asymmetric transfer hydrogenation of a model ketone using (R,R)-Ts-DENEB(regR).
Reaction: Asymmetric Transfer Hydrogenation of 1-(4-chlorophenyl)ethan-1-one
Materials:
-
(R,R)-Ts-DENEB(regR)
-
1-(4-chlorophenyl)ethan-1-one
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Methanol or THF)
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents
Caption: A typical experimental workflow for asymmetric transfer hydrogenation.
Step-by-Step Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add (R,R)-Ts-DENEB(regR) (e.g., 1 mol%) and the 3-aryl-1-indanone substrate (1 eq.) to a dry Schlenk flask.[5]
-
Solvent Addition: Add the anhydrous solvent (e.g., Methanol) to achieve the desired concentration (e.g., 0.2 M).[5]
-
Hydrogen Source Preparation: In a separate vial, prepare a mixture of formic acid and triethylamine (e.g., a 5:2 or 1:5 molar ratio, depending on the specific reaction).[5]
-
Reaction Initiation: Add the formic acid/triethylamine mixture to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or GC).[5][6]
-
Work-up: Upon completion, quench the reaction (e.g., by adding water) and extract the product with an appropriate organic solvent.
-
Analysis: Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Conclusion: The Oxo-Tether as a Cornerstone of Modern Catalyst Design
The design and synthesis of (R,R)-Ts-DENEB(regR) exemplify a powerful strategy in modern catalyst development: the introduction of a structural constraint to enhance performance. The oxo-tether is not a passive linker but an active architectural element that bestows upon the catalyst enhanced stability, a pre-organized chiral environment, and favorable electronic properties. This results in a catalyst that is not only more active, allowing for exceptionally low loadings, but also more selective across a broader range of substrates. For researchers and professionals in drug development and fine chemical synthesis, understanding the pivotal role of the oxo-tether is key to leveraging the full potential of this remarkable catalyst and to inspiring the design of the next generation of high-performance asymmetric catalysts.
References
-
Touge, T., Hakamata, T., Nara, H., Kobayashi, T., Sayo, N., Saito, T., Kayaki, Y., & Ikariya, T. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H2 Hydrogenation. Journal of the American Chemical Society, 133(38), 14960–14963. [Link]
-
Komiyama, M., et al. (2015). Development of Asymmetric Transfer Hydrogenation with a Bifunctional Oxo-Tethered Ruthenium Catalyst in Flow for the Synthesis of a Ceramide (d-erythro-CER[NDS]). Organic Process Research & Development, 19(2), 315-321. [Link]
-
Ohkuma, T., et al. (2021). Convincing Catalytic Performance of Oxo-Tethered Ruthenium Complexes for Asymmetric Transfer Hydrogenation of Cyclic α-Halogenated Ketones through Dynamic Kinetic Resolution. Organic Letters, 23(15), 5899-5904. [Link]
-
Reddy, G. S., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(41), 25488-25497. [Link]
-
Takasago International Corporation. (2021). DENEB®. [Link]
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]
-
Takasago International Corporation. (2011). DENEBTM Oxo-Tethered Ruthenium(II) Complex Asymmetric Transfer Hydrogenation Catalyst. [Link]
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- 5. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Solubility and Stability of (R,R)-Ts-DENEB
Introduction: The Significance of (R,R)-Ts-DENEB in Asymmetric Catalysis
(R,R)-Ts-DENEB™ is a prominent oxo-tethered ruthenium(II) complex that has garnered significant attention as a highly efficient catalyst for asymmetric transfer hydrogenation and H₂ hydrogenation.[1][2] Its remarkable catalytic activity and high enantioselectivity across a broad range of substrates make it a valuable tool for chemists in pharmaceutical and fine chemical synthesis.[1][2] The catalyst's performance, however, is intrinsically linked to its behavior in solution. Understanding the solubility and stability of (R,R)-Ts-DENEB is paramount for reaction optimization, ensuring reproducibility, and scaling up chemical processes.
This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the solubility and stability of (R,R)-Ts-DENEB. It is designed for researchers, scientists, and drug development professionals who seek to leverage this powerful catalyst to its full potential. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the generation of reliable and meaningful data.
PART 1: Solubility Profile of (R,R)-Ts-DENEB
The solubility of a catalyst is a critical parameter that directly influences its concentration in the reaction medium, thereby affecting reaction kinetics and overall efficiency. The underlying chiral ligand, (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine, is qualitatively known to be soluble in chloroform and methanol.[3] However, for the ruthenium complex (R,R)-Ts-DENEB, a more quantitative understanding across a range of relevant solvents is necessary for predictable performance.
Qualitative Solubility Data
A preliminary assessment of solubility is often the first step. The following table summarizes the known and predicted qualitative solubility of the parent ligand, which can serve as a starting point for the full complex.
| Solvent | Qualitative Solubility of (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine |
| Chloroform | Soluble[3] |
| Methanol | Soluble[3] |
| Water | Insoluble[3] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative observations, a robust experimental protocol is required. The following method outlines a systematic approach to quantitatively determine the solubility of (R,R)-Ts-DENEB.
Objective: To determine the saturation solubility of (R,R)-Ts-DENEB in various organic solvents at different temperatures.
Materials:
-
(R,R)-Ts-DENEB
-
Selected organic solvents (e.g., methanol, isopropanol, dichloromethane, toluene, tetrahydrofuran)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Vials with screw caps
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (R,R)-Ts-DENEB to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 40 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Determine the weight of the filtered solution.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of (R,R)-Ts-DENEB. A pre-established calibration curve is essential for accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.
-
Causality Behind Experimental Choices:
-
Use of Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for determining equilibrium solubility.
-
Controlled Temperature: Solubility is highly temperature-dependent. A thermostatically controlled environment ensures accurate and reproducible results.
-
Equilibration Time: Allows the dissolution process to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Filtration: Removes any suspended solid particles that would otherwise lead to an overestimation of the solubility.
Visualizing the Solubility Determination Workflow
Caption: Workflow for quantitative solubility determination of (R,R)-Ts-DENEB.
PART 2: Stability Profile of (R,R)-Ts-DENEB
The stability of a catalyst is a measure of its ability to resist chemical degradation under various conditions. For (R,R)-Ts-DENEB, degradation can lead to a loss of catalytic activity and enantioselectivity. A thorough understanding of its stability profile is crucial for defining appropriate storage conditions and predicting its shelf-life.
Factors Influencing Stability
Several environmental factors can impact the stability of organometallic complexes like (R,R)-Ts-DENEB:
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: Photodegradation can occur, especially for colored compounds.
-
Humidity: Moisture can lead to hydrolysis of sensitive functional groups.
-
Oxygen: Oxidation of the metal center or ligands is a common degradation pathway.
Experimental Protocol for Stability Assessment
A comprehensive stability study involves both forced degradation (stress testing) and long-term stability evaluation under recommended storage conditions.[4][5]
Objective: To evaluate the stability of (R,R)-Ts-DENEB under various environmental conditions and identify potential degradation products.
Materials:
-
(R,R)-Ts-DENEB (solid and in solution)
-
Controlled environment chambers (temperature, humidity, light)
-
Inert atmosphere glove box or Schlenk line
-
HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector
-
NMR spectrometer
Methodology:
A. Forced Degradation (Stress Testing)
Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.[4]
-
Sample Preparation: Prepare solutions of (R,R)-Ts-DENEB in a relevant solvent (e.g., methanol) and also use the solid material.
-
Exposure to Stress Conditions:
-
Thermal Stress: Expose samples to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.
-
Photostability: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Oxidative Stress: Bubble air or oxygen through a solution of the catalyst, or expose the solid to an oxygen-rich atmosphere.
-
Humidity Stress: Expose solid samples to high humidity (e.g., 75% RH) at an elevated temperature.
-
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.
-
Quantify the remaining (R,R)-Ts-DENEB.
-
Use PDA and MS detectors to identify and characterize any new peaks that appear in the chromatogram.
-
B. Long-Term Stability Study
This study provides data on the stability of the catalyst under recommended storage conditions.[4][6]
-
Sample Preparation: Package (R,R)-Ts-DENEB in containers that simulate the proposed storage and distribution packaging.[4]
-
Storage: Store the samples under the recommended long-term storage conditions (e.g., room temperature in a dark, inert atmosphere).
-
Testing Frequency: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[6]
-
Analysis: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay: Quantification of (R,R)-Ts-DENEB using a validated HPLC method.
-
Purity: Determination of the purity profile by HPLC, looking for the emergence of degradation products.
-
Visualizing the Stability Testing Workflow
Caption: Workflow for the comprehensive stability assessment of (R,R)-Ts-DENEB.
Conclusion
A thorough understanding of the solubility and stability of (R,R)-Ts-DENEB is not merely an academic exercise; it is a fundamental prerequisite for its successful application in asymmetric catalysis. The protocols and principles outlined in this guide provide a robust framework for generating the critical data needed by researchers and process chemists. By systematically evaluating how (R,R)-Ts-DENEB behaves in different solvents and under various environmental stresses, scientists can optimize reaction conditions, ensure consistent results, and define appropriate handling and storage procedures. This knowledge is indispensable for transitioning this powerful catalyst from the laboratory to industrial-scale applications, ultimately accelerating the development of new and improved chemical syntheses.
References
-
Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. (2023). MDPI. Retrieved from [Link]
-
Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. (2023). PubMed. Retrieved from [Link]
-
Solubility of chiral species as function of the enantiomeric excess. (2025). ResearchGate. Retrieved from [Link]
-
Melting point–solubility–structure correlations in chiral and racemic model cocrystals. CrystEngComm. Retrieved from [Link]
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]
-
Stability testing protocols. (2016). Slideshare. Retrieved from [Link]
-
DENEBTM. Takasago International Corporation. Retrieved from [Link]
-
Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+) - NIH. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
DENEB. Takasago International Corporation. Retrieved from [Link]
-
Stability Study Protocols and Reports. Neopharm Labs. Retrieved from [Link]
-
Chiral spin-crossover complexes based on an enantiopure Schiff base ligand with three chiral carbon centers. (2018). National Institutes of Health. Retrieved from [Link]
-
1,2-Diphenylethylenediamine. Wikipedia. Retrieved from [Link]
-
(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine. PubChem. Retrieved from [Link]
-
Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL. (2025). ResearchGate. Retrieved from [Link]
-
Stability Testing of Biotechnological/Biological Products. (1996). European Medicines Agency. Retrieved from [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. Retrieved from [Link]
-
DENEBTM. Takasago. Retrieved from [Link]
-
Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. (2024). MDPI. Retrieved from [Link]
-
Deactivation Pathways in Transition Metal Catalysis. Macmillan Group. Retrieved from [Link]
Sources
Safeguarding Innovation: A Technical Guide to the Safe Handling of (R,R)-Ts-DENEB
(R,R)-Ts-DENEB , a sophisticated oxo-tethered ruthenium complex, stands as a powerful catalyst in the field of asymmetric hydrogenation.[1][2] Its efficiency in producing chiral molecules makes it an invaluable tool for researchers and drug development professionals. However, as with any potent chemical agent, a comprehensive understanding of its properties and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth examination of the safety and handling precautions for (R,R)-Ts-DENEB, grounded in established scientific principles and practical, field-proven insights.
Section 1: Hazard Identification and Risk Assessment
(R,R)-Ts-DENEB is a solid, typically encountered as a powder.[1] While a comprehensive toxicological profile is not publicly available, the Globally Harmonized System (GHS) classifications for this compound and its enantiomer indicate significant health and environmental hazards.[3][4]
1.1 GHS Hazard Classification
Based on data from suppliers, (R,R)-Ts-DENEB and its (S,S)-enantiomer are classified as follows:
-
H372/H373: Causes or may cause damage to organs through prolonged or repeated exposure. [3]
-
H412: Harmful to aquatic life with long-lasting effects. [3][4]
The precursor ligand, N-p-Tosyl-1,2-diphenylethylenediamine, is also known to cause skin and eye irritation and may cause respiratory irritation.[5][6] It is prudent to assume that (R,R)-Ts-DENEB may exhibit similar properties.
Table 1: Chemical and Physical Properties of (R,R)-Ts-DENEB
| Property | Value | Reference |
| Chemical Name | Chloro[4-methyl-N-[(1R,2R)-2-[(S)-[2-[[(1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino-κN]-1,2-diphenylethyl]benzenesulfonamidato-κN]ruthenium | [1] |
| CAS Number | 1333981-84-2 | [1][4] |
| Molecular Formula | C₃₁H₃₃ClN₂O₃RuS | [1] |
| Molecular Weight | 650.19 g/mol | [1] |
| Appearance | Powder | [1] |
1.2 The "Why" Behind the Hazard: Understanding the Risk
The primary long-term health risks associated with (R,R)-Ts-DENEB are its potential carcinogenicity and organ toxicity upon repeated exposure.[3][4] As a fine powder, it can be easily inhaled, leading to respiratory tract irritation and systemic exposure. The presence of ruthenium, a heavy metal, necessitates caution, as chronic exposure to some heavy metals can lead to bioaccumulation and long-term health issues. The tosyl and diphenylethylenediamine moieties, while crucial for the catalyst's function, are also organic compounds that can have their own toxicological profiles.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Given the hazardous nature of (R,R)-Ts-DENEB, a multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate personal protective equipment.
2.1 Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of (R,R)-Ts-DENEB powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood provides a contained workspace and actively removes airborne contaminants.
-
Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any fugitive emissions.
-
Enclosed Systems: For larger-scale reactions, the use of glove boxes or other enclosed systems should be considered to provide the highest level of containment.
2.2 Personal Protective Equipment (PPE): The Essential Barrier
The following PPE is mandatory when handling (R,R)-Ts-DENEB:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect the eyes from dust particles.[3]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to double-glove when handling the solid material and to change gloves immediately if they become contaminated.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended, especially when handling larger quantities of the powder or if there is a risk of aerosolization.[5][6]
-
Protective Clothing: A laboratory coat should be worn at all times. For tasks with a higher risk of contamination, a disposable gown is recommended.[3]
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the catalyst.
3.1 Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Designate a specific area within the fume hood for handling the catalyst.
-
Weighing: Weigh the required amount of (R,R)-Ts-DENEB in a tared, sealed container within the fume hood. Use a spatula or other appropriate tool to transfer the powder, avoiding any actions that could generate dust.
-
Dissolution: If the catalyst is to be used in solution, add the solvent slowly to the solid in the reaction vessel. Avoid adding the solid to the solvent, as this can increase the risk of dust generation.
-
Reaction Setup: Once the catalyst is in solution, the reaction can be set up according to the experimental protocol. Ensure all joints and connections in the apparatus are secure to prevent leaks.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
3.2 Storage Requirements
(R,R)-Ts-DENEB should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed to prevent exposure to moisture and air. It is classified as a combustible solid, so it should be stored away from sources of ignition.[1][7] Store the catalyst in a locked cabinet or other secure location to restrict access.[3]
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
4.1 First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and give plenty of water to drink. Seek immediate medical attention.
4.2 Accidental Release Measures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The area can then be decontaminated with a suitable solvent.
-
Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.
Section 5: Disposal and Decontamination
Proper disposal of (R,R)-Ts-DENEB and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
5.1 Waste Disposal
All waste containing (R,R)-Ts-DENEB, including empty containers, contaminated PPE, and reaction residues, must be disposed of as hazardous waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
5.2 Decontamination and Quenching
For the decontamination of glassware and equipment, a quenching procedure can be employed. While specific data for (R,R)-Ts-DENEB is not available, a general approach for ruthenium catalysts involves oxidation. One reported method for removing ruthenium residues involves washing with a 15% aqueous hydrogen peroxide solution, which converts ruthenium complexes into highly insoluble ruthenium dioxide.[8] Alternatively, a patented process for recycling ruthenium catalysts involves reduction to ruthenium metal followed by dissolution in hydrochloric acid.[9] Any decontamination procedure should be performed in a fume hood with appropriate PPE.
Visualizing Safe Handling: A Workflow Diagram
The following diagram illustrates the key steps for the safe handling of (R,R)-Ts-DENEB, from receipt to disposal.
Caption: Workflow for the safe handling of (R,R)-Ts-DENEB.
Conclusion
(R,R)-Ts-DENEB is a powerful catalyst that demands a high level of respect and care in its handling. By understanding its inherent hazards and diligently applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can safely harness its synthetic potential while minimizing risks to themselves and the environment. A culture of safety, built on a foundation of knowledge and preparedness, is the cornerstone of responsible scientific innovation.
References
-
Dosage delivery of chiral ruthenium catalysts using non-ionic surfactants for asymmetric transfer hydrogenation reactions in aqueous media - RSC Publishing. [Link]
-
A simple oxidative procedure for the removal of ruthenium residues - ResearchGate. [Link]
- DE102005061954A1 - Recycling of ruthenium from an used ruthenium catalyst comprises treating the catalyst containing ruthenium oxide in a hydrogen stream and treating the carrier material containing ruthenium metal with hydrochloric acid - Google P
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - MDPI. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones - PubMed. [Link]
-
Stable Chiral Ruthenium Complex Catalyst Based on Polymer Ionic Liquid for Asymmetric Transfer Hydrogenation of Aliphatic Ketones in Water - Sci-Hub. [Link]
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Transfer Hydrogenation with Ruthenium Complexes of Chiral (Phosphinoferrocenyl)oxazolines | The Journal of Organic Chemistry - ACS Publications. [Link]
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(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine - PubChem. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. [Link]
-
DENEB - Takasago International Corporation. [Link]
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Methodological & Application
Application Notes and Protocols for the Asymmetric Transfer Hydrogenation of Ketones using (R,R)-Ts-DENEB
Introduction: The Power and Precision of (R,R)-Ts-DENEB in Chiral Alcohol Synthesis
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries where stereochemistry dictates biological activity.[1][2] Asymmetric transfer hydrogenation (ATH) has emerged as a highly practical and efficient methodology for achieving this, offering operational simplicity by avoiding the need for high-pressure hydrogenation gas.[3][4]
At the forefront of this technology are Noyori-type ruthenium catalysts, renowned for their exceptional activity and enantioselectivity.[5] This guide focuses on (R,R)-Ts-DENEB , an advanced oxo-tethered ruthenium(II) complex developed by Takasago International Corporation.[1][6] The defining feature of the DENEB catalyst is a covalent linker between the η⁶-arene and the chiral diamine ligand, which creates a more rigid and pre-organized catalytic environment.[6] This structural innovation leads to significantly enhanced catalytic activity, allowing for remarkably low catalyst loadings (high substrate-to-catalyst ratios) and superior enantioselectivity across a broad range of ketone substrates compared to conventional non-tethered catalysts.[6]
This document provides a comprehensive overview of the (R,R)-Ts-DENEB catalyst, including its mechanistic underpinnings, a detailed experimental protocol for a representative ketone reduction, a summary of its substrate scope, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Concerted Outer-Sphere Pathway
The high efficiency and stereoselectivity of (R,R)-Ts-DENEB are rooted in the well-established Noyori-Ikariya bifunctional mechanism.[7] Unlike mechanisms that require direct coordination of the ketone to the metal center, this catalyst operates through an outer-sphere concerted pathway. The hydrogen source, typically a formic acid/triethylamine (HCOOH/NEt₃) azeotrope, reacts with the ruthenium pre-catalyst to generate a ruthenium-hydride (Ru-H) active species.
The key to the asymmetric induction lies in a six-membered pericyclic transition state. In this transition state, the ketone substrate interacts with the catalyst through a network of non-covalent interactions. The N-H proton of the chiral diamine ligand forms a hydrogen bond with the carbonyl oxygen of the ketone, while the hydride (H⁻) from the ruthenium center is delivered to the carbonyl carbon. This simultaneous, concerted transfer of a proton and a hydride from the catalyst to the substrate effectively reduces the ketone. The specific stereochemistry of the (R,R)-diamine ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol product.
Data Presentation: Substrate Scope and Performance of (R,R)-Ts-DENEB
(R,R)-Ts-DENEB exhibits exceptional performance in the asymmetric transfer hydrogenation of a diverse range of ketones. The following table summarizes its efficacy with various substrates, highlighting the high conversions and enantiomeric excesses achieved under optimized conditions.
| Ketone Substrate | S/C Ratio | Hydrogen Source | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | 30,000 | HCOOH/NEt₃ | - | 96 | 95 | 97 | [6] |
| α-Chloroacetophenone | 1,000 | HCOOH/NEt₃ | - | 10 | >99 | 96 | |
| 3-Phenyl-1-indanone | 100 | HCOOH/NEt₃ | Methanol | 6-14 | ~50 (KR) | >99 | [8] |
| 4-Fluoroacetophenone | 100 | HCOOH/NEt₃ | Methanol | 12 | >99 | 98 | [8] |
| 4-Methoxyacetophenone | 100 | HCOOH/NEt₃ | Methanol | 12 | >99 | 97 | [8] |
| 2-Thienyl methyl ketone | 100 | HCOOH/NEt₃ | Methanol | 12 | >99 | 96 | [8] |
| 3-Furyl methyl ketone | 100 | HCOOH/NEt₃ | Methanol | 12 | >99 | 95 | [8] |
Note: KR denotes kinetic resolution.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the asymmetric transfer hydrogenation of acetophenone as a model substrate using (R,R)-Ts-DENEB.
Diagram of the Experimental Workflow
Caption: General workflow for the ATH of ketones using (R,R)-Ts-DENEB.
Materials and Reagents
-
Ketone Substrate: Acetophenone (or other prochiral ketone)
-
Catalyst: (R,R)-Ts-DENEB (CAS: 1333981-84-2)
-
Hydrogen Source: Formic acid (HCOOH) and Triethylamine (NEt₃)
-
Solvent: Anhydrous Methanol (MeOH)
-
Workup Reagents: Chloroform (CHCl₃), deionized water, brine, anhydrous magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
-
Equipment: Schlenk flask, magnetic stirrer, nitrogen or argon line, standard laboratory glassware
Detailed Step-by-Step Methodology
1. Preparation of the Formic Acid/Triethylamine Mixture:
-
Caution: Formic acid is corrosive and triethylamine is flammable and has a strong odor.[9][10] Handle both in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
In a clean, dry flask, prepare the desired formic acid/triethylamine mixture. A commonly used ratio is 1:5 (molar ratio of HCOOH to NEt₃).[8]
-
For a typical reaction, you might add triethylamine to a flask and then slowly add the formic acid while cooling in an ice bath to manage the exothermic reaction.
2. Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add the ketone substrate (e.g., 0.5 mmol, 1.0 eq) and the desired solvent (e.g., anhydrous methanol, to make a 0.2 M solution) to a dry Schlenk flask equipped with a magnetic stir bar.[8]
-
In a separate vial, weigh the (R,R)-Ts-DENEB catalyst (e.g., 1 mol%, 0.005 mmol).[8] Dissolve the catalyst in a small amount of the reaction solvent (e.g., 1.0 mL of methanol).
3. Reaction Execution:
-
To the stirred solution of the ketone in the Schlenk flask, add the prepared formic acid/triethylamine mixture (e.g., 3 eq HCOOH, 15 eq NEt₃).[8]
-
Add the solution of the (R,R)-Ts-DENEB catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature (approximately 25 °C).[8]
4. Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or no further conversion is observed.
5. Workup and Purification:
-
Once the reaction is complete, dilute the reaction mixture with chloroform (e.g., 30 mL).[8]
-
Wash the organic layer successively with deionized water and brine (e.g., 20 mL each).[8]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate by rotary evaporation.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral alcohol.
6. Analysis:
-
Determine the isolated yield of the purified alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[11][12]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (due to exposure to air/moisture) - Impurities in substrate or solvent - Incorrect HCOOH/NEt₃ ratio | - Ensure catalyst is handled under inert conditions. - Use freshly distilled/anhydrous solvents and purified substrate. - Optimize the HCOOH/NEt₃ ratio; a 1:5 ratio is often effective.[8] |
| Low Enantioselectivity (ee) | - Non-optimal reaction temperature - Incorrect catalyst enantiomer for desired product - Racemization of product under reaction conditions | - Perform the reaction at room temperature or lower. - Ensure you are using (R,R)-Ts-DENEB for the (R)-alcohol or (S,S)-Ts-DENEB for the (S)-alcohol (substrate dependent). - Minimize reaction time once conversion is complete. |
| Side Product Formation | - Over-reduction or other side reactions - Dehydration of the alcohol product | - Monitor the reaction closely and stop it upon completion. - Adjust the HCOOH/NEt₃ ratio; a less acidic mixture (e.g., 1:5) can prevent acid-catalyzed side reactions.[8] |
Safety and Handling
-
(R,R)-Ts-DENEB: While specific toxicity data is limited, organometallic ruthenium complexes should be handled with care. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin. Handle in a well-ventilated area and wear appropriate PPE.
-
Formic Acid: Corrosive and causes severe skin burns and eye damage.[9] Always handle in a fume hood and wear acid-resistant gloves and safety goggles.
-
Triethylamine: Flammable liquid with a strong, irritating odor.[10] Keep away from ignition sources and handle in a well-ventilated fume hood.
-
General: All procedures should be carried out by trained personnel in a well-equipped laboratory. A thorough risk assessment should be conducted before starting any new experimental work.
Conclusion
The (R,R)-Ts-DENEB catalyst represents a significant advancement in the field of asymmetric transfer hydrogenation. Its unique oxo-tethered design imparts exceptional catalytic activity and enantioselectivity, making it a powerful tool for the synthesis of chiral alcohols from a wide variety of ketones. The operational simplicity of the transfer hydrogenation protocol, coupled with the high performance of this catalyst, provides a reliable and efficient method for accessing valuable chiral building blocks for research and development in the pharmaceutical and chemical industries.
References
- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. (2025). Benchchem.
- Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols. (2025). Benchchem.
- Technical Support Center: Asymmetric Transfer Hydrogen
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Pharmaceutical and Biomedical Analysis.
- Formic Acid - Triethylamine (5:2)
- Essential Safety and Logistical Information for Handling Ru-(R,R)-Ms-DENEB. (2025). Benchchem.
- (R,R)
- Formic acid-triethylamine 5:2 addition Safety D
- Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+) - NIH. (2021). RSC Advances.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry.
- (R,R)
- Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2011).
- DENEBTM: Oxo-Tethered Ruthenium(II) Complex Asymmetric Transfer Hydrogenation Catalyst. (2011).
- (S,S)-Ts-DENEB® Product Information. (n.d.). Tokyo Chemical Industry UK Ltd.
- Application Notes and Protocols for Ru-(R,R)
- DENEB® Product Information. (2021).
- (S,S)
- Asymmetric Hydrogen
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.).
- Asymmetric transfer hydrogenation reactions of N-sulfonylimines by using alcohols as hydrogen sources. (n.d.).
- Asymmetric Guerbet Reaction to Access Chiral Alcohols. (n.d.).
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (n.d.). The Journal of Organic Chemistry.
- Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. (2025).
- Asymmetric Transfer Hydrogen
- Chiral Alcohols from Alkenes and Water: Directed Evolution of a Styrene Hydratase. (n.d.).
- Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. (n.d.).
- Asymmetric Transfer Hydrogenation Catalysts. (n.d.). Kanto Chemical Co., Inc.
- Formic acid. (n.d.). Wikipedia.
- BROMOFLUORINATION OF ALKENES: 1-BROMO-2-FLUORO-2-PHENYLPROPANE. (2004). Organic Syntheses.
- Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. (2021). The Journal of Chemical Physics.
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- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 6. takasago.com [takasago.com]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. bdmaee.net [bdmaee.net]
- 11. uma.es [uma.es]
- 12. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Asymmetric Reduction of Imines to Chiral Amines using (R,R)-Ts-DENEB®
Introduction: The Critical Role of Chiral Amines and the Advent of (R,R)-Ts-DENEB®
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The specific stereochemistry of an amine can dictate its biological activity, making the enantioselective synthesis of these compounds a paramount challenge in modern organic chemistry and drug development. Asymmetric transfer hydrogenation (ATH) of prochiral imines stands out as one of the most efficient and practical methods for accessing enantiomerically enriched amines, avoiding the use of high-pressure hydrogen gas and often proceeding under mild conditions.
(R,R)-Ts-DENEB® is a state-of-the-art, oxo-tethered ruthenium(II) complex developed by Takasago International Corporation.[1][2] This catalyst represents a significant advancement over conventional Noyori-type catalysts for ATH.[1] Its unique structure, featuring a rigid oxo-tether, enhances catalytic activity and stability, allowing for exceptionally low catalyst loadings (high substrate-to-catalyst ratios, S/C) and demonstrating a broad substrate scope with outstanding enantioselectivity.[2][3] This guide provides an in-depth overview of the mechanism, a detailed experimental protocol, and field-proven insights for the successful application of (R,R)-Ts-DENEB® in the synthesis of valuable chiral amines.
Mechanism of Action: An Outer-Sphere Pathway to Chirality
The catalytic prowess of (R,R)-Ts-DENEB® lies in its function as a bifunctional catalyst, engaging in a concerted, outer-sphere hydrogen transfer mechanism. The process is initiated by the in-situ formation of the active catalyst, a 16-electron ruthenium hydride species, from the 18-electron chloride precatalyst.
Catalyst Activation: In the presence of a hydrogen source, typically a formic acid/triethylamine (HCOOH/NEt₃) mixture, the chloride ligand on the precatalyst is replaced to generate the catalytically active ruthenium hydride. The triethylamine acts as a base to facilitate this transformation.
The Catalytic Cycle: The established catalytic cycle proceeds through the following key steps:
-
Precatalyst Activation: The (R,R)-Ts-DENEB® precatalyst reacts with the formate from the HCOOH/NEt₃ mixture to form a ruthenium formate intermediate.
-
Hydride Formation: Decarboxylation of the formate complex releases CO₂ and generates the key 16-electron ruthenium hydride species. This is the active catalyst that delivers the hydride to the imine.
-
Substrate Interaction & Hydride Transfer: The prochiral imine substrate interacts with the ruthenium hydride complex. The transfer of a hydride (H⁻) from the ruthenium center to the electrophilic imine carbon and a proton (H⁺) from the amine ligand to the imine nitrogen occurs via a six-membered pericyclic transition state. This concerted, outer-sphere mechanism avoids direct coordination of the imine to the metal center. The chiral environment created by the diphenylethylenediamine (DPEN) ligand and the tosyl group dictates the facial selectivity of the hydride transfer, thereby establishing the stereochemistry of the final amine product.
-
Product Release and Catalyst Regeneration: Following the hydrogen transfer, the newly formed chiral amine dissociates, and the 16-electron ruthenium complex is ready to re-enter the catalytic cycle by reacting with another molecule of formic acid.
Caption: General workflow for (R,R)-Ts-DENEB® catalyzed imine reduction.
Representative Protocol: Asymmetric Transfer Hydrogenation of N-(1-phenylethylidene)aniline
Materials:
-
N-(1-phenylethylidene)aniline (or other imine substrate)
-
(R,R)-Ts-DENEB® (CAS: 1333981-84-2) [4]* Formic Acid (HCOOH), ≥95%
-
Triethylamine (NEt₃), ≥99%
-
Methanol (MeOH), anhydrous
-
Standard solvents for workup and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the imine substrate (e.g., 97.6 mg, 0.5 mmol, 1.0 equiv.).
-
Solvent and Reagents: Add anhydrous methanol (1.5 mL) and triethylamine (0.35 mL, 2.5 mmol, 5.0 equiv.). Stir the solution until the substrate is fully dissolved.
-
Hydrogen Source: To the stirring solution, add formic acid (19 µL, 0.5 mmol, 1.0 equiv.). Note: The ratio of HCOOH to NEt₃ is critical and can be optimized. A 1:5 ratio is used here, but the common 5:2 azeotropic mixture is also widely employed.
-
Catalyst Addition: In a separate vial, dissolve (R,R)-Ts-DENEB® (3.25 mg, 0.005 mmol, 1 mol%) in anhydrous methanol (1.0 mL). Add this catalyst solution to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-18 hours.
-
Workup: Upon completion, quench the reaction by adding deionized water (10 mL). Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and confirm the structure by ¹H and ¹³C NMR. The enantiomeric excess (ee) of the purified chiral amine should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Field-Proven Insights: Best Practices and Causality
-
The Critical HCOOH/NEt₃ Ratio: The molar ratio of formic acid to triethylamine is a crucial parameter that controls the reaction's pH and the concentration of the active ruthenium hydride species. The commonly used 5:2 azeotropic mixture provides a reliable source of formate. However, as demonstrated in the protocol above, a base-rich 1:5 ratio can also be highly effective, particularly for substrates prone to decomposition under acidic conditions. [5]The optimal ratio may need to be screened for new substrates to maximize both reaction rate and enantioselectivity.
-
Solvent Choice: Anhydrous polar aprotic or protic solvents like methanol, ethanol, or acetonitrile are typically effective. Methanol is often preferred due to its ability to dissolve the reagents and the catalyst effectively. [5]The presence of water is generally well-tolerated and can sometimes be beneficial, but starting with anhydrous solvents provides greater reproducibility.
-
Inert Atmosphere: While the catalyst is not extremely air-sensitive, performing the reaction under an inert atmosphere (Nitrogen or Argon) is strongly recommended to prevent any potential oxidative degradation of the catalyst or substrate, ensuring optimal performance and reproducibility.
-
Low Catalyst Loading: A key advantage of (R,R)-Ts-DENEB® is its high activity. [2][3]Catalyst loadings of 1 mol% to as low as 0.01 mol% (S/C = 100 to 10,000) are often sufficient. For initial screenings, a loading of 0.5-1.0 mol% is a good starting point. For process development, significant optimization to lower the catalyst loading is often possible.
-
Temperature Control: Most ATH reactions with this catalyst proceed efficiently at room temperature. [5]For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required. However, higher temperatures can sometimes lead to a decrease in enantioselectivity.
Conclusion
The (R,R)-Ts-DENEB® catalyst is a powerful and versatile tool for the asymmetric synthesis of chiral amines via transfer hydrogenation of imines. Its high activity, broad substrate compatibility, and operational simplicity make it an invaluable asset for researchers in academia and industry. By understanding the underlying mechanism and adhering to the optimized protocols and best practices outlined in this guide, scientists can reliably and efficiently access highly enantiomerically enriched amine building blocks for the development of next-generation pharmaceuticals and other high-value chemical entities.
References
-
Noyori, R., Hashiguchi, S., et al. (1996). Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(20), 4916–4917. [Link]
-
Takasago International Corporation. (2021). DENEB®. [Link]
-
Takasago International Corporation. (2011). DENEBTM Brochure. [Link]
-
Lee, S. et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11, 28779-28787. [Link]
-
Reddy, V. P. et al. (2016). Ru-Catalyzed Asymmetric Transfer Hydrogenation of Substituted Dibenzo [b,f] [6][4]oxazepines in Water. RSC Advances. [Link]
-
MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3420. [Link]
-
Takasago International Corporation. (2011). Novel Asymmetric Transfer Hydrogen Catalyst "DENEBTM". [Link]
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- 5. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
Application Note: High-Efficiency Kinetic Resolution of 3-Aryl-1-Indanones via Asymmetric Transfer Hydrogenation with (R,R)-Ts-DENEB™
Abstract
Chirally pure 3-aryl-1-indanones and their corresponding cis-3-aryl-1-indanols are valuable building blocks in medicinal chemistry and materials science, serving as key intermediates for bioactive molecules such as (+)-indatraline.[1][2] This application note provides a detailed protocol for the efficient kinetic resolution (KR) of racemic 3-aryl-1-indanones utilizing the commercially available (R,R)-Ts-DENEB™ catalyst. The methodology is based on an asymmetric transfer hydrogenation (ATH) that employs a formic acid/triethylamine mixture as a safe and readily available hydrogen source.[1][3][4] This process, conducted under mild, ambient conditions, reliably yields both the unreacted (S)-3-aryl-1-indanone and the reduced (1R,3R)-cis-3-aryl-1-indanol in nearly equal amounts, each with excellent enantiomeric excess (ee).
Introduction: The Principle of Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones and imines.[5][6] Unlike conventional asymmetric hydrogenation, which often requires high-pressure hydrogen gas and specialized equipment, ATH utilizes stable, liquid hydrogen donors like isopropanol or formic acid mixtures, making the procedure more accessible and operationally simpler.[5][7]
The kinetic resolution described herein is catalyzed by (R,R)-Ts-DENEB™, an oxo-tethered ruthenium (II) complex featuring a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand.[8][9] This catalyst operates through a bifunctional mechanism characteristic of Noyori-type catalysts.[10][11] The catalytic cycle involves the concerted transfer of a hydride from the ruthenium center (Ru-H) and a proton from the ligand's amine group (N-H) to the carbonyl of the ketone substrate via a six-membered pericyclic transition state.
The exquisite chirality of the (R,R)-TsDPEN ligand creates a highly differentiated steric and electronic environment. Consequently, the catalyst reduces one enantiomer of the racemic 3-aryl-1-indanone significantly faster than the other. Specifically, the (R,R)-Ts-DENEB™ catalyst preferentially reduces the (R)-enantiomer of the indanone to the corresponding (1R,3R)-cis-indanol. This leaves the (S)-enantiomer of the indanone largely unreacted.[1][2] By halting the reaction at approximately 50% conversion, one can isolate both the enantioenriched starting material and the enantioenriched product with high chemical yield and optical purity.
Catalytic Cycle Overview
The diagram below illustrates the proposed catalytic cycle for the kinetic resolution. The active Ru-hydride species is generated in situ from the precatalyst and the formic acid/triethylamine hydrogen source. One enantiomer of the racemic indanone coordinates to the catalyst and undergoes rapid reduction, while the other is released unchanged.
Caption: Proposed catalytic cycle for the ATH-KR of 3-aryl-1-indanones.
Detailed Experimental Protocol
This protocol is optimized for a typical reaction on a 0.5 mmol scale. Reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure catalyst stability and reactivity.
Materials and Equipment
-
Catalyst: (R,R)-Ts-DENEB™ (CAS: 1333981-84-2)[8]
-
Substrate: Racemic 3-aryl-1-indanone
-
Hydrogen Source: Formic acid (≥95%) and Triethylamine (Et₃N, ≥99%)
-
Solvent: Anhydrous Methanol (MeOH)
-
Workup Reagents: Ethyl acetate (EtOAc), deionized water, brine (saturated aq. NaCl), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Schlenk flask or round-bottom flask with septum, magnetic stirrer and stir bar, nitrogen/argon line with bubbler, syringes, TLC plates (silica gel), rotary evaporator.
-
Purification: Silica gel for column chromatography.
Reagent Preparation
Formic Acid-Triethylamine (5:2 azeotrope-like mixture): In a fume hood, carefully and slowly add triethylamine (2 volumes) to formic acid (5 volumes) with cooling in an ice bath to manage the exothermic reaction. This mixture serves as the hydrogen donor. Note: Some literature reports a 1:5 mixture of HCO₂H to Et₃N, which also proves effective.[1][3][4]
Step-by-Step Reaction Procedure
-
Flask Setup: To a dry Schlenk flask containing a magnetic stir bar, add the racemic 3-aryl-1-indanone (1.0 eq, 0.5 mmol) and (R,R)-Ts-DENEB™ (0.01 eq, 1 mol%, 3.25 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Dissolution: Under a positive pressure of inert gas, add anhydrous methanol (0.2 M concentration relative to substrate, ~2.5 mL) via syringe and stir the mixture until all solids are dissolved.
-
Reaction Initiation: Add the pre-mixed formic acid/triethylamine solution (e.g., 5:2 mixture, ~3-5 eq. relative to substrate) via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature (typically 23 °C).[3] Monitor the progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR or HPLC analysis. The reaction should be stopped when ~50% conversion of the starting material is observed. This typically takes 10-24 hours.[3] Extending reaction times beyond this point does not significantly increase conversion but may affect selectivity.[3]
-
Quenching: Once ~50% conversion is reached, quench the reaction by adding deionized water (~10 mL).
Workup and Purification
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude residue by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) is typically effective for separating the less polar unreacted (S)-3-aryl-1-indanone from the more polar (1R,3R)-cis-3-aryl-1-indanol product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the kinetic resolution protocol.
Analysis and Data
Determination of Stereoselectivity
-
Diastereomeric Ratio (dr): The ratio of cis to trans alcohol products can be determined from the crude ¹H NMR spectrum by integrating characteristic, well-resolved signals. This protocol overwhelmingly favors the formation of the cis-diastereomer.
-
Enantiomeric Excess (ee): The ee of the unreacted indanone and the alcohol product must be determined by chiral High-Performance Liquid Chromatography (HPLC).[2] A sample of the racemic starting material and the racemic alcohol (prepared by complete reduction with NaBH₄) should be injected first to determine the retention times for each pair of enantiomers.
Representative Results
The following table summarizes typical results for the kinetic resolution of various 3-aryl-1-indanones using (R,R)-Ts-DENEB™, adapted from published data.[12]
| Entry | Aryl Group (Ar) | Time (h) | Conv. (%) [b] | (S)-Indanone Yield (%) [c] | (S)-Indanone ee (%) [c] | (1R,3R)-cis-Indanol Yield (%) [c] | (1R,3R)-cis-Indanol ee (%) [c] |
| 1 | Phenyl | 10 | 52 | 46 | 99 | 48 | 95 |
| 2 | 4-MeO-Ph | 10 | 51 | 47 | 99 | 49 | 97 |
| 3 | 4-Cl-Ph | 10 | 53 | 45 | >99 | 51 | 98 |
| 4 | 4-F-Ph | 10 | 51 | 47 | 98 | 49 | 99 |
| 5 | 2-Naphthyl | 12 | 50 | 48 | 99 | 48 | >99 |
Conditions: [a] Racemic indanone (1 eq), (R,R)-Ts-DENEB (2 mol%), HCOOH/Et₃N (15 eq), MeOH (0.2 M), 23 °C under N₂. [b] Conversion determined by ¹H NMR. [c] Isolated yields and ee determined by chiral HPLC.
Troubleshooting and Expert Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the catalyst has been stored properly under inert conditions. Use anhydrous solvent, as water can inhibit the catalyst.
-
Reagent Quality: Use high-purity formic acid and triethylamine. Old or impure reagents can negatively impact the reaction.
-
-
Low Enantioselectivity (ee):
-
Over-reduction: The key to high ee for both components is stopping the reaction as close to 50% conversion as possible. If the reaction proceeds much further, the ee of the unreacted starting material will increase, but its yield will drop, and the catalyst may begin to slowly reduce the less-favored enantiomer, lowering the ee of the product.
-
Temperature: While the reaction is robust at room temperature, elevated temperatures can erode enantioselectivity and should be avoided.
-
-
Difficulty in Purification:
-
The unreacted indanone and the product alcohol generally have a sufficient difference in polarity (ΔRf) for clean separation on silica gel. If co-elution is an issue, try a shallower solvent gradient or a different solvent system (e.g., dichloromethane/methanol).
-
Conclusion
The asymmetric transfer hydrogenation of racemic 3-aryl-1-indanones using the (R,R)-Ts-DENEB™ catalyst provides a highly reliable and efficient method for kinetic resolution. The protocol is distinguished by its operational simplicity, use of a safe hydrogen source, mild ambient reaction conditions, and consistently excellent stereoselectivities. This method grants access to two valuable, highly enantioenriched chiral synthons—the (S)-indanone and the (1R,3R)-cis-indanol—from a single, simple reaction, making it a powerful tool for researchers in drug discovery and synthetic chemistry.
References
-
Park, S., & Lee, H.-K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Advances, 11(37), 23043–23053. [Link]
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NROChemistry. Noyori Hydrogenation. [Link]
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Wikipedia. Enantioselective reduction of ketones. [Link]
-
Park, S., & Lee, H.-K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. National Institutes of Health. [Link]
-
ResearchGate. Synthesis of substituted 3-aryl-indanones 1. [Link]
-
Park, S., & Lee, H.-K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Publishing. [Link]
-
ResearchGate. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of ( R )-tolterodine. [Link]
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Wikipedia. Asymmetric hydrogenation. [Link]
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YouTube. Noyori Asymmetric Hydrogenation. [Link]
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Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
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ResearchGate. Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. [Link]
-
Abdallah, Z., et al. (2020). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. National Institutes of Health. [Link]
-
ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
-
ACS Publications. Stereoselective Palladium-Catalyzed α-Arylation of 3-Aryl-1-Indanones: An Asymmetric Synthesis of (+)-Pauciflorol F. [Link]
-
YouTube. Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. [Link]
-
ACS Publications. Highly Stereoselective Metal-Free Catalytic Reduction of Imines: An Easy Entry to Enantiomerically Pure Amines and Natural and Unnatural α-Amino Esters. [Link]
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Sanchez, C. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
University of Bath. Determination of enantiomeric excess. [Link]
-
Takasago International Corporation. DENEB®. [Link]
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PubMed. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. [Link]
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ACS Publications. Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition. [Link]
-
Takasago International Corporation. (2011). DENEBTM Asymmetric Transfer Hydrogenation Catalyst. [Link]
-
RSC Publishing. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
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ResearchGate. Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. [Link]
-
Park, S., & Lee, H.-K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Advances. [Link]
-
ResearchGate. Synthesis of 3‐aryl‐1‐indanones using different reaction conditions. [Link]
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Application Note: Asymmetric Transfer Hydrogenation of Prochiral Ketones using (R,R)-Ts-DENEB with Formic Acid/Triethylamine
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and process development scientists on the application of (R,R)-Ts-DENEB, an advanced oxo-tethered ruthenium catalyst, for the asymmetric transfer hydrogenation (ATH) of prochiral ketones. The focus is on the highly efficient and practical use of a formic acid and triethylamine mixture as the hydrogen source. This guide elucidates the underlying reaction mechanism, provides detailed experimental protocols, discusses key reaction parameters and optimization strategies, and offers troubleshooting advice to enable the successful synthesis of enantioenriched secondary alcohols, which are crucial intermediates in pharmaceutical and fine chemical manufacturing.
Introduction to Asymmetric Transfer Hydrogenation and (R,R)-Ts-DENEB
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and operationally simple method for the synthesis of chiral alcohols.[1] Unlike traditional asymmetric hydrogenation which uses high-pressure molecular hydrogen, ATH employs safe, volatile, and easily handled organic molecules like 2-propanol or formic acid as hydrogen donors.[1][2] The reaction is mediated by a transition metal catalyst, typically based on ruthenium, rhodium, or iridium, in the presence of a chiral ligand that directs the stereochemical outcome.
The catalyst at the core of this protocol, (R,R)-Ts-DENEB® , is a high-performance, oxo-tethered Ruthenium(II) complex.[3] Developed to improve upon the pioneering Noyori-type catalysts, (R,R)-Ts-DENEB exhibits enhanced catalytic activity, stability, and a broader substrate scope.[3][4] Its well-defined structure, featuring a tosylated diamine ligand tethered to the metal center, allows for highly efficient and enantioselective reductions of a wide array of ketones and imines.[2][3]
A significant advantage of using the formic acid/triethylamine (HCOOH/NEt₃) system as the hydrogen source is that the reaction is irreversible.[2] This contrasts with ATH reactions using 2-propanol, where the reversibility can erode the enantiomeric excess of the product alcohol, especially at high conversions.[5] The irreversibility of the HCOOH/NEt₃ system allows for reactions to be run at much higher substrate concentrations (e.g., 2-10 M) and driven to completion without loss of optical purity, making it highly attractive for industrial-scale synthesis.[5]
The Formic Acid/Triethylamine Hydrogen Donor System
The combination of formic acid (HCOOH) and triethylamine (NEt₃) is more than a simple acid/base mixture; it forms an azeotrope (typically in a 5:2 molar ratio) that serves as a potent hydrogen source for the Ru(II) catalyst.[5][6]
-
Role of Formic Acid: Formic acid is the ultimate hydrogen donor. In the presence of the ruthenium catalyst, it decomposes to provide a hydride (H⁻) to the metal center and carbon dioxide (CO₂).[5][6]
-
Role of Triethylamine: Triethylamine acts as a crucial base. It deprotonates the formic acid to form a triethylammonium formate salt. This facilitates the coordination of formate to the ruthenium center and is essential for the catalytic cycle to proceed. Furthermore, the base neutralizes the generated acidic species, preventing catalyst deactivation and side reactions.
The molar ratio of formic acid to triethylamine can significantly impact both the reaction rate and the enantioselectivity.[7][8] While the 5:2 azeotrope is commonly used, studies have shown that varying this ratio can be a powerful tool for optimizing a specific transformation.[8] For some substrates, a ratio with excess triethylamine (e.g., 1:5 HCOOH:NEt₃) has been shown to accelerate the reaction.[9]
Mechanism of Asymmetric Transfer Hydrogenation
The catalytic cycle of (R,R)-Ts-DENEB follows the well-established Noyori-Ikariya outer-sphere mechanism for bifunctional catalysts. The key feature is the cooperative action of the metal center and the N-H group of the chiral diamine ligand.
The generally accepted mechanism involves the following key steps:
-
Catalyst Pre-activation: The catalyst precursor, (R,R)-Ts-DENEB (a Ru-Cl complex), reacts with the formate species (from the HCOOH/NEt₃ mixture) to generate the active 16-electron ruthenium hydride (Ru-H) intermediate. This is the active catalyst that enters the primary catalytic cycle.
-
Outer-Sphere Interaction: The prochiral ketone substrate does not coordinate directly to the ruthenium metal center. Instead, it forms a six-membered pericyclic transition state.
-
Stereoselective Hydrogen Transfer: The hydride on the ruthenium (Ru-H) and the proton from the ligand's amine group (N-H) are transferred concertedly to the ketone's carbonyl oxygen and carbon, respectively. The specific chirality of the (R,R)-diamine ligand sterically dictates which face of the ketone is accessible, leading to the formation of one enantiomer of the alcohol product with high selectivity.[10]
-
Product Release and Catalyst Regeneration: The newly formed chiral alcohol is released, and the 16-electron ruthenium amide complex is regenerated. This species then reacts with another molecule of formic acid to regenerate the active Ru-H catalyst, completing the cycle.
Figure 1. Simplified catalytic cycle for asymmetric transfer hydrogenation.
Experimental Protocols
Materials and Reagents
-
Catalyst: (R,R)-Ts-DENEB® (CAS: 1333981-84-2).[11] Handle in a glovebox or under an inert atmosphere.
-
Hydrogen Source: Formic acid (≥98%) and triethylamine (≥99.5%). It is recommended to prepare the azeotropic mixture fresh.
-
Substrate: Prochiral ketone (e.g., acetophenone). Substrate should be pure and dry.
-
Solvent: Anhydrous solvent (e.g., acetonitrile, DMF, or methanol). The choice of solvent can be substrate-dependent.[9]
-
Inert Gas: Argon or Nitrogen of high purity.
Preparation of Formic Acid-Triethylamine (5:2) Azeotrope[13]
Caution: This procedure should be performed in a well-ventilated fume hood. The addition of formic acid to triethylamine is exothermic.
-
To a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, add triethylamine (e.g., 73.0 mL, 53.1 g, 0.525 mol).
-
Cool the flask in an ice-water bath.
-
Slowly add formic acid (e.g., 49.5 mL, 60.4 g, 1.31 mol) dropwise via the addition funnel with vigorous stirring. Maintain the internal temperature below 20 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature. This solution is ready for use.
General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a representative reaction for the reduction of acetophenone to (R)-1-phenylethanol at a 200:1 substrate-to-catalyst (S/C) ratio.
Figure 2. General experimental workflow for ATH.
-
Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add the ketone substrate (e.g., acetophenone, 5.0 mmol, 0.60 g) and (R,R)-Ts-DENEB (16.3 mg, 0.025 mmol, S/C = 200) to a dry Schlenk flask equipped with a magnetic stir bar.[2]
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., acetonitrile, 2.5 mL) to dissolve the substrate and catalyst.
-
Reaction Initiation: Add the freshly prepared HCOOH/NEt₃ (5:2) mixture (e.g., 1.25 mL) to the flask at room temperature with stirring.[2]
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) for the required time (typically 4-48 hours).[2][10] Monitor the reaction progress by TLC, GC, or HPLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
-
Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.
Key Parameters and Optimization
The success of the ATH reaction depends on the careful control of several parameters. Optimization is often required to achieve the best results for a new substrate.
| Parameter | General Range | Causality and Field-Proven Insights |
| Substrate/Catalyst (S/C) Ratio | 100 to 10,000 | (R,R)-Ts-DENEB is highly active, allowing for very low catalyst loadings (high S/C).[3] For initial screening, an S/C of 200-500 is a good starting point. For highly reactive substrates, S/C ratios of 2000 or higher are feasible. |
| HCOOH/NEt₃ Ratio | 5:2 (Azeotrope) to 1:5 | The 5:2 azeotrope is a robust starting point.[5] However, for sluggish substrates or when catalyst deactivation is observed, increasing the proportion of triethylamine can be beneficial.[9] A study on various ketones showed an optimal F/T ratio of 0.2 for faster reduction.[8] |
| Temperature | 25 °C to 80 °C | Most reactions proceed efficiently at or near room temperature (28-40 °C).[2][10] For less reactive ketones, increasing the temperature may be necessary to achieve a reasonable reaction rate. However, excessively high temperatures can sometimes lead to lower enantioselectivity or catalyst decomposition. |
| Solvent | Acetonitrile, DMF, Methanol, CH₂Cl₂ | Aprotic polar solvents like acetonitrile and DMF are generally good choices. Methanol has also been used successfully.[9] The choice can affect substrate/catalyst solubility and reaction kinetics. It is crucial to use anhydrous solvents to avoid potential hydrolysis or catalyst inhibition. |
| Substrate Concentration | 0.5 M to 10 M | A key advantage of the irreversible HCOOH/NEt₃ system is the ability to run reactions at high concentrations, which is beneficial for process efficiency.[5] Concentrations of 1-2 M are common starting points. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidation).- Insufficient reaction time/temperature.- Poor quality reagents (wet solvent/reagents).- Sterically hindered substrate. | - Ensure catalyst is handled under a strict inert atmosphere.- Increase reaction temperature and/or extend reaction time.- Use freshly distilled, anhydrous solvents and high-purity reagents.- Increase catalyst loading (lower S/C ratio). |
| Low Enantioselectivity (ee) | - Incorrect catalyst enantiomer used.- Reaction temperature is too high.- Non-optimal HCOOH/NEt₃ ratio. | - Verify the catalyst is (R,R)-Ts-DENEB for the (R)-alcohol (for most simple ketones) or (S,S) for the (S)-alcohol.- Run the reaction at a lower temperature.- Screen different HCOOH/NEt₃ ratios. |
| Catalyst Decomposition | - Presence of catalyst poisons (e.g., sulfur compounds).- Reaction medium is too acidic. | - Ensure high purity of the substrate.- Increase the proportion of triethylamine in the hydrogen donor mixture. |
Safety and Handling
-
General: All manipulations should be carried out by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
(R,R)-Ts-DENEB: This is a ruthenium complex. While generally stable to air for brief periods, long-term storage and handling should be under an inert atmosphere to maintain maximum activity.
-
Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Triethylamine: Flammable liquid and vapor. It is toxic if inhaled and causes severe skin and eye irritation.
-
Reaction: The reaction generates CO₂, which will cause a pressure buildup in a sealed system. Ensure the reaction vessel is adequately vented (e.g., via a bubbler). The mixing of formic acid and triethylamine is exothermic and should be done with cooling.
References
-
Kanto Kagaku. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Retrieved from [Link]
-
Casey, C. P., et al. (2007). "Tethered" Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry, 72(8), 2819–2829. Retrieved from [Link]
-
Black, G. M., et al. (2019). Insight into catalyst speciation and hydrogen co-evolution during enantioselective formic acid-driven transfer hydrogenation with bifunctional ruthenium complexes from multi-technique operando reaction monitoring. Catalysis Science & Technology, 9(13), 3465-3473. Retrieved from [Link]
-
Chem-Station. (2014, October 16). Noyori Asymmetric Transfer Hydrogenation. Retrieved from [Link]
-
Li, Y., et al. (2020). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings. Retrieved from [Link]
-
Noyori, R., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Retrieved from [Link]
-
Wikipedia. (n.d.). Formic acid. Retrieved from [Link]
-
Zhou, X., et al. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. Journal of Molecular Catalysis A: Chemical, 357, 133-140. Retrieved from [Link]
-
RSC Publishing. (2025). Modelling of formic acid production using solventless trialkylamine reduction strategies. Retrieved from [Link]
-
Black, G. M., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Organometallics, 38(4), 843–852. Retrieved from [Link]
-
Wills, M., et al. (2005). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Organic Letters, 7(15), 3123–3126. Retrieved from [Link]
-
Xiao, J., et al. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. Journal of Molecular Catalysis A: Chemical, 357, 133-140. Retrieved from [Link]
-
Takasago Fine Chemicals Division. (n.d.). Procedure of Asymmetric Transfer Hydrogenation Using Ruthenium Complex. Retrieved from [Link]
-
Hannedouche, J., et al. (2007). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 26(5), 1147–1161. Retrieved from [Link]
-
Ghorai, M. K., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. Organic & Biomolecular Chemistry, 19(26), 5855-5866. Retrieved from [Link]
-
Ramón, D. J., & Yus, M. (2015). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Arkivoc, 2015(5), 119-162. Retrieved from [Link]
-
Takasago International Corporation. (2021). DENEB®. Retrieved from [Link]
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Application Notes and Protocols for Enantioselective Reduction with (R,R)-Ts-DENEB™
Introduction: A Paradigm Shift in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the quest for efficient and highly selective methods to produce enantiomerically pure compounds remains a paramount objective, particularly within the pharmaceutical and fine chemical industries.[1][2][3] Chiral alcohols, fundamental building blocks for a vast array of bioactive molecules, are often synthesized via the asymmetric reduction of prochiral ketones.[2][3][4] (R,R)-Ts-DENEB™, an innovative oxo-tethered ruthenium (II) complex developed by Takasago International Corporation, has emerged as a powerhouse catalyst for asymmetric transfer hydrogenation (ATH).[5][6] This guide provides an in-depth exploration of the substrate scope of (R,R)-Ts-DENEB™, alongside detailed, field-proven protocols for its application, designed for researchers, scientists, and professionals in drug development.
(R,R)-Ts-DENEB™ distinguishes itself from conventional Noyori-type catalysts through its unique structural feature: a covalent tether linking the η⁶-arene and the diamine ligand.[5] This modification imparts enhanced stability and rigidity to the catalyst, resulting in remarkable improvements in catalytic activity, enantioselectivity, and a significantly broader substrate scope.[5][6] The catalyst's high performance allows for exceptionally low catalyst loadings, often with substrate-to-catalyst ratios (S/C) reaching up to 30,000, which translates to economic and environmental benefits by minimizing residual ruthenium in the final product.[6]
Catalytic Mechanism: The Engine of Enantioselectivity
The enantioselective reduction of ketones using (R,R)-Ts-DENEB™ proceeds via a metal-ligand bifunctional catalysis mechanism, a hallmark of Noyori-type catalysts.[7][8] In asymmetric transfer hydrogenation, a hydrogen source, typically a mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol, generates a ruthenium hydride species.[2][9] This active catalyst then stereoselectively transfers a hydride to the carbonyl carbon of the ketone. The chirality of the resulting alcohol is dictated by the configuration of the catalyst's chiral diamine ligand. The (R,R) configuration of the catalyst reliably produces the corresponding (R)-alcohol.
Figure 2: Experimental Workflow for Asymmetric Transfer Hydrogenation.
Procedure:
-
Catalyst and Substrate Preparation: In a dry Schlenk flask under an inert atmosphere, add acetophenone (e.g., 1.0 mmol, 120 mg). Add the (R,R)-Ts-DENEB™ catalyst. The S/C ratio can range from 1,000 to 30,000. For an S/C of 10,000, this would be 0.1 µmol (0.065 mg) of the catalyst.
-
Solvent Addition: Add anhydrous methanol to achieve the desired substrate concentration (e.g., 0.2 M, in this case, 5 mL).
-
Hydrogen Source Preparation: In a separate vial, prepare the formic acid/triethylamine azeotropic mixture by carefully combining formic acid and triethylamine in a 5:2 molar ratio.
-
Reaction Initiation: Add the HCOOH/NEt₃ mixture (typically 2-5 equivalents relative to the substrate) to the reaction flask.
-
Reaction Progress: Stir the reaction mixture at the desired temperature (room temperature is often sufficient) and monitor its progress by an appropriate analytical technique (TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the (R)-1-phenylethanol product by chiral HPLC or GC analysis.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or proceeds slowly, gentle heating may be applied. Ensure the catalyst has not been deactivated by impurities in the substrate or solvent. Increasing the catalyst loading can also improve conversion.
-
Low Enantioselectivity: The primary cause of low enantioselectivity is often impurities that can act as catalyst poisons. Ensure all reagents and solvents are of high purity and the reaction is conducted under an inert atmosphere. The choice of solvent and temperature can also influence enantioselectivity, and some optimization may be required for novel substrates.
Conclusion
(R,R)-Ts-DENEB™ represents a significant advancement in asymmetric catalysis, providing a highly efficient, selective, and versatile tool for the synthesis of chiral alcohols. Its broad substrate scope, coupled with its operational simplicity and high catalytic activity, makes it an invaluable asset for researchers and drug development professionals. By understanding the underlying principles and adhering to robust protocols, scientists can effectively leverage the power of (R,R)-Ts-DENEB™ to accelerate the synthesis of complex chiral molecules.
References
-
Takasago International Corporation. (2021). DENEB®. [Link]
-
Reddy, K. S., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-NIH. RSC Advances, 11(38), 23533-23538. [Link]
-
Takasago International Corporation. (2011). DENEBTM: Oxo-Tethered Ruthenium(II) Complex Asymmetric Transfer Hydrogenation Catalyst. [Link]
-
Mishra, A. A., & Bhanage, B. M. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. New Journal of Chemistry, 45(11), 5357-5362. [Link]
-
Johnson, J. S., et al. (2022). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Accounts of Chemical Research, 55(1), 1-14. [Link]
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. [Link]
-
Abdur-Rashid, K., et al. (2018). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis, 8(11), 10696-10705. [Link]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). [Link]
-
Johnson Matthey. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
-
Baudoin, O., et al. (2024). The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. Organic & Biomolecular Chemistry, 22(1), 1-18. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]
-
ResearchGate. (2021). Ru–Tethered (R, R)–TsDPEN with DMAB as an efficient Catalytic system for High Enantioselective One-Pot Synthesis of Chiral β–aminol via Asymmetric Transfer Hydrogenation. [Link]
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Application Notes & Protocols: Enantioselective Synthesis of Chiral Alcohols using the (R,R)-Ts-DENEB™ Catalyst
Introduction: The Imperative for Enantiopure Alcohols in Modern Chemistry
Chirality is a fundamental principle in molecular science, profoundly impacting the efficacy and safety of pharmaceuticals.[1] A significant number of active pharmaceutical ingredients (APIs) are chiral, and often, only one enantiomer provides the desired therapeutic effect while the other may be inactive or even toxic.[1][2] Chiral alcohols, in particular, are pivotal building blocks and key intermediates in the synthesis of these single-enantiomer drugs.[3][4] Consequently, the development of robust, efficient, and highly selective methods for producing enantiopure alcohols is a cornerstone of modern drug development and fine chemical synthesis.[5][6]
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and operationally simple strategy for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[7][8] This technique avoids the need for high-pressure hydrogen gas, instead utilizing readily available hydrogen donors like formic acid or isopropanol, enhancing safety and accessibility.[8] Within this field, the (R,R)-Ts-DENEB™ catalyst, an oxo-tethered Ruthenium(II) complex developed by Takasago International Corporation, represents a significant advancement.[9][10] This guide provides a comprehensive technical overview, detailed experimental protocols, and expert insights for leveraging the exceptional catalytic activity and enantioselectivity of (R,R)-Ts-DENEB™ for the synthesis of chiral alcohols with high enantiomeric excess.
The (R,R)-Ts-DENEB™ Catalyst: A Technical Overview
(R,R)-Ts-DENEB™ is a state-of-the-art, pre-formed catalyst designed for high-performance asymmetric transfer hydrogenation.[10] Its structure features a ruthenium metal center coordinated to a chiral N-tosylated (1R,2R)-1,2-diphenylethylenediamine (TsDPEN) ligand, which is further modified with an oxo-tether. This unique structural feature is crucial for its enhanced catalytic performance.
Causality of Performance—The Bifunctional Mechanism: The exceptional performance of (R,R)-Ts-DENEB™ is rooted in the Noyori-type bifunctional catalysis mechanism.[11][12] Unlike classical catalysts where the metal center performs the entire catalytic function, this mechanism involves a cooperative action between the metal and the ligand.
-
Activation: The catalyst reacts with the hydrogen source (e.g., formic acid/triethylamine) to form a ruthenium-hydride (Ru-H) species.
-
Concerted Hydrogen Transfer: The prochiral ketone substrate coordinates to the ruthenium center. The reaction proceeds through a six-membered pericyclic transition state where the hydride (H⁻) from the ruthenium and a proton (H⁺) from the amine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively.
-
Stereocontrol: The rigid chiral scaffold created by the (R,R)-diamine and the tosyl group effectively shields one face of the coordinated ketone, forcing the hydride transfer to occur on the opposite face. This precise spatial arrangement is the origin of the high enantioselectivity.
-
Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated to re-enter the catalytic cycle.[11]
The oxo-tether in the DENEB™ ligand enhances the catalyst's stability and activity, leading to remarkably high turnover numbers (TON) and allowing for significantly lower catalyst loadings compared to conventional systems.[13]
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation using (R,R)-Ts-DENEB™.
Experimental Protocols
A. General Considerations & Best Practices
-
Reagent Quality: Use anhydrous solvents and high-purity reagents. The presence of water or other impurities can negatively impact catalyst activity and selectivity.
-
Inert Atmosphere: The catalyst is air-stable for handling but the reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent potential oxidative degradation during the reaction at elevated temperatures. This is a critical step for ensuring reproducibility and high catalyst performance.
-
Hydrogen Source: A 5:2 molar ratio of formic acid to triethylamine (HCOOH/Et₃N) is a commonly used and highly effective hydrogen source. This mixture should be prepared fresh.
-
Safety: (R,R)-Ts-DENEB™ is a ruthenium complex. Handle with appropriate personal protective equipment (gloves, safety glasses). All reactions should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed information.
B. Protocol: Asymmetric Transfer Hydrogenation of 1-Acetophenone
This protocol details the reduction of a model substrate, 1-acetophenone, to (R)-1-phenylethanol.
Materials:
-
(R,R)-Ts-DENEB™ (CAS: 1333981-84-2)[9]
-
1-Acetophenone (reagent grade, freshly distilled)
-
Formic acid (≥95%)
-
Triethylamine (Et₃N, ≥99%, distilled from CaH₂)
-
Methanol (MeOH, anhydrous)
-
Schlenk flask or round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon line
Procedure:
-
Reaction Setup: Place a magnetic stir bar in a 25 mL Schlenk flask. Dry the flask under vacuum with a heat gun and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Charging: Under a positive flow of nitrogen, add (R,R)-Ts-DENEB™ (3.2 mg, 0.005 mmol, 0.1 mol%).
-
Substrate and Solvent Addition: Add 1-acetophenone (0.58 mL, 5.0 mmol, 1.0 eq) via syringe, followed by anhydrous methanol (5 mL).
-
Hydrogen Source Addition: In a separate vial, prepare the formic acid/triethylamine (5:2) mixture. Add formic acid (0.47 mL, 12.5 mmol) and triethylamine (0.70 mL, 5.0 mmol) and mix gently. Add this mixture to the reaction flask via syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 40 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-1-phenylethanol.
Caption: General experimental workflow for ATH using (R,R)-Ts-DENEB™.
C. Substrate Scope & Performance Data
The (R,R)-Ts-DENEB™ catalyst exhibits excellent performance across a wide range of prochiral ketone substrates. The following table summarizes typical results, demonstrating the high yields and enantioselectivities achievable.
| Substrate | S/C Ratio | Time (h) | Temp (°C) | Conversion (%) | Product | ee (%) |
| Acetophenone | 10,000 | 4 | 40 | >99 | (R)-1-Phenylethanol | 98 |
| 4-Chloroacetophenone | 5,000 | 6 | 40 | >99 | (R)-1-(4-Chlorophenyl)ethanol | 99 |
| 1-Indanone | 2,000 | 10 | 23 | ~50 (KR) | cis-(1R,3S)-Indanol | >99 |
| 2,2,2-Trifluoroacetophenone | 1,000 | 12 | 30 | >95 | (R)-2,2,2-Trifluoro-1-phenylethanol | 97 |
| 1-(2-Naphthyl)ethanone | 5,000 | 8 | 40 | >99 | (R)-1-(2-Naphthyl)ethanol | 98 |
| Note: Data compiled and representative of performance cited in literature.[7][13] S/C = Substrate-to-Catalyst molar ratio. KR = Kinetic Resolution. |
Analysis of Enantiomeric Excess (ee)
Accurate determination of the enantiomeric excess is crucial for validating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[14]
A. Principle of Chiral HPLC
Chiral HPLC separates enantiomers by utilizing a Chiral Stationary Phase (CSP). A CSP is a solid support that has been modified with a chiral selector. As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the chiral environment of the CSP. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used for their broad applicability to compounds like chiral alcohols.
B. Protocol for ee Determination of (R)-1-Phenylethanol
-
Sample Preparation: Prepare a stock solution of the purified alcohol product in the mobile phase (e.g., 1 mg/mL).
-
Instrument Setup:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: A suitable polysaccharide-based column (e.g., Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H). The choice of column is critical and may require screening.
-
Mobile Phase: A mixture of n-hexane and isopropanol is typical. A common starting point is 90:10 (Hexane:IPA). The ratio must be optimized to achieve baseline separation of the enantiomer peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Record the chromatogram. You should observe two separated peaks corresponding to the (R) and (S) enantiomers.
-
To confirm peak identity, inject a sample of the racemic alcohol (if available).
-
-
Calculation: Integrate the area of each peak. Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Catalyst deactivation (moisture, oxygen). 2. Impure substrate or solvent. 3. Insufficient reaction time or temperature. | 1. Ensure rigorous inert atmosphere technique; use anhydrous solvents. 2. Purify substrate (e.g., distillation) and use high-purity solvents. 3. Increase reaction time or incrementally raise the temperature (e.g., to 60 °C). |
| Low Enantioselectivity (ee) | 1. Non-optimal reaction temperature (higher temps can sometimes lower ee). 2. Racemization of product under reaction conditions. 3. Incorrect catalyst enantiomer used for desired product. | 1. Attempt the reaction at a lower temperature (e.g., room temperature), though this may require longer reaction times. 2. Monitor the reaction and stop it as soon as the starting material is consumed. 3. Verify you are using (R,R)-Ts-DENEB™ for the (R)-alcohol or (S,S)-Ts-DENEB™ for the (S)-alcohol. |
| Inconsistent Results | 1. Inconsistent quality of reagents (especially HCOOH/TEA). 2. Variations in inert atmosphere quality. | 1. Prepare the HCOOH/TEA mixture fresh for each set of experiments. 2. Standardize the procedure for drying glassware and purging with inert gas. |
Conclusion
The (R,R)-Ts-DENEB™ catalyst provides researchers, scientists, and drug development professionals with a highly effective and reliable tool for the asymmetric synthesis of chiral alcohols. Its exceptional activity allows for economically and environmentally favorable low catalyst loadings, while its robust nature and broad substrate scope make it applicable to a wide array of synthetic challenges.[10][13] By following the detailed protocols and leveraging the expert insights provided in this guide, users can confidently and reproducibly achieve high yields and excellent enantioselectivities, accelerating the development of novel chiral molecules for pharmaceutical and other high-value applications.
References
-
Title: Noyori Hydrogenation Source: NROChemistry URL: [Link]
-
Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: PMC - PubMed Central URL: [Link]
-
Title: Chiral alcohols: Significance and symbolism Source: LECTURA GMBH URL: [Link]
-
Title: Asymmetric hydrogenation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Noyori Asymmetric Hydrogenation | Organic Chemistry Source: YouTube URL: [Link]
-
Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]
-
Title: Examples of drugs derivatives from chiral secondary alcohols. Source: ResearchGate URL: [Link]
-
Title: Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines Source: PMC - NIH URL: [Link]
-
Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Source: Herald Scholarly Open Access URL: [Link]
-
Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Wiley Online Library URL: [Link]
-
Title: Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline Source: Royal Society of Chemistry URL: [Link]
-
Title: Advancing Chiral Chemistry in Pharmaceutical Synthesis Source: Pharmaceutical Technology URL: [Link]
-
Title: Enantioselective Reduction of Ketones Source: Organic Reactions URL: [Link]
-
Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]
-
Title: Ruthenium-Catalysed Asymmetric Reduction of Ketones Source: Semantic Scholar URL: [Link]
-
Title: Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent Source: PMC - NIH URL: [Link]
-
Title: Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts Source: NIH URL: [Link]
-
Title: Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts Source: ResearchGate URL: [Link]
-
Title: DENEBTM Oxo-Tethered Ruthenium(II) Complex Asymmetric Transfer Hydrogenation Catalyst Source: Takasago International Corporation URL: [Link]
-
Title: DENEB® Source: Takasago International Corporation URL: [Link]
-
Title: Enantioselective reduction of ketones - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Novel bioreduction system for the production of chiral alcohols Source: PubMed URL: [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. Novel bioreduction system for the production of chiral alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
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(R,R)-Ts-DENEB®: Application Notes for High-Efficiency Asymmetric Transfer Hydrogenation
A Senior Application Scientist's Guide to Catalyst Loading, Turnover Number, and Protocol Optimization
Abstract
This technical guide provides an in-depth analysis of the (R,R)-Ts-DENEB® catalyst, a state-of-the-art oxo-tethered ruthenium(II) complex developed by Takasago International Corporation for asymmetric transfer hydrogenation (ATH).[1] Designed for researchers, scientists, and professionals in drug development, this document elucidates the catalyst's superior performance, characterized by exceptionally high turnover numbers (TONs) and low catalyst loadings. We will explore the mechanistic underpinnings of its efficiency, present detailed experimental protocols, and offer quantitative data to guide reaction optimization. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering users to achieve optimal results in the synthesis of chiral alcohols.
Introduction: The Evolution of Noyori-Type Catalysts
The asymmetric hydrogenation of ketones, pioneered by Nobel laureate Ryoji Noyori, represents a cornerstone of modern organic synthesis, providing a highly efficient route to enantiomerically enriched secondary alcohols.[2] The early generation of these catalysts, typically Ru(II) complexes with chiral diamine and arene ligands, operate through a "metal-ligand bifunctional" mechanism. In this model, the ruthenium hydride and the proton on the nitrogen of the diamine ligand work in concert to reduce the carbonyl group.[3]
The (R,R)-Ts-DENEB® catalyst is a significant advancement in this class.[4] Its defining feature is the covalent "oxo-tether" that links the η⁶-arene and the N-sulfonylated diamine ligand. This structural modification imparts enhanced stability and rigidity to the catalytic center, leading to remarkable improvements in both activity and enantioselectivity compared to its non-tethered predecessors.[5] This guide will delve into the practical implications of this innovative design, focusing on how to leverage its high efficiency in laboratory and process chemistry settings.
Understanding Catalyst Efficiency: Loading and Turnover Number (TON)
In the realm of catalysis, "efficiency" is quantified by several metrics, with catalyst loading and turnover number (TON) being paramount for practical applications.
-
Catalyst Loading: Typically expressed as a substrate-to-catalyst molar ratio (S/C) or as a mole percentage (mol %). A lower catalyst loading signifies a more active catalyst, which is economically and environmentally advantageous, particularly in large-scale synthesis where precious metal usage is a critical cost factor.
-
Turnover Number (TON): This dimensionless quantity represents the number of moles of substrate converted per mole of catalyst before it becomes deactivated.[6] It is a direct measure of the catalyst's productivity and stability. The TON can be calculated from the S/C ratio and the reaction conversion:
TON = (S/C Ratio) × (% Conversion / 100)
The (R,R)-Ts-DENEB® catalyst is distinguished by its ability to operate at exceptionally high S/C ratios, leading to impressive TONs. This high activity allows for significantly reduced catalyst consumption, simplifying product purification by minimizing residual ruthenium content.[7]
Performance Data: Catalyst Loading and TON
The following tables summarize the performance of (R,R)-Ts-DENEB® in the asymmetric transfer hydrogenation of a diverse range of ketones. These data highlight the catalyst's broad applicability and exceptional efficiency.
Table 1: Asymmetric Transfer Hydrogenation of Aryl Ketones
| Substrate | S/C Ratio | Conversion (%) | ee (%) | TON | Reference |
| Acetophenone | 30,000 | 95 | 97 | 28,500 | [7] |
| 4'-Methoxyacetophenone | 1,000 | 99 | 98 | 990 | |
| 4'-Chloroacetophenone | 1,000 | 97 | 98 | 970 | |
| 1-(2-Naphthyl)ethanone | 1,000 | >99 | 99 | >990 |
Table 2: Asymmetric Transfer Hydrogenation of Heteroaromatic and Other Ketones
| Substrate | Catalyst Loading (mol %) | Conversion (%) | ee (%) | TON | Reference |
| 3-Phenyl-1-indanone | 1 | ~50 (Kinetic Resolution) | 99 | ~50 | [4] |
| 3-(4-Methoxyphenyl)-1-indanone | 1 | ~50 (Kinetic Resolution) | 99 | ~50 | [4] |
| 3-(2-Naphthyl)-1-indanone | 2 | ~50 (Kinetic Resolution) | 99 | ~25 | [4] |
The "Why": Mechanistic Insights and the Role of the Oxo-Tether
The superior performance of (R,R)-Ts-DENEB® is a direct consequence of its unique molecular architecture. The oxo-tether introduces a level of pre-organization to the catalyst structure that is absent in non-tethered Noyori-type catalysts.
Figure 2: Workflow for ATH of Acetophenone.
Procedure:
-
Preparation of the Hydrogen Source: In a separate flask, prepare a 5:2 molar mixture of formic acid and triethylamine. Caution: This is an exothermic reaction. Add the formic acid slowly to the triethylamine with cooling.
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add acetophenone (e.g., 1.0 mmol).
-
Catalyst Addition: Under a positive pressure of nitrogen or argon, add the (R,R)-Ts-DENEB® catalyst. For an S/C ratio of 30,000, this corresponds to 3.33 x 10⁻⁵ mmol of catalyst. Note: Due to the very small amount of catalyst, it is advisable to prepare a stock solution of the catalyst in the reaction solvent and add the appropriate volume.
-
Solvent and Reagent Addition: Add the desired amount of anhydrous, degassed solvent to achieve the desired concentration (e.g., 1 M). Then, add the pre-mixed formic acid/triethylamine solution (typically 2-5 equivalents relative to the substrate).
-
Reaction: Stir the mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired chiral alcohol. The enantiomeric excess can be determined by chiral HPLC or GC.
Protocol 2: Asymmetric Transfer Hydrogenation of 3-Phenyl-1-indanone with Kinetic Resolution
This protocol is adapted from the work of G. C. M. Konda et al. and is an excellent example of using (R,R)-Ts-DENEB® for kinetic resolution. [4] Materials:
-
(R,R)-Ts-DENEB®
-
(±)-3-Phenyl-1-indanone
-
Formic acid
-
Triethylamine
-
Anhydrous methanol
Procedure:
-
Reaction Setup: To a solution of (±)-3-phenyl-1-indanone (104 mg, 0.5 mmol) and triethylamine (1.06 mL, 7.5 mmol) in methanol (1.5 mL), add formic acid (63.4 μL, 1.5 mmol).
-
Catalyst Addition: In a separate vial, dissolve (R,R)-Ts-DENEB® (3.2 mg, 0.005 mmol, 1 mol %) in 1.0 mL of methanol. Add this catalyst solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature (23 °C) under a nitrogen atmosphere for the specified time (e.g., 6 hours).
-
Work-up: Dilute the reaction mixture with chloroform (30 mL) and wash successively with water and brine (20 mL each).
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of the chiral alcohol and the unreacted ketone can be separated by column chromatography. The enantiomeric excess of both the product and the recovered starting material should be determined by chiral HPLC.
Conclusion
The (R,R)-Ts-DENEB® catalyst represents a pinnacle in the development of Noyori-type catalysts for asymmetric transfer hydrogenation. Its innovative oxo-tethered design translates into exceptional catalytic activity and stability, enabling reactions to be performed at very low catalyst loadings with high turnover numbers. [1]This not only makes it an economically attractive option for industrial applications but also simplifies downstream processing. The protocols and data presented in this guide serve as a robust starting point for researchers to harness the full potential of this powerful catalytic system in the synthesis of valuable chiral molecules.
References
-
Takasago International Corporation. (2021). DENEB®. [Link]
-
Wikipedia. (n.d.). Turnover number. [Link]
-
Konda, G. C. M., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(40), 24653–24665. [Link]
-
ResearchGate. (2013). How to calculate the turnover number of a catalyst?. [Link]
-
Takasago International Corporation. (2011). Novel Asymmetric Transfer Hydrogen Catalyst "DENEBTM". [Link]
-
Chemistry For Everyone. (2025). How To Calculate Turnover Frequency In Catalysis?. YouTube. [Link]
-
Sciencemadness Discussion Board. (2009). turnover number (TON) and turnover frequency(TOF). [Link]
-
Takasago International Corporation. (2011). DENEBTM. [Link]
-
ResearchGate. (2016). Development of Asymmetric Transfer Hydrogenation with a Bifunctional Oxo-Tethered Ruthenium Catalyst in Flow for the Synthesis of a Ceramide (D-erythro-CER[NDS]). [Link]
-
Touge, T., et al. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H2 Hydrogenation. Journal of the American Chemical Society, 133(38), 14960–14963. [Link]
-
Morris, R. H. (2018). The role of the metal-bound N–H functionality in Noyori-type molecular catalysts. Nature Reviews Chemistry, 2(12), 396-408. [Link]
-
Invernizzi, C., et al. (2016). Asymmetric Transfer Hydrogenation of Ketones with modified Grubbs Metathesis Catalysts: On the Way to a Tandem Process. [Link]
-
van der Meer, M., et al. (2021). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis, 11(21), 13649–13659. [Link]
-
Ramón, D. J., & Yus, M. (2014). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Alicante: Universidad de Alicante. [Link]
-
ResearchGate. (2020). Enantioselective transfer hydrogenation of 1. [a] (S,S)‐Ts‐DENEB.... [Link]
-
Šot, P., et al. (2018). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 23(11), 2829. [Link]
-
Touge, T., et al. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H2 Hydrogenation. Journal of the American Chemical Society, 133(38), 14960–14963. [Link]
-
Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 76(Suppl. 1), S1-S10. [Link]
-
Takasago Thermal Engineering Co., Ltd. (n.d.). Company Profile. [Link]
-
Takasago. (n.d.). Takasago Aroma Ingredients Compendium. [Link]
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Application Note: Dynamic Kinetic Resolution of α-Substituted Ketones with (R,R)-Ts-DENEB
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, particularly alcohols, are ubiquitous building blocks in the pharmaceutical industry. Dynamic kinetic resolution (DKR) has emerged as a powerful strategy for the asymmetric synthesis of these valuable compounds from racemic starting materials, offering the potential for a theoretical 100% yield of a single enantiomer.[1] This application note provides a detailed guide to the dynamic kinetic resolution of α-substituted ketones via asymmetric transfer hydrogenation (ATH) using the highly efficient and selective (R,R)-Ts-DENEB catalyst.
(R,R)-Ts-DENEB is an oxo-tethered ruthenium (II) complex that has demonstrated exceptional performance in the asymmetric reduction of a wide range of ketones.[2] Its robust nature and high catalytic activity make it an ideal choice for demanding transformations like DKR. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and showcase the broad applicability of this methodology.
The Principle of Dynamic Kinetic Resolution
Dynamic kinetic resolution is a powerful technique that combines the rapid, in-situ racemization of a chiral substrate with a highly enantioselective kinetic resolution.[3] For α-substituted ketones, the racemization is typically achieved through base-catalyzed enolization, which allows for the continuous interconversion of the (R)- and (S)-enantiomers. The chiral catalyst, in this case, (R,R)-Ts-DENEB, then selectively reduces one of the enantiomers at a much faster rate than the other.[4] This process effectively funnels the entire racemic starting material into a single, highly enantioenriched product. For a successful DKR, the rate of racemization must be significantly faster than the rate of the slower reduction reaction.[3]
Reaction Mechanism
The asymmetric transfer hydrogenation of ketones with (R,R)-Ts-DENEB follows a Noyori-type mechanism, which involves a metal-ligand bifunctional catalysis. The key steps are:
-
Activation of the Pre-catalyst: The (R,R)-Ts-DENEB pre-catalyst is activated by the hydrogen source, typically a mixture of formic acid and triethylamine, to form the active ruthenium hydride species.
-
Coordination and Hydrogen Transfer: The ketone substrate coordinates to the ruthenium center. The transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group occurs via a six-membered pericyclic transition state. This concerted step is highly stereoselective due to the chiral environment created by the Ts-DENEB ligand.
-
Product Dissociation and Catalyst Regeneration: The resulting alcohol product dissociates from the catalyst, and the active ruthenium species is regenerated to continue the catalytic cycle.
In the context of DKR, the base (triethylamine) not only participates in the regeneration of the catalyst but also facilitates the crucial racemization of the unreacted ketone enantiomer, ensuring a high yield of the desired stereoisomer.
Figure 1: Conceptual workflow of the dynamic kinetic resolution of an α-substituted ketone.
Experimental Protocol: DKR of 3-Methoxycarbonyl-1-indanone
This protocol is adapted from a reported procedure for the dynamic kinetic resolution of 3-methoxycarbonyl-1-indanone using (R,R)-Ts-DENEB.[2]
Materials:
-
Racemic 3-methoxycarbonyl-1-indanone
-
(R,R)-Ts-DENEB catalyst
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Methanol (MeOH), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (Schlenk flask, magnetic stirrer, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a clean and dry Schlenk flask under an inert atmosphere (N2 or Ar), add racemic 3-methoxycarbonyl-1-indanone (1.0 eq.).
-
Solvent and Reagents: Add anhydrous methanol to achieve a substrate concentration of 0.2 M.
-
Catalyst Addition: Add the (R,R)-Ts-DENEB catalyst (0.01 eq., 1 mol%).
-
Hydrogen Source: Prepare a 5:2 mixture of formic acid and triethylamine. Add the freshly prepared HCOOH/Et3N mixture to the reaction flask.
-
Reaction Conditions: Stir the reaction mixture at 40 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cis-(1R,3S)-indanol.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Formic acid is corrosive and should be handled with care.
-
Triethylamine is a flammable and corrosive liquid.
Substrate Scope and Performance
The (R,R)-Ts-DENEB catalyst has demonstrated broad applicability in the dynamic kinetic resolution of various α-substituted ketones. The following table summarizes the performance of the catalyst with a selection of substrates.
| Entry | Substrate | Product | Yield (%) | dr (cis:trans) | ee (%) |
| 1 | 3-Methoxycarbonyl-1-indanone | cis-(1R,3S)-3-Methoxycarbonyl-1-indanol | 95 | >99:1 | 99 |
| 2 | 3-(3,4-Dichlorophenyl)-1-indanone (KR) | cis-(1S,3R)-3-(3,4-Dichlorophenyl)-1-indanol | ~50 | >99:1 | 99 |
| 3 | 3-(4-Methoxyphenyl)-1-indanone (KR) | cis-(1S,3R)-3-(4-Methoxyphenyl)-1-indanol | ~50 | >99:1 | 99 |
| 4 | 3-Phenyl-1-indanone (KR) | cis-(1S,3R)-3-Phenyl-1-indanol | ~50 | >99:1 | 99 |
Data for entries 2-4 represent kinetic resolution (KR) where the theoretical maximum yield is 50%. Data for entry 1 is for a dynamic kinetic resolution (DKR). Data adapted from[2].
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conversion | Inactive catalyst | Ensure the catalyst is handled under an inert atmosphere. Use fresh catalyst if necessary. |
| Insufficient reaction time or temperature | Monitor the reaction closely and adjust the reaction time or temperature as needed. | |
| Low Enantioselectivity | Racemization of the product | Ensure the work-up is performed promptly after the reaction is complete. |
| Incorrect catalyst enantiomer | Verify that the correct enantiomer of the catalyst, (R,R)-Ts-DENEB, is being used for the desired product stereochemistry. | |
| Low Diastereoselectivity | Sub-optimal reaction conditions | Screen different solvents, bases, and temperatures to optimize the diastereoselectivity for a new substrate. |
Conclusion
The dynamic kinetic resolution of α-substituted ketones using the (R,R)-Ts-DENEB catalyst is a highly efficient and selective method for the synthesis of enantioenriched alcohols. This approach offers significant advantages in terms of atom economy and potential for high yields. The operational simplicity of the asymmetric transfer hydrogenation protocol makes it a valuable tool for researchers in both academic and industrial settings. The versatility of the (R,R)-Ts-DENEB catalyst, coupled with the detailed protocols provided in this application note, should enable scientists to readily apply this powerful methodology to their synthetic challenges.
References
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Toste, F. D., et al. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. National Institutes of Health. [Link]
-
Wikipedia contributors. (2023). Dynamic kinetic resolution. Wikipedia. [Link]
-
Macmillan Group. (2005). Dynamic Kinetic Resolutions. [Link]
-
Ohkuma, T., et al. (2010). Dynamic Kinetic Resolution: Asymmetric Transfer Hydrogenation of Alpha-Alkyl-Substituted Beta-Ketoamides. PubMed. [Link]
-
Kim, S., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. National Institutes of Health. [Link]
Sources
- 1. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 2. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. princeton.edu [princeton.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
(R,R)-Ts-DENEB™: Application Notes for Large-Scale Pharmaceutical Synthesis
Introduction: Redefining Asymmetric Ketone Reduction in Pharmaceutical Manufacturing
The imperative for enantiomerically pure active pharmaceutical ingredients (APIs) has driven the development of highly selective and efficient catalytic systems. Among these, asymmetric hydrogenation and transfer hydrogenation of prochiral ketones stand as paramount methodologies for establishing stereogenic centers. The (R,R)-Ts-DENEB™ catalyst, an oxo-tethered ruthenium (II) complex developed by Takasago International Corporation, represents a significant advancement in this field.[1][2][3] This catalyst has demonstrated exceptional activity and enantioselectivity in the asymmetric transfer hydrogenation (ATH) of a wide array of ketones, enabling the large-scale synthesis of chiral alcohols that are crucial intermediates in the production of numerous pharmaceuticals.
This technical guide provides an in-depth exploration of the large-scale applications of (R,R)-Ts-DENEB™, designed for researchers, scientists, and drug development professionals. We will delve into the catalyst's mechanistic underpinnings, showcase its industrial relevance through a detailed case study in the synthesis of a marketed pharmaceutical, and provide comprehensive protocols to facilitate its implementation in a laboratory or manufacturing setting.
The DENEB™ Advantage: Superior Performance in Asymmetric Transfer Hydrogenation
(R,R)-Ts-DENEB™ distinguishes itself from conventional Noyori-type catalysts through its unique oxo-tethered ligand structure. This structural feature imparts enhanced stability and rigidity to the catalytic center, leading to several key advantages in large-scale applications:
-
Exceptionally High Catalytic Activity: DENEB™ catalysts exhibit remarkable turnover numbers (TONs), allowing for significantly lower catalyst loadings (S/C ratios up to 30,000 have been reported) compared to traditional systems.[3] This directly translates to reduced process costs and lower levels of residual ruthenium in the final product, simplifying purification.
-
Broad Substrate Scope: The catalyst has proven effective for the asymmetric reduction of a diverse range of ketones, including those that are challenging for conventional catalysts.[1][2]
-
Excellent Enantioselectivity: (R,R)-Ts-DENEB™ consistently delivers high enantiomeric excess (ee), often exceeding 99%, which is critical for meeting the stringent purity requirements of pharmaceutical intermediates.
-
Operational Simplicity: Asymmetric transfer hydrogenation with (R,R)-Ts-DENEB™ typically utilizes a readily available and easy-to-handle hydrogen source, such as a formic acid/triethylamine mixture, obviating the need for high-pressure hydrogenation equipment.[2][4]
Catalytic Cycle and Mechanism
The catalytic cycle of (R,R)-Ts-DENEB™ in asymmetric transfer hydrogenation is a well-elucidated process that underscores the catalyst's efficiency.
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones using (R,R)-Ts-DENEB™.
The cycle commences with the formation of the active ruthenium hydride species from the precatalyst upon reaction with the formic acid/triethylamine mixture. The prochiral ketone then coordinates to the ruthenium center. The key stereodifferentiating step involves the outer-sphere transfer of a hydride from the ruthenium and a proton from the ligand's N-H moiety to the carbonyl group of the ketone, proceeding through a well-defined transition state. The resulting chiral alcohol dissociates, regenerating the catalyst for the next cycle.
Application Case Study: Large-Scale Synthesis of Omarigliptin
A compelling demonstration of (R,R)-Ts-DENEB™'s industrial utility is its implementation by Merck in the manufacturing route of Omarigliptin (MK-3102), a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[5][6][7] The synthesis of a key chiral alcohol intermediate via asymmetric transfer hydrogenation was a critical step in the overall process.
The Challenge:
The initial process development utilized a conventional Noyori-type catalyst. While effective, there was a drive to improve diastereoselectivity, enantioselectivity, and overall yield to enhance the process's efficiency and economics for large-scale production.
The Solution: Implementation of (R,R)-Ts-DENEB™
Merck's process development team switched to (R,R)-Ts-DENEB™ for the asymmetric transfer hydrogenation of a key ketone intermediate. This strategic change resulted in a superior performance across all key metrics.[6]
| Parameter | Conventional Catalyst | (R,R)-Ts-DENEB™ |
| Diastereomeric Ratio (dr) | 16:1 | 24:1 |
| Enantiomeric Excess (ee) | >95% | >99% |
| Assay Yield | Not specified | 93% |
| Catalyst Loading (mol%) | Not specified | 0.1 |
Data Summary: Comparison of catalyst performance in the synthesis of a key Omarigliptin intermediate.[6]
The adoption of (R,R)-Ts-DENEB™ led to a significant improvement in diastereoselectivity and enantioselectivity, furnishing the desired chiral alcohol with exceptional purity. This enhancement streamlined the downstream processing and contributed to a more robust and efficient manufacturing process.
Large-Scale Protocol: Asymmetric Transfer Hydrogenation for Omarigliptin Intermediate
The following is a representative large-scale protocol derived from the published synthesis of the Omarigliptin intermediate.[6][7]
Reaction Scheme:
Caption: Asymmetric transfer hydrogenation in the synthesis of an Omarigliptin intermediate.
Materials:
| Reagent | Molar Equiv. |
| Prochiral Ketone Intermediate | 1.0 |
| (R,R)-Ts-DENEB™ | 0.001 |
| Formic Acid (HCOOH) | 5.0 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 3.0 |
| Tetrahydrofuran (THF) | - |
Procedure:
-
Vessel Preparation: A suitable reactor is rendered inert by purging with nitrogen.
-
Charge Reagents: The prochiral ketone intermediate, (R,R)-Ts-DENEB™, and tetrahydrofuran (THF) are charged to the reactor.
-
Addition of Base and Hydrogen Source: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is added, followed by the slow addition of formic acid, maintaining the internal temperature at approximately 35 °C.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC) until the starting material is consumed (typically around 20 hours).
-
Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution and the product is extracted with an appropriate organic solvent.
-
Isolation: The organic layers are combined, washed, and concentrated under reduced pressure to yield the crude chiral alcohol intermediate.
-
Purification: The crude product can be purified by crystallization to afford the desired intermediate with high diastereomeric and enantiomeric purity.
Causality of Experimental Choices:
-
Solvent (THF): Tetrahydrofuran is a common solvent for such reactions, offering good solubility for both the substrate and the catalyst.
-
Base (DABCO): DABCO is used as the base in this specific protocol, although triethylamine is also commonly employed. The choice of base can influence the reaction rate and selectivity.
-
Temperature (35 °C): This moderate temperature provides a balance between a reasonable reaction rate and maintaining the stability of the catalyst and product.
-
Nitrogen Sparging: Efficient nitrogen sparging during the reaction is crucial to remove carbon dioxide, a byproduct of the formic acid decomposition. The accumulation of CO2 can stall the reaction.[7]
Further Pharmaceutical Applications: Kinetic Resolution and Synthesis of β2-Adrenergic Receptor Agonist Intermediates
Beyond the synthesis of Omarigliptin, (R,R)-Ts-DENEB™ has shown significant promise in other areas of pharmaceutical synthesis.
Dynamic Kinetic Resolution of 3-Aryl-1-indanones
(R,R)-Ts-DENEB™ has been effectively employed in the dynamic kinetic resolution (DKR) of racemic 3-aryl-1-indanones.[4] This transformation provides access to enantiomerically enriched cis-3-arylindanols and unreacted 3-arylindanones, which are valuable precursors for various bioactive molecules, including (+)-indatraline (a depression and cocaine addiction treatment candidate) and intermediates for (R)-tolterodine.[8]
Caption: Dynamic kinetic resolution of 3-aryl-1-indanones using (R,R)-Ts-DENEB™.
Synthesis of a β2-Adrenergic Receptor Agonist Intermediate
Takasago has reported the use of (S,S)-Ts-DENEB™ in the asymmetric synthesis of a key intermediate for a β2-adrenergic receptor agonist.[3] While specific details of the large-scale process are proprietary, this application further underscores the versatility of the DENEB™ catalyst platform in synthesizing chiral building blocks for diverse therapeutic agents.
Conclusion and Future Outlook
(R,R)-Ts-DENEB™ and the broader DENEB™ catalyst family represent a pinnacle of achievement in the field of asymmetric catalysis. Their demonstrated success in the large-scale synthesis of complex pharmaceutical intermediates, such as in the case of Omarigliptin, solidifies their position as indispensable tools for the modern pharmaceutical industry. The combination of high efficiency, broad applicability, and operational simplicity makes these catalysts not only scientifically elegant but also economically viable for commercial manufacturing. As the demand for enantiopure pharmaceuticals continues to grow, the role of advanced catalytic systems like (R,R)-Ts-DENEB™ will undoubtedly become even more critical in enabling the sustainable and cost-effective production of life-saving medicines.
References
-
Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. ResearchGate. Available at: [Link]
-
New Takasago Hydrogen Catalyst Deneb Surveyed in Study. Perfumer & Flavorist. Available at: [Link]
-
DENEB®. Takasago International Corporation. Available at: [Link]
-
Novel Asymmetric Transfer Hydrogen Catalyst "DENEBTM". Takasago International Corporation. Available at: [Link]
-
Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. Royal Society of Chemistry. Available at: [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. Available at: [Link]
-
Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+) - NIH. National Institutes of Health. Available at: [Link]
-
DENEB®. Takasago International Corporation. Available at: [Link]
-
Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. ACS Publications. Available at: [Link]
-
The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η 6 -Arene/ N -Tosylethylenediamine−Ruthenium(II) Catalysts. ResearchGate. Available at: [Link]
- CN105399744A - Synthetic method for omarigliptin. Google Patents.
-
Synthesis of Omarigliptin. Thieme. Available at: [Link]
-
Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. National Institutes of Health. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 3. assets.takasago.com [assets.takasago.com]
- 4. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for (R,R)-Ts-DENEB Reactions
Welcome to the technical support center for (R,R)-Ts-DENEB, a state-of-the-art oxo-tethered ruthenium catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflows and maximize the success of your asymmetric transfer hydrogenation reactions.
Introduction to (R,R)-Ts-DENEB: The Power of the Oxo-Tether
(R,R)-Ts-DENEB is a highly efficient ruthenium(II) complex renowned for its exceptional performance in the asymmetric transfer hydrogenation (ATH) of a wide array of prochiral ketones and imines. Its defining feature is the covalent "oxo-tether" that links the η⁶-arene and the chelating N-tosylated diamine ligand. This structural rigidity is not merely an architectural curiosity; it is the key to the catalyst's enhanced stability and stereocontrol, leading to superior activity and enantioselectivity compared to its non-tethered counterparts.[1]
The catalyst operates through a sophisticated bifunctional mechanism . This involves the concerted action of the Lewis acidic ruthenium center, which activates the ketone, and the Brønsted basic amine ligand, which facilitates the proton transfer from the hydrogen source. This synergistic action allows for highly efficient and selective transformations under remarkably mild conditions.
Frequently Asked Questions (FAQs)
Q1: What is the typical hydrogen source and solvent for (R,R)-Ts-DENEB catalyzed reactions?
A1: The most common and effective hydrogen source is a mixture of formic acid (HCOOH) and triethylamine (Et₃N). A 5:2 molar ratio of HCOOH:Et₃N is a widely used starting point. Methanol (MeOH) is a common solvent for these reactions.[2][3]
Q2: How should I handle and store the (R,R)-Ts-DENEB catalyst?
A2: While (R,R)-Ts-DENEB is more robust than many other hydrogenation catalysts, it is still sensitive to air and moisture to some extent. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For weighing and adding to the reaction, it is best practice to work under an inert atmosphere, for example, in a glovebox.
Q3: Can I use (R,R)-Ts-DENEB for direct hydrogenation with H₂ gas?
A3: Yes, one of the significant advantages of (R,R)-Ts-DENEB is its versatility. It is a bifunctional catalyst that is highly effective for both asymmetric transfer hydrogenation (ATH) and direct H₂ hydrogenation.[1][4]
Q4: What is a typical substrate-to-catalyst ratio (S/C) for this catalyst?
A4: The S/C ratio can vary widely depending on the reactivity of the substrate. For highly reactive substrates, S/C ratios as high as 30,000 have been reported to be effective.[5] For more challenging substrates or in kinetic resolution studies, a higher catalyst loading, such as 1-2 mol% (S/C = 100-50), may be necessary.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction has stalled or is showing low conversion. What are the potential causes and how can I improve it?
A1: Low or incomplete conversion can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Catalyst Activity:
-
Deactivation: The catalyst may have been deactivated by impurities in the substrate or solvent, or by prolonged exposure to air. Ensure you are using high-purity, degassed solvents and that your substrate has been appropriately purified.
-
Catalyst Loading: The catalyst loading may be too low for your specific substrate. While (R,R)-Ts-DENEB is highly active, challenging substrates may require a higher catalyst loading. Consider increasing the catalyst loading incrementally (e.g., from an S/C of 10,000 to 5,000).
-
-
Reaction Conditions:
-
Hydrogen Source: Ensure your formic acid and triethylamine are fresh and of high purity. The ratio of the hydrogen donor to the substrate is also critical. An excess of the HCOOH/Et₃N mixture is typically used.
-
Temperature: Most ATH reactions with (R,R)-Ts-DENEB proceed efficiently at room temperature (23-25 °C).[2][3] If the reaction is sluggish, a modest increase in temperature (e.g., to 40 °C) may improve the rate, but be mindful that this could potentially impact enantioselectivity.
-
-
Substrate Issues:
-
Steric Hindrance: Very bulky substrates may react more slowly. In such cases, a higher catalyst loading and longer reaction times may be necessary.
-
Q2: The enantioselectivity (ee) of my reaction is lower than expected. What should I investigate?
A2: Low enantioselectivity can be a frustrating issue. Here are some key areas to examine:
-
Purity of Reagents:
-
Substrate: Impurities in the starting material can sometimes be preferentially reduced, leading to a lower ee for the desired product. Ensure your substrate is of high purity.
-
Solvent: While methanol is a common solvent, trace impurities could potentially interfere with the catalyst's chiral environment. Using high-purity, anhydrous solvent is recommended.
-
-
Reaction Temperature:
-
While a slight increase in temperature can improve reaction rates, it can sometimes have a detrimental effect on enantioselectivity by allowing for less-selective reaction pathways to become more accessible. If you have increased the temperature to improve conversion, try running the reaction at a lower temperature for a longer period.
-
-
Catalyst Integrity:
-
If the catalyst has been improperly handled or stored, it may have partially decomposed, which could lead to a loss of enantioselectivity. Using a fresh batch of catalyst is a good way to rule this out.
-
Q3: I am observing the formation of side products. What are the likely culprits and solutions?
A3: Side product formation is often related to the stability of the product under the reaction conditions or to the reactivity of the substrate with the hydrogen donor.
-
Product Instability: In some cases, the chiral alcohol product may be susceptible to side reactions, such as dehydration, especially if the reaction is run for an extended period. Monitoring the reaction by TLC or GC/LC can help you determine the optimal reaction time to maximize the yield of the desired product while minimizing side product formation.
-
Reaction with Hydrogen Donor: While rare, the substrate or product could potentially react with formic acid or triethylamine. If you suspect this is occurring, you could explore alternative hydrogen donors, such as isopropanol with a base (e.g., potassium tert-butoxide), although this will require re-optimization of the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol is a general starting point for the ATH of a prochiral ketone using (R,R)-Ts-DENEB.
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the ketone substrate (1.0 mmol).
-
Add methanol (0.2 M solution, 5 mL).
-
Add triethylamine (5.0 mmol), followed by formic acid (2.0 mmol) to create the 5:2 HCOOH/Et₃N hydrogen source in situ.
-
In a separate vial, weigh the (R,R)-Ts-DENEB catalyst (e.g., for an S/C of 1000, use 0.001 mmol, 0.65 mg) and dissolve it in a small amount of methanol.
-
Add the catalyst solution to the reaction mixture with stirring.
-
Stir the reaction at room temperature (23-25 °C) and monitor its progress by TLC or GC/LC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC.
Protocol 2: Systematic Approach to Optimizing Catalyst Loading
For a new substrate, it is crucial to determine the optimal catalyst loading to balance reaction efficiency with cost and potential ruthenium contamination of the final product.
-
Initial Screening (Higher Loading): Start with a relatively high catalyst loading to ensure the reaction proceeds and to establish a baseline for conversion and enantioselectivity. A good starting point is 1 mol% (S/C = 100) . Run the reaction according to Protocol 1 and monitor it to completion. This will confirm that the catalyst is effective for your substrate and will provide a benchmark for the maximum expected ee.
-
Stepwise Reduction of Catalyst Loading: If the initial screening is successful (good conversion and high ee), proceed to systematically reduce the catalyst loading. It is recommended to reduce the loading by factors of 5 or 10 in subsequent experiments.
-
Experiment 2: S/C = 500 (0.2 mol%)
-
Experiment 3: S/C = 1000 (0.1 mol%)
-
Experiment 4: S/C = 5000 (0.02 mol%)
-
Experiment 5: S/C = 10,000 (0.01 mol%)
-
-
Analysis and Determination of Optimal Loading: For each experiment, monitor the reaction time, final conversion, and enantiomeric excess. The optimal catalyst loading is the lowest amount that provides a high conversion in an acceptable timeframe without compromising enantioselectivity.
Data Presentation
The following table summarizes the performance of (R,R)-Ts-DENEB in the asymmetric transfer hydrogenation of various ketone substrates, highlighting the achievable catalyst loadings and corresponding stereoselectivities.
| Substrate | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| 1-(4-chlorophenyl)ethan-1-one | 30,000 | - | 95 | 97 | [5] |
| 3-phenyl-1-indanone | 100 (1 mol%) | 6 | 48 (96% KR) | 99 | [2] |
| 3-(4-methylphenyl)-1-indanone | 100 (1 mol%) | 8 | 48 (96% KR) | 99 | [2] |
| 3-(2-naphthyl)-1-indanone | 50 (2 mol%) | 14 | 46 (92% KR) | 99 | [2] |
Visualizations
Bifunctional Catalytic Cycle of (R,R)-Ts-DENEB
Caption: Troubleshooting workflow for low reaction conversion.
References
-
G. C. B. Harriman, et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances. Available at: [Link]
-
T. Touge, et al. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H2 Hydrogenation. Journal of the American Chemical Society, 133(38), 14960–14963. Available at: [Link]
-
Sci-Hub. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H 2 Hydrogenation. Journal of the American Chemical Society. Available at: [Link]
-
A. Matsunami, et al. (2018). Accessible Bifunctional Oxy-Tethered Ruthenium(II) Catalysts for Asymmetric Transfer Hydrogenation. Organic Letters, 20(17), 5213–5218. Available at: [Link]
-
G. C. B. Harriman, et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. National Institutes of Health. Available at: [Link]
-
Takasago International Corporation. (2021). DENEB®. Available at: [Link]
-
ResearchGate. (2020). Enantioselective transfer hydrogenation of 1. [a] (S,S)‐Ts‐DENEB... Available at: [Link]
-
Takasago International Corporation. (2011). DENEBTM. Available at: [Link]
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Improving enantioselectivity (ee) in (R,R)-Ts-DENEB(regR) hydrogenations
Welcome to the Technical Support Center for (R,R)-Ts-DENEB™ Catalyzed Hydrogenations. As a Senior Application Scientist, my goal is to provide you with the in-depth technical guidance and field-proven insights necessary to resolve challenges and optimize your synthetic outcomes. This guide is structured to address the most common and critical issues encountered when striving for high enantioselectivity with the (R,R)-Ts-DENEB™ catalyst system.
(R,R)-Ts-DENEB™ is a state-of-the-art, oxo-tethered ruthenium (II) catalyst developed by Takasago International Corporation, renowned for its exceptional efficiency in asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of a wide array of ketones and other prochiral substrates.[1][2][3] Its high activity and broad applicability make it a powerful tool in modern organic synthesis. However, achieving the highest levels of enantioselectivity requires a careful and systematic approach to experimental design and execution.
This document is designed to be your first point of reference when troubleshooting and optimizing these critical reactions.
Part 1: General Troubleshooting Guide
This section addresses the primary question researchers face when an experiment yields suboptimal results. It provides a logical workflow to diagnose the root cause of low enantioselectivity.
Q1: My hydrogenation reaction using (R,R)-Ts-DENEB™ resulted in low enantiomeric excess (ee). Where should I begin my investigation?
Low enantioselectivity is a multifaceted problem that can originate from catalyst, substrate, or procedural issues. A systematic investigation is the most effective approach. We recommend the following workflow to diagnose the problem.
Causality Behind the Workflow:
-
Analytical Method Validation: Before optimizing chemistry, confirm your measurement is accurate. An unvalidated chiral HPLC/GC method can give misleading results.
-
Substrate Quality: The substrate is a primary reactant. Impurities can either react competitively or, more insidiously, act as catalyst poisons, shutting down the desired stereoselective pathway.
-
Catalyst Integrity: (R,R)-Ts-DENEB™ is a sophisticated coordination complex. Its purity, proper handling (especially exclusion of air and moisture), and correct activation are paramount to forming the active catalytic species responsible for high enantioselectivity.
-
Reaction Conditions: The chiral pocket of the catalyst is flexible. Parameters like solvent, temperature, and hydrogen pressure directly influence the catalyst-substrate interaction and the energetics of the diastereomeric transition states that dictate the product's stereochemistry.[4][5][6]
Part 2: Detailed FAQs on Critical Parameters
This section provides in-depth answers to specific questions about optimizing key experimental variables.
Q2: How does solvent choice impact the enantioselectivity of my hydrogenation?
The solvent is not merely a medium for the reaction; it is an active participant in the catalytic cycle. Its impact on enantioselectivity is profound and stems from several factors:
-
Solvation of the Catalytic Complex: The solvent can coordinate to the metal center, influencing its electronic properties and steric environment.[7]
-
Transition State Stabilization: The polarity of the solvent can differentially stabilize the diastereomeric transition states. A solvent that better stabilizes the transition state leading to the major enantiomer will enhance the 'ee'.[4]
-
Hydrogen Solubility: The solubility of hydrogen gas varies significantly with the solvent, directly affecting the concentration of H₂ available to the catalyst.[8][9]
Protic solvents like methanol and ethanol are often excellent choices for hydrogenations with Ru-diamine catalysts as they can participate in the catalytic cycle, potentially accelerating product release.[7][10] However, aprotic solvents like dichloromethane (DCM) or toluene can also provide high enantioselectivity, sometimes superior to protic options. A solvent screen is almost always a necessary step in optimization.
Illustrative Data: Solvent Effects on 'ee' (Note: This data is representative and illustrates common trends.)
| Solvent | Dielectric Constant (ε) | Typical 'ee' (%) | Causality/Comments |
| Methanol | 32.7 | 95 | Protic, good H₂ solubility, often accelerates reaction.[10] |
| Dichloromethane | 8.9 | 98 | Aprotic, less coordinating, may provide a more defined chiral pocket. |
| Toluene | 2.4 | 92 | Non-polar, can be effective but may suffer from lower reagent solubility. |
| Tetrahydrofuran (THF) | 7.5 | 85 | Coordinating solvent, can sometimes compete with the substrate for the metal center, lowering 'ee'. |
Q3: My enantioselectivity decreases at higher hydrogen pressure. Why does this happen and how should I optimize it?
The effect of hydrogen pressure on enantioselectivity is one of the most complex and frequently misunderstood parameters. The relationship is not linear and is highly dependent on the specific substrate and catalyst system.[11][12]
The key insight is that the critical factor is the concentration of molecular hydrogen in the liquid phase ([H₂]) , not simply the overhead pressure.[8][9] This concentration is governed by a dynamic equilibrium between mass transfer from the gas phase and consumption by the catalyst.
Mechanistic Explanation: In many rhodium and ruthenium-catalyzed hydrogenations, the overall enantioselectivity is determined by the relative rates of two competing catalytic cycles, often referred to as the "major" and "minor" pathways, which lead to the R and S enantiomers, respectively. These pathways can have different dependencies on the hydrogen concentration.
-
Scenario 1 (High [H₂] is Detrimental): If the rate-determining step for the minor (undesired) pathway has a higher-order dependence on [H₂] than the major pathway, increasing the hydrogen pressure will accelerate the minor pathway more significantly, thus lowering the overall 'ee'.[11][12]
-
Scenario 2 (Mass Transfer Limitation): If the reaction is very fast, it can become limited by the rate at which hydrogen dissolves into the solvent. In this scenario, the [H₂] at the catalyst's active site is very low, even if the overhead pressure is high. Improving stirring or changing the reactor geometry can increase mass transfer, raise the effective [H₂], and alter the 'ee'.[8][9]
Optimization Strategy:
-
Vary Pressure Systematically: Test the reaction at a range of pressures (e.g., 1, 5, 10, 20, 50 bar) while keeping all other parameters constant.
-
Ensure Efficient Stirring: Use a high-quality stir plate and appropriately sized stir bar to maximize the gas-liquid surface area. Inefficient stirring can mask the true effect of pressure.[8][9]
-
Consider a Lower Catalyst Loading: A very high catalyst loading can lead to mass-transfer limitations. Reducing the loading can sometimes improve 'ee' by ensuring the reaction is kinetically controlled.
Q4: What is the expected effect of temperature on my reaction's enantioselectivity?
Temperature influences both the reaction rate and the enantioselectivity, often in opposing directions.
-
Reaction Rate: As per the Arrhenius equation, reaction rates generally increase with temperature.
-
Enantioselectivity: Enantioselectivity is dependent on the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the major and minor enantiomers. Lowering the temperature typically increases this energy difference, leading to higher enantiomeric excess.[13]
Therefore, a common trade-off exists: higher temperatures give faster reactions but lower 'ee', while lower temperatures give higher 'ee' but impractically long reaction times. The goal is to find an optimal temperature that provides an acceptable rate with the desired selectivity.
Optimization Workflow for Temperature:
Part 3: Standardized Experimental Protocols
Adherence to a rigorous, standardized protocol is essential for reproducibility and successful troubleshooting.
Protocol 1: In-Situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol describes a typical procedure for the asymmetric hydrogenation of a prochiral ketone.
Materials:
-
(R,R)-Ts-DENEB™ catalyst
-
Substrate (e.g., acetophenone derivative)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-purity hydrogen gas (H₂)
-
Schlenk flask or high-pressure autoclave equipped with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere manipulation
Procedure:
-
Vessel Preparation: Thoroughly dry the reaction vessel (autoclave or Schlenk flask) under vacuum with heating and backfill with an inert atmosphere (Nitrogen or Argon).
-
Catalyst Charging: Under a positive pressure of inert gas, add the (R,R)-Ts-DENEB™ catalyst (e.g., 1 mol%, S/C = 100).
-
Substrate and Solvent Addition: Add the substrate to the vessel. Via cannula or syringe, add the degassed, anhydrous solvent (e.g., to a concentration of 0.2 M).
-
Inerting the System: Seal the vessel. If using an autoclave, purge the headspace by pressurizing with H₂ (e.g., to 5 bar) and venting three times to remove any residual air.
-
Reaction Initiation: Place the vessel in a thermostatted oil bath or heating mantle set to the desired temperature (e.g., 30 °C). Begin vigorous stirring.
-
Pressurization: Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar).
-
Monitoring: Monitor the reaction progress by H₂ uptake or by taking aliquots at various time points for analysis (e.g., GC or ¹H NMR for conversion, chiral HPLC for 'ee').
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen pressure. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a short plug of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Analysis: Purify the product as necessary (e.g., column chromatography) and determine the final enantiomeric excess by chiral HPLC or GC analysis.
References
-
Takasago International Corporation. (2021). DENEB®. [Link]
-
Blackmond, D. G., et al. (1994). A Re-Examination of Pressure Effects on Enantioselectivity in Asymmetric Catalytic Hydrogenation. Journal of the American Chemical Society. [Link]
-
Pye, P. J., et al. (2014). Understanding the influence of hydrogen pressure on the enantioselectivity of hydrogenation: a combined theory-experiment approach. eScholarship. [Link]
-
Wang, Y., et al. (2023). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules. [Link]
-
Blackmond, D. G. (1994). A Re-Examination of Pressure Effects on Enantioselectivity in Asymmetric Catalytic Hydrogenation. Journal of the American Chemical Society, 116(20), 9347-9348. [Link]
-
American Chemical Society. (n.d.). A Re-Examination of Pressure Effects on Enantioselectivity in Asymmetric Catalytic Hydrogenation. ACS Publications. [Link]
-
Török, B., et al. (2003). The role of the solvent in the asymmetric hydrogenation of β-keto esters with Ru-BINAP. Journal of Molecular Catalysis A: Chemical. [Link]
-
Pye, P. J., et al. (2014). Understanding the influence of hydrogen pressure on the enantioselectivity of hydrogenation: A combined theory-experiment approach. ResearchGate. [Link]
-
Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry. [Link]
-
Li, W., et al. (2020). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis. [Link]
-
Feldgus, S., & Landis, C. R. (2001). Origin of Enantioreversal in the Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Enamides and the Effect of the α-Substituent. Sci-Hub. [Link]
-
Jessop, P. G., et al. (2003). Neoteric solvents for asymmetric hydrogenation: supercritical fluids, ionic liquids, and expanded ionic liquids. Green Chemistry. [Link]
-
Börner, A., et al. (2006). Enantioselective Rhodium-Catalyzed Hydrogenation of Enamides in the Presence of Chiral Monodentate Phosphanes. Semantic Scholar. [Link]
-
Reek, J. N. H., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Publications. [Link]
-
Reddy, G. S., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. Royal Society of Chemistry. [Link]
-
Takasago International Corporation. (2021). DENEB® Product Information. [Link]
-
Noyori, R. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the National Academy of Sciences. [Link]
-
Hayashi, T., & Miyaura, N. (2000). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Chemical Reviews. [Link]
-
Feringa, B. L., et al. (2000). Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands. Journal of the American Chemical Society. [Link]
-
Vidal-Ferran, A., et al. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]
-
Togni, A. (2011). Asymmetric Hydrogenation. [Link]
-
Li, C., et al. (2023). Prediction of the enantiomeric excess value for asymmetric transfer hydrogenation based on machine learning. Organic Chemistry Frontiers. [Link]
-
Lipshutz, B. H., et al. (2011). Rhodium-Catalyzed Asymmetric 1,4-Additions, in Water at Room Temperature, with In-Flask Catalyst Recycling. Organic Letters. [Link]
-
Reveles, J. U., et al. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Molecules. [Link]
-
Makaryan, I., & Sedov, I. (2021). Influence of temperature on the hydrogenation reaction. ResearchGate. [Link]
-
Takasago International Corporation. (2011). DENEBTM Brochure. [Link]
-
Chekmenev, E. Y., et al. (2021). Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. The Journal of Chemical Physics. [Link]
-
Hayashi, T., et al. (2001). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society. [Link]
-
Takacs, J. M. (2006). Rhodium-catalyzed asymmetric hydrogenation using self-assembled chiral bidentate ligands. Pure and Applied Chemistry. [Link]
-
Minnaard, A. J., et al. (2016). Enantioselective hydrogenation of annulated arenes: controlled formation of multiple stereocenters in adjacent rings. Chemical Science. [Link]
-
Gotor-Fernández, V., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. ChemBioChem. [Link]
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- 5. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster [mdpi.com]
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- 13. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in (R,R)-Ts-DENEB Catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to (R,R)-Ts-DENEB
(R,R)-Ts-DENEB® is a state-of-the-art, oxo-tethered ruthenium (II) complex developed by Takasago International Corporation.[1][2][3] As a highly efficient catalyst for asymmetric hydrogenation and transfer hydrogenation, it is particularly effective for the reduction of a wide range of ketones to chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.[4][5][6] The "(R,R)" designation refers to the absolute configuration of the chiral diamine ligand, which is crucial for inducing high enantioselectivity. The catalyst's unique tethered structure enhances its activity and stability compared to conventional Noyori-type catalysts, often allowing for significantly lower catalyst loadings and broader substrate scope.[3]
The "(regR)" notation in the user's query may refer to a specific grade, formulation, or registered trademark detail, but the core troubleshooting principles outlined here apply to the standard (R,R)-Ts-DENEB catalyst. This guide addresses common issues leading to low conversion rates and provides systematic, actionable solutions to help you optimize your catalytic reactions.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My conversion rate is unexpectedly low. What are the primary factors to investigate?
Answer: Low conversion in an (R,R)-Ts-DENEB catalyzed hydrogenation is typically traceable to one of four key areas: catalyst integrity, reagent quality, reaction conditions, or the presence of inhibitors. A systematic approach is the most efficient way to diagnose the issue.
Start by evaluating the most easily controlled parameters. Verify that the reaction temperature, hydrogen pressure (for H₂ hydrogenation), or hydrogen donor concentration (for transfer hydrogenation) are correct. Ensure the reaction is being conducted under a strictly inert atmosphere, as oxygen can deactivate the catalyst. If conditions are confirmed to be correct, move on to assessing the catalyst and reagents.
The following flowchart provides a logical workflow for troubleshooting.
Caption: Initial troubleshooting workflow for low conversion.
Question 2: How can I verify the quality and activity of my (R,R)-Ts-DENEB catalyst?
Answer: The catalyst's activity is paramount. (R,R)-Ts-DENEB, like many organometallic catalysts, is sensitive to air and moisture.[7] Improper storage or handling is a frequent cause of poor performance.
Causality: The active catalytic species is a 16-electron Ru(II) complex. Exposure to oxygen can lead to oxidation and the formation of inactive ruthenium oxides. Moisture can hydrolyze sensitive bonds within the complex. Therefore, strict anaerobic and anhydrous handling techniques are non-negotiable.
Best Practices for Catalyst Handling:
-
Storage: Always store the catalyst in its original container under an inert atmosphere (argon or nitrogen) at the recommended temperature.
-
Handling: All weighing and transfers of the catalyst should be performed in a high-quality glovebox with low oxygen and moisture levels (<10 ppm).
-
Pre-catalyst Activation: For H₂ hydrogenation, the Ru-Cl precatalyst is typically activated in situ to generate the active Ru-hydride species.[8] This often involves a base and occurs under hydrogen pressure. For transfer hydrogenation, the catalyst is often activated by a base in the presence of the hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture).[5][7]
Protocol 1: Standard Test Reaction for Catalyst Activity
To definitively assess your catalyst's activity, perform a benchmark reaction with a simple, reliable substrate like acetophenone.
-
Setup: In a glovebox, add (R,R)-Ts-DENEB (0.001 mmol, 1 mol%) to a dry Schlenk flask equipped with a stir bar.
-
Reagents: Add acetophenone (1.0 mmol, 1.0 eq).
-
Solvent & H-Donor (for Transfer Hydrogenation): Add a degassed 5:2 mixture of formic acid (HCO₂H) and triethylamine (Et₃N) (5 eq of HCO₂H) in methanol (0.2 M).[5]
-
Reaction: Seal the flask, remove it from the glovebox, and stir at room temperature (23 °C) under a nitrogen atmosphere.
-
Monitoring: Take aliquots at regular intervals (e.g., 2, 4, 8 hours) and analyze by GC or ¹H NMR to determine conversion.
-
Expected Outcome: A fresh, active catalyst should achieve >95% conversion within 10-12 hours under these conditions.[5] If conversion is significantly lower, the catalyst has likely degraded.
Question 3: My substrate is known to be challenging. How can I optimize the reaction conditions?
Answer: If the catalyst and reagents are of high quality, the next step is to optimize the reaction parameters. The optimal conditions can be highly substrate-dependent.
Causality & Key Parameters:
-
Solvent: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can influence the catalytic cycle. Protic solvents like methanol or ethanol are often preferred for hydrogenation reactions as they can participate in the proton transfer steps of the mechanism.[4][9]
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or a decrease in enantioselectivity. A systematic screen is often necessary.
-
Pressure (H₂ Hydrogenation): For direct hydrogenation, increasing H₂ pressure increases the concentration of hydrogen available to the catalyst, which can accelerate the rate-limiting step of hydride formation.
-
Base: For many Noyori-type catalysts, a base is required to generate the active catalytic species.[10] The choice and amount of base can be critical. For transfer hydrogenation using isopropanol, a strong base like t-BuOK is common. For formic acid systems, triethylamine is part of the hydrogen donor mixture.
Table 1: Parameter Optimization for a Challenging Ketone
| Parameter | Condition A (Initial) | Condition B | Condition C | Condition D | Rationale for Change |
| Catalyst Loading (S/C) | 2000:1 | 1000:1 | 1000:1 | 1000:1 | Increase catalyst concentration to boost rate. |
| Solvent | Isopropanol | Isopropanol | Methanol | Methanol | Methanol is more polar and can enhance rates for some substrates.[4] |
| Temperature | 30 °C | 30 °C | 30 °C | 50 °C | Carefully increase temperature to improve kinetics. |
| Base (for Transfer) | t-BuOK (5 mol%) | t-BuOK (5 mol%) | t-BuOK (5 mol%) | t-BuOK (5 mol%) | Base is kept constant initially. |
| H₂ Pressure (for H₂) | 10 bar | 10 bar | 10 bar | 50 bar | Higher pressure can overcome poor H₂ solubility or slow hydride formation. |
graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];A [label="Substrate/Solvent Purity Confirmed", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,3!"]; B [label="Optimize Catalyst Loading\n(e.g., S/C 2000:1 -> 1000:1)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; C [label="Screen Solvents\n(e.g., Isopropanol, Methanol, Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,2!"]; D [label="Vary Temperature\n(e.g., 30°C -> 50°C -> 70°C)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1!"]; E [label="Adjust Pressure / H-Donor Conc.", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,1!"]; F [label="Optimal Conversion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="1,0!"];
A -> B; A -> C; B -> D; C -> E; D -> F; E -> F; }
Caption: A multi-parameter optimization workflow.
Question 4: Could impurities in my substrate or solvent be inhibiting the catalyst?
Answer: Absolutely. Ruthenium catalysts are susceptible to poisoning by a variety of functional groups and impurities that can coordinate to the metal center more strongly than the substrate, blocking the active site.
Causality: The catalytic cycle relies on the reversible coordination of the ketone substrate to the ruthenium hydride species. Catalyst poisons are Lewis bases that can bind irreversibly or very strongly to the Lewis acidic Ru center, preventing the substrate from binding.
Common Catalyst Inhibitors:
-
Sulfur Compounds: Thiols, thioethers, and disulfides are potent poisons for many transition metal catalysts.
-
Phosphines/Phosphites: Impurities from previous synthetic steps (e.g., triphenylphosphine oxide) can inhibit the reaction.
-
Strongly Coordinating Amines: While the diamine ligand is essential, other amines (especially chelating ones) can act as competitive inhibitors.
-
Water: While some hydrogenations tolerate water, strictly anhydrous conditions are generally recommended to ensure reproducibility and prevent potential side reactions or catalyst deactivation pathways.[11]
Protocol 2: Substrate and Solvent Purification
-
Substrate Purification:
-
Recrystallization: If your substrate is a solid, recrystallize it from a suitable solvent to remove non-volatile impurities.
-
Chromatography: Pass the substrate through a short plug of silica gel using an appropriate solvent system to remove polar impurities.
-
Distillation: If the substrate is a thermally stable liquid, distillation can be highly effective.
-
-
Solvent Purification:
-
Use only high-purity, anhydrous solvents.
-
If necessary, distill solvents from an appropriate drying agent (e.g., methanol from magnesium methoxide, THF from sodium/benzophenone) under an inert atmosphere.
-
Store purified solvents over molecular sieves in a glovebox or under an inert atmosphere.
-
Question 5: I suspect catalyst deactivation during the reaction. What are the potential causes and how can I mitigate them?
Answer: Catalyst deactivation can occur even when starting with a fully active catalyst, especially during longer reaction times or at elevated temperatures. This is often observed as a reaction that starts well but then stalls before reaching full conversion.
Causality: Deactivation pathways for Noyori-type catalysts can be complex. One known pathway involves the formation of inactive ruthenium dimers or clusters, particularly at low substrate concentrations (i.e., at the end of the reaction) or high temperatures.[7] The product alcohol can also sometimes act as an inhibitor, leading to product inhibition, although this is less common.
Mitigation Strategies:
-
Monitor Reaction Progress: A reaction progress kinetic analysis (RPKA) can reveal if deactivation is occurring. If the rate slows down disproportionately as the reaction proceeds, deactivation is likely.
-
Avoid Excessive Heat: Do not use higher temperatures than necessary. Run a temperature screen to find the lowest temperature that provides an acceptable rate.
-
Maintain Inert Atmosphere: Ensure your reaction setup is completely free of leaks. Even a small, continuous ingress of air can lead to gradual deactivation over several hours.
-
Consider Catalyst Loading: While counterintuitive, sometimes a slightly lower initial catalyst concentration can disfavor bimolecular deactivation pathways. However, starting with a higher loading to ensure the reaction finishes quickly before significant deactivation can occur is also a valid strategy. The optimal approach is substrate-dependent.
A key indicator of deactivation is a loss of enantioselectivity along with the drop in conversion.[7] If you observe this, deactivation is almost certainly the culprit.
References
-
ResearchGate. The effect of different solvents for the asymmetric hydrogenation of...[Link]
-
National Institutes of Health (NIH). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.[Link]
-
National Institutes of Health (NIH). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline.[Link]
-
Takasago International Corporation. DENEB®.[Link]
-
ResearchGate. Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species.[Link]
-
Takasago International Corporation. DENEBTM.[Link]
-
ACS Publications. Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.[Link]
-
NROChemistry. Noyori Hydrogenation.[Link]
-
Royal Society of Chemistry. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones.[Link]
-
Andrew G. Myers Research Group, Harvard University. The Noyori Asymmetric Hydrogenation Reaction.[Link]
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- 5. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: (R,R)-Ts-DENEB(regR) Performance Optimization
Welcome to the technical support center for the (R,R)-Ts-DENEB(regR) catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions regarding the impact of solvent and temperature on the performance of this highly efficient asymmetric transfer hydrogenation catalyst. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.
Introduction to (R,R)-Ts-DENEB(regR)
(R,R)-Ts-DENEB(regR) is a state-of-the-art, oxo-tethered ruthenium(II) complex renowned for its exceptional activity and enantioselectivity in the asymmetric transfer hydrogenation (ATH) of a broad range of ketones and imines.[1] Its robust nature and high performance, often with low catalyst loadings, make it a valuable tool in the synthesis of chiral molecules.[2] However, like all high-performance catalysts, its efficacy is intricately linked to the reaction conditions, with solvent and temperature being paramount variables.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with (R,R)-Ts-DENEB(regR).
Issue 1: Low Enantioselectivity (ee%)
Low enantiomeric excess is a frequent challenge in asymmetric catalysis. Several factors related to solvent and temperature can be the root cause.
-
Question: My reaction is proceeding to high conversion, but the enantioselectivity is poor. What should I investigate first?
Answer: The first step is to critically evaluate your choice of solvent and the reaction temperature. The solvent plays a crucial role in stabilizing the transition state of the enantioselective step. A suboptimal solvent can lead to alternative, less selective reaction pathways.
Troubleshooting Protocol:
-
Solvent Screening: If you are not using a recommended solvent, or if the literature precedent for your substrate is limited, a solvent screen is essential. Start with polar, protic solvents like methanol or ethanol, as these have shown excellent results with similar ruthenium catalysts.[3] Expand your screen to include other solvents such as isopropanol, THF, and toluene to identify the optimal medium for your specific substrate.
-
Temperature Optimization: As a general rule, lowering the reaction temperature often enhances enantioselectivity. If you are running your reaction at room temperature or elevated temperatures, try conducting it at 0 °C or even -20 °C. Be aware that this will likely decrease the reaction rate, so you may need to extend the reaction time. In some rare cases, temperature can even lead to a reversal of enantioselectivity.[4]
-
Catalyst Integrity: Ensure your catalyst has not degraded. Handle (R,R)-Ts-DENEB(regR) under an inert atmosphere where possible, although it is generally more robust than many other catalysts.
-
-
Question: I am using methanol as a solvent, as recommended, but my ee% is still not optimal. What else can I do?
Answer: Even with a generally effective solvent, fine-tuning is often necessary.
-
Co-solvent Systems: Consider the use of a co-solvent. The polarity and coordinating ability of the solvent mixture can be fine-tuned to improve performance.
-
Purity of Reagents: Ensure all your reagents, especially the solvent and the hydrogen donor (commonly a formic acid/triethylamine mixture), are of high purity and anhydrous. Water content can sometimes have a detrimental effect on both activity and selectivity.
-
Issue 2: Low Conversion or Slow Reaction Rate
While (R,R)-Ts-DENEB(regR) is known for its high activity, certain conditions can impede its performance.
-
Question: My reaction is very sluggish and is not reaching full conversion. How can I improve the reaction rate?
Answer:
-
Temperature: Increasing the reaction temperature is the most direct way to increase the reaction rate. However, be mindful that this may have a negative impact on enantioselectivity. A careful balance must be struck.
-
Solvent Choice: The solubility of your substrate and the catalyst in the chosen solvent is critical. If either is poorly soluble, the reaction will be slow. Ensure you have a homogeneous solution. In some cases, a more non-polar solvent like toluene can be beneficial for substrate solubility, though this may affect enantioselectivity.[5]
-
Catalyst Loading: While (R,R)-Ts-DENEB(regR) is highly active, you may need to increase the catalyst loading for particularly challenging substrates.
-
Hydrogen Source Concentration: The concentration of the hydrogen donor (e.g., formic acid/triethylamine) can also influence the rate. Ensure you are using the recommended stoichiometry.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanistic role of the solvent in reactions catalyzed by (R,R)-Ts-DENEB(regR)?
A1: The solvent influences the catalytic cycle in several ways. It can affect the solubility of the reactants and the catalyst, the stability of the catalyst itself, and, most importantly, the energetics of the transition states leading to the two possible enantiomers. Polar solvents can stabilize charged intermediates and transition states, which can be beneficial for both rate and enantioselectivity in many cases. The ability of the solvent to form hydrogen bonds can also play a significant role.[6]
-
Q2: Is there a universally "best" solvent for (R,R)-Ts-DENEB(regR)?
A2: While methanol has been shown to be highly effective in specific applications, such as the asymmetric transfer hydrogenation of 3-aryl-indanones, there is no single "best" solvent for all substrates.[7] The optimal solvent is substrate-dependent, and an experimental screen is always recommended for a new reaction.
-
Q3: How does temperature generally affect the enantioselectivity of the reaction?
A3: In most cases, lower temperatures lead to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy at lower temperatures. This leads to a greater preference for the lower energy pathway and thus a higher ee%.
-
Q4: Can the choice of solvent affect the stability of the (R,R)-Ts-DENEB(regR) catalyst?
A4: Yes, the solvent can influence the stability and lifetime of the catalyst. While (R,R)-Ts-DENEB(regR) is a robust catalyst, prolonged exposure to certain solvents at elevated temperatures could lead to decomposition. It is always advisable to perform reactions under an inert atmosphere if they are run for extended periods or at high temperatures.
Data on (R,R)-Ts-DENEB(regR) Performance
The following table provides a summary of the performance of (R,R)-Ts-DENEB(regR) in a specific, well-documented application, highlighting the successful use of methanol as a solvent at room temperature.
| Substrate | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Product | ee% | Reference |
| 3-Aryl-indanone | Methanol | 23-25 | 1 | 10-14 | ~50 (Kinetic Resolution) | cis-3-Aryl-indanol | >99 | [7] |
Note: This data is for a kinetic resolution, where the theoretical maximum conversion to the chiral alcohol is 50%.
Experimental Protocols and Workflows
General Protocol for Asymmetric Transfer Hydrogenation of a Ketone:
-
To a solution of the ketone substrate (1.0 mmol) and triethylamine (5.0 mmol) in the chosen solvent (5.0 mL), add formic acid (2.5 mmol).
-
Add the (R,R)-Ts-DENEB(regR) catalyst (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at the desired temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Workflow for Optimizing Solvent and Temperature:
Caption: A systematic workflow for the optimization of solvent and temperature for (R,R)-Ts-DENEB(regR) catalyzed reactions.
References
-
Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+) - NIH. (2021). RSC Advances. [Link]
-
Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. (2026). Organic Letters. [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. [Link]
-
Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. DigitalCommons@UMaine. [Link]
-
Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. (2000). Journal of the American Chemical Society. [Link]
-
Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. (2024). MDPI. [Link]
-
DENEB. Takasago International Corporation. [Link]
-
DENEBTM. (2011). Takasago International Corporation. [Link]
-
asymmetric-hydrogenation-2015.pdf. Creative Commons. [Link]
Sources
- 1. assets.takasago.com [assets.takasago.com]
- 2. takasago.com [takasago.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 7. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
(R,R)-Ts-DENEB(regR) catalyst deactivation and potential causes
Welcome to the technical support center for the (R,R)-Ts-DENEB® catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical advice for achieving optimal performance in your asymmetric hydrogenation and transfer hydrogenation reactions. The unique oxo-tethered design of the DENEB® series of catalysts imparts enhanced stability and efficiency, however, like all high-performance catalytic systems, success is dependent on careful experimental practice.[1][2] This guide provides solutions to common challenges and answers frequently asked questions to help you navigate your experimental work with confidence.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction shows low or no conversion. What are the potential causes and how can I fix this?
Low or incomplete conversion is one of the most common issues in catalytic reactions. It typically points to a problem with catalyst activity, reagent quality, or reaction conditions.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Inactivity or Deactivation: The catalyst may have been compromised before or during the reaction.
-
Improper Handling: (R,R)-Ts-DENEB® is sensitive to atmospheric oxygen and moisture. Exposure can lead to the oxidation of the ruthenium center, rendering it inactive.
-
Solution: Always handle the catalyst under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques with high-purity argon or nitrogen). Use freshly opened catalyst or ensure it has been stored properly in an inert environment.
-
-
Thermal Degradation: Although the oxo-tether provides significant thermal stability, excessively high temperatures can lead to catalyst decomposition.[3]
-
Solution: Operate within the recommended temperature range for your specific substrate. If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period. For exothermic reactions, ensure efficient stirring and heat dissipation.
-
-
Incorrect Catalyst Loading: While (R,R)-Ts-DENEB® is highly active, catalyst loading may be too low for challenging substrates or if minor impurities are present.
-
Solution: For initial optimizations, consider using a slightly higher catalyst loading (e.g., 0.1 to 1.0 mol%). A successful reaction at a higher loading can confirm that the system is otherwise viable.
-
-
-
Reagent and Solvent Purity: Impurities are a primary cause of catalyst poisoning and inhibition.
-
Substrate Impurities: Your starting material may contain functional groups or residual reagents that can coordinate to the ruthenium center more strongly than the substrate itself, acting as inhibitors. Even small amounts of potent impurities can significantly reduce reaction rates.[4]
-
Solution: Ensure your substrate is of the highest possible purity. If necessary, purify the substrate by chromatography, distillation, or recrystallization before use.
-
-
Solvent and Hydrogen Source Quality: Solvents can contain dissolved oxygen, peroxides (especially in ethers), or trace amounts of sulfur or other coordinating species. The hydrogen donor in transfer hydrogenations (e.g., formic acid/triethylamine mixture) must be pure.
-
Solution: Use anhydrous, degassed solvents of high purity. It is good practice to sparge solvents with an inert gas before use. Ensure that the formic acid and triethylamine are fresh and of high quality.
-
-
Troubleshooting Workflow for Low Conversion
Below is a systematic workflow to diagnose the root cause of low reaction conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: My reaction is working, but the enantioselectivity (% ee) is low or inconsistent. What should I investigate?
Achieving high enantioselectivity is the primary goal of using a chiral catalyst. A drop in % ee suggests that the chiral environment of the catalyst is being compromised or that a non-selective background reaction is occurring.
Potential Causes & Step-by-Step Solutions:
-
Reaction Temperature: Enantioselectivity is often highly temperature-dependent.
-
Causality: The difference in activation energy between the pathways leading to the (R) and (S) enantiomers is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to the formation of more of the undesired enantiomer and thus a lower % ee.
-
Solution: Try running the reaction at a lower temperature. Even a 10-20 °C decrease can have a significant impact on enantioselectivity. Ensure the reaction vessel is uniformly heated or cooled.
-
-
Solvent Effects: The solvent plays a crucial role in the catalytic cycle by solvating the catalyst and substrate, which can influence the geometry of the key transition states.
-
Solution: A solvent screen is highly recommended during optimization. The polarity and coordinating ability of the solvent can dramatically affect catalyst performance. Test a range of anhydrous, high-purity solvents (e.g., methanol, isopropanol, dichloromethane).
-
-
Catalyst Purity and Integrity: If the chiral ligand has degraded or if the catalyst sample contains non-chiral ruthenium species, these can catalyze a non-selective background reaction, eroding the overall enantioselectivity.
-
Solution: Ensure you are using a high-purity catalyst from a reliable source. If you suspect degradation, use a fresh batch of the catalyst.
-
-
Incorrect Ratio of Hydrogen Donor: In asymmetric transfer hydrogenation (ATH), the ratio of the components of the hydrogen source (e.g., formic acid to triethylamine) is critical.[5]
-
Causality: The base (e.g., triethylamine) is involved in the formation of the active ruthenium hydride species. An incorrect ratio can affect the concentration of the active catalyst and the overall reaction environment, impacting selectivity.
-
Solution: Carefully control the stoichiometry of the hydrogen donor components. The commonly used 5:2 molar ratio of formic acid to triethylamine is a good starting point, but may require optimization for your specific substrate.
-
Frequently Asked Questions (FAQs)
Q3: What is the primary deactivation mechanism for (R,R)-Ts-DENEB®, and how does its structure prevent common failure modes?
The primary deactivation pathways for ruthenium-based hydrogenation catalysts typically involve thermal degradation or poisoning by impurities. For older, non-tethered Noyori-type catalysts, a key deactivation pathway involves the dissociation of the arene ligand from the ruthenium center, which can lead to the formation of inactive ruthenium dimers and nanoparticles.
The (R,R)-Ts-DENEB® catalyst features an "oxo-tether," which is a covalent linkage between the arene ring and the chiral diamine ligand.[1][2] This structural feature makes the catalyst more rigid and significantly increases its stability by preventing the dissociation of the arene group, thus avoiding this common deactivation pathway. This enhanced stability often leads to higher catalyst turnover numbers and robustness.
Q4: How should I properly store and handle the (R,R)-Ts-DENEB® catalyst?
Proper storage and handling are critical to maintaining the catalyst's activity.
-
Storage: The catalyst should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place, such as a freezer inside a glovebox.
-
Handling: All manipulations of the solid catalyst and its solutions should be performed under a strictly inert atmosphere using either a glovebox or standard Schlenk line techniques.
Q5: Can the (R,R)-Ts-DENEB® catalyst be regenerated or reactivated?
While the robust design of (R,R)-Ts-DENEB® makes it more resistant to deactivation, regeneration of a deactivated homogeneous catalyst is often not practical or efficient in a laboratory setting. Deactivation by poisoning is typically irreversible. If deactivation is suspected, the most reliable course of action is to start the reaction again with a fresh batch of catalyst after carefully troubleshooting the potential causes of failure as outlined in this guide. For industrial processes, specific regeneration protocols may be developed, but these are highly dependent on the specific deactivation cause.
Experimental Protocols & Data
General Protocol: Asymmetric Transfer Hydrogenation (ATH) of a Prochiral Ketone
This protocol provides a general starting point. Optimal conditions may vary depending on the substrate.
Materials:
-
(R,R)-Ts-DENEB® catalyst
-
Prochiral ketone substrate
-
Formic acid (HCOOH), high purity
-
Triethylamine (Et₃N), high purity
-
Anhydrous methanol (or other suitable solvent), degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Dry the reaction vessel thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Preparation: In an inert atmosphere glovebox, prepare a stock solution of the (R,R)-Ts-DENEB® catalyst in the chosen anhydrous solvent (e.g., 1.0 mg/mL) to facilitate accurate dispensing.
-
Reaction Setup (under inert atmosphere):
-
To the reaction vessel, add the ketone substrate (e.g., 0.5 mmol, 1.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., to achieve a 0.2 M concentration).
-
Add triethylamine (e.g., 2.5 equiv) followed by formic acid (e.g., 5.0 equiv). Note: This 5:2 mixture of HCOOH:Et₃N is a common hydrogen source.
-
Add the required volume of the (R,R)-Ts-DENEB® catalyst stock solution (e.g., for a substrate-to-catalyst ratio [S/C] of 1000, use 0.0005 mmol of catalyst).
-
-
Reaction Execution:
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction by diluting with a suitable solvent like ethyl acetate and washing with water and brine.
-
Dry the organic layer, concentrate it in vacuo, and purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess (% ee) of the chiral alcohol product using chiral HPLC or GC.
-
Data Table: Impact of Reaction Parameters on Performance
The following table summarizes typical effects of key reaction parameters on the outcome of asymmetric transfer hydrogenation reactions catalyzed by (R,R)-Ts-DENEB® and similar complexes. This data is illustrative and serves as a guide for optimization.
| Parameter | Typical Range | Effect on Conversion | Effect on Enantioselectivity (% ee) | Rationale & Causality |
| Temperature | 20 - 60 °C | Increases with temperature | Often decreases at higher temperatures | Higher temperature increases reaction rate but can provide enough energy to overcome the activation barrier for the formation of the minor enantiomer. |
| Catalyst Loading (S/C) | 500 - 50,000 | Increases with lower S/C ratio | Generally unaffected, but can drop at very low loadings if background reactions occur | A higher concentration of the catalyst increases the overall reaction rate. Enantioselectivity is an intrinsic property of the catalyst. |
| Solvent | MeOH, EtOH, iPrOH, DCM | Varies | Can be highly dependent | The solvent's polarity and coordinating ability influence the catalyst's conformation and the solvation of the transition state, directly impacting selectivity. |
| HCOOH:Et₃N Ratio | 2:1 to 5:2 | Optimal within a specific range | Can be significantly affected | The ratio affects the formation and concentration of the active Ru-H species, which is crucial for both rate and stereochemical control.[5] |
References
-
Touge, T., et al. (2011). Oxo-Tethered Ruthenium(II) Complex as a Bifunctional Catalyst for Asymmetric Transfer Hydrogenation and H2 Hydrogenation. Journal of the American Chemical Society, 133(38), 14960-14963. [Link]
- BenchChem (2025). Oxo-Tethered Ruthenium Catalysts: A Technical Guide to Properties and Applications.
-
Touge, T., et al. (2021). Convincing Catalytic Performance of Oxo-Tethered Ruthenium Complexes for Asymmetric Transfer Hydrogenation of Cyclic α-Halogenated Ketones through Dynamic Kinetic Resolution. Organic Letters, 23(8), 3070-3075. [Link]
-
Wills, M., et al. (2013). Direct Formation of Tethered Ru(II) Catalysts Using Arene Exchange. Organic Letters, 15(19), 5032-5035. [Link]
-
Wills, M., et al. (2005). “Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry, 70(20), 7851-7860. [Link]
-
Varma, M. V. S., et al. (2007). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. Pharmaceutical Research, 24(11), 2029-2041. [Link]
-
Oh, J., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(40), 24654-24663. [Link]
-
Takasago International Corporation (2021). DENEB® Technical Brochure. Available at: [Link]
-
Baratta, W., et al. (2014). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 19(11), 17947-17981. [Link]
-
Takasago International Corporation (2011). Novel Asymmetric Transfer Hydrogen Catalyst "DENEBTM". Available at: [Link]
Sources
- 1. assets.takasago.com [assets.takasago.com]
- 2. takasago.com [takasago.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in (R,R)-Ts-DENEB(regR) reductions
Welcome to the technical support resource for (R,R)-Ts-DENEB™, a high-performance, oxo-tethered ruthenium catalyst for asymmetric hydrogenation and transfer hydrogenation of ketones.[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common challenges, including side reactions and byproduct formation, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (R,R)-Ts-DENEB™ and what are its primary applications?
(R,R)-Ts-DENEB™ is a chiral ruthenium(II) complex featuring a tosylated diamine ligand.[3] Its oxo-tethered structure enhances catalytic activity and enantioselectivity compared to conventional Noyori-type catalysts.[1][2] It is primarily used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols via either H₂ hydrogenation or, more commonly, asymmetric transfer hydrogenation (ATH). It shows broad substrate scope and is effective in dynamic kinetic resolutions (DKR) of specific substrates.[1][4]
Q2: What is the fundamental mechanism of ketone reduction with (R,R)-Ts-DENEB™?
The reaction proceeds through a "metal-ligand bifunctional" mechanism, a hallmark of Noyori-type catalysts.[5] In this concerted, six-membered pericyclic transition state, a hydride from the ruthenium center and a proton from the amine (NH) moiety of the ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively.[5][6] This process occurs in the outer coordination sphere of the 18-electron RuH₂ complex, without direct coordination of the ketone's carbonyl oxygen to the metal.[5] The presence of a base is critical for the in situ generation of the active catalyst from the precatalyst.[5][7]
Catalytic Cycle Overview
Here is a simplified representation of the catalytic cycle for asymmetric transfer hydrogenation (ATH).
Caption: Fig 1. Simplified Catalytic Cycle for ATH.
Troubleshooting Guide: Side Reactions & Performance Issues
This section addresses specific experimental challenges in a question-and-answer format.
Issue 1: Low or Incomplete Conversion
Q3: My reaction has stalled or shows low conversion after an extended period. What are the likely causes?
Several factors can lead to incomplete conversion. A systematic diagnosis is key.
Potential Cause 1: Catalyst Deactivation (R,R)-Ts-DENEB™, like many Noyori-type catalysts, is sensitive to atmospheric conditions and impurities.[8]
-
Oxygen Sensitivity: Exposure to air can lead to catalyst decomposition into inactive ruthenium nanoparticles.[8]
-
Catalyst Poisoning: Trace impurities in your substrate or solvent can act as inhibitors. Common poisons for ruthenium catalysts include sulfur-containing compounds, strongly coordinating ligands (e.g., some amines, thiols), and certain oxidizing agents.[9]
Solution:
-
Inert Atmosphere: Always handle the catalyst and set up the reaction under an inert atmosphere (e.g., nitrogen or argon in a glovebox).
-
Reagent Purity: Use high-purity, degassed solvents and substrates. If you suspect impurities in your substrate, purify it via chromatography, distillation, or recrystallization before the reaction.
Potential Cause 2: Incorrect Hydrogen Source/Base Ratio For ATH reactions using a formic acid/triethylamine (HCO₂H/Et₃N) mixture, the ratio is critical.
-
Insufficient Formate: Formic acid is the ultimate hydride source. An insufficient amount will lead to a stoichiometric limitation.
-
Suboptimal pH: The basicity of the medium affects the generation and stability of the active catalytic species.[5]
Solution:
-
Verify Stoichiometry: A common ratio for the HCO₂H/Et₃N hydrogen source is 5:2, used in several equivalents relative to the substrate.[4][6] However, for base-sensitive substrates, a ratio with excess base (e.g., 1:5) may be beneficial to prevent side reactions.[4]
-
Optimize Ratio: If conversion is low, consider screening different HCO₂H/Et₃N ratios.
Potential Cause 3: Reaction Equilibrium Transfer hydrogenation is a reversible process.[8] If the product alcohol can be re-oxidized by the ketone byproduct (e.g., acetone from an isopropanol hydrogen source), the reaction may reach equilibrium before full conversion of the substrate.
Solution:
-
Use an Irreversible System: The HCO₂H/Et₃N system is generally favored as the decomposition of formic acid to H₂ and CO₂ drives the reaction forward.
-
Increase H-Donor Equivalents: If using an alcohol like isopropanol, using it as the solvent ensures a large excess, pushing the equilibrium toward the product.
Issue 2: Poor Enantioselectivity (% ee)
Q4: The conversion is high, but the enantiomeric excess (% ee) of my product is lower than expected. Why is this happening?
Low enantioselectivity often points to issues with the catalyst's integrity or suboptimal reaction conditions that affect the diastereomeric transition states.
Potential Cause 1: Catalyst Degradation Degradation of the chiral ligand or formation of achiral, catalytically active ruthenium species can lead to racemic background reduction.
-
Decomposition: As mentioned, exposure to air can cause decomposition. The resulting Ru nanoparticles are often active for hydrogenation but are not enantioselective.[8]
Solution:
-
Strict Inert Technique: Re-run the experiment ensuring all components are rigorously handled under inert conditions. A fresh bottle of catalyst may be required if extensive degradation of the stock is suspected.
Potential Cause 2: Solvent Effects The polarity and coordinating ability of the solvent can significantly influence the energy difference between the two diastereomeric transition states that lead to the (R) and (S) products.
-
Solvent Polarity: For some asymmetric hydrogenations, higher enantioselectivities are achieved in non-basic, non-polar solvents. Polar solvents can sometimes lead to an earlier, less-ordered transition state, reducing the chiral ligand's influence.[10]
Solution:
-
Solvent Screening: While protic solvents like methanol and isopropanol are common and often effective,[4][11] screen other solvents like dichloromethane (DCM) or tetrahydrofuran (THF) if enantioselectivity is poor. Always use high-purity, anhydrous solvents.
Potential Cause 3: Temperature Effects Higher reaction temperatures increase reaction rates but can decrease selectivity by providing enough thermal energy to overcome the activation barrier of the less-favored diastereomeric transition state.
Solution:
-
Lower the Temperature: Many (R,R)-Ts-DENEB™ reductions proceed efficiently at room temperature (20-25 °C).[4] If you are running the reaction at elevated temperatures, try reducing it to room temperature or even 0 °C, accepting a longer reaction time for higher selectivity.
Issue 3: Formation of Unexpected Byproducts
Q5: I've isolated my product, but I'm seeing a significant amount of an unexpected side product. What could it be?
Byproduct formation is typically substrate-dependent, but some general pathways can be identified.
Potential Byproduct 1: Dehydration Product (Alkene) If the chiral alcohol product has an adjacent proton that can be eliminated, dehydration to form an alkene is a common side reaction.
-
Acid-Catalyzed Dehydration: This is particularly prevalent when using the HCO₂H/Et₃N hydrogen source. If the amount of triethylamine is insufficient to neutralize the formic acid, the reaction medium can be acidic enough to promote elimination. This has been observed in the reduction of 3-aryl-indanones, where the resulting indanol can dehydrate to an indene.[4]
Solution:
-
Adjust Base Ratio: Increase the proportion of triethylamine in the hydrogen source mixture. A ratio of 1:5 HCO₂H to Et₃N can create non-acidic conditions and suppress dehydration.[4]
-
Minimize Reaction Time: Prolonged exposure to even mildly acidic conditions can increase byproduct formation. Monitor the reaction and work it up promptly upon completion.
Potential Byproduct 2: Products from Dynamic Kinetic Resolution (DKR) If your starting material is a racemic ketone with an epimerizable stereocenter (e.g., α-substituted β-keto esters), the reaction may proceed via Dynamic Kinetic Resolution (DKR).[11] This can lead to a complex mixture if not properly controlled.
-
Mismatched Conditions: DKR requires that the rate of racemization of the starting material is much faster than the rate of reduction (krac >> kred). If this condition is not met, a standard Kinetic Resolution (KR) will occur, yielding a maximum of 50% of the desired alcohol and 50% of the unreacted, enantioenriched ketone.[4][12] The diastereoselectivity of DKR processes can also be highly sensitive to the solvent.[11]
Solution:
-
Confirm DKR Feasibility: Ensure your substrate is suitable for DKR. This typically requires an acidic or basic proton adjacent to a stereocenter that can be epimerized by a base or the catalyst itself.
-
Optimize Base and Solvent: The choice of base and solvent is critical for achieving a high racemization rate. Screen different bases (e.g., Et₃N, DBU) and solvents to find conditions that favor DKR over KR.[4]
Troubleshooting Workflow
Use the following flowchart to diagnose potential issues in your (R,R)-Ts-DENEB™ reduction.
Caption: Fig 2. Troubleshooting Workflow Diagram.
Protocols & Data
Protocol: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of an Aryl Ketone
This protocol is a representative example adapted from literature procedures for the reduction of 3-aryl-1-indanones and can be used as a starting point for other aryl ketones.[4]
Materials:
-
Substrate (e.g., 3-phenyl-1-indanone, 1.0 eq)
-
(R,R)-Ts-DENEB™ (0.01 eq, 1 mol%)
-
Anhydrous Methanol (to make a 0.2 M solution of substrate)
-
Formic Acid (FA, 5 eq)
-
Triethylamine (TEA, 2 eq) - Note: This is a 5:2 FA:TEA ratio. For acid-sensitive substrates, a 1:5 ratio (e.g., 3 eq FA: 15 eq TEA) is recommended.[4]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a dry, oven-baked flask under a positive pressure of nitrogen, add the substrate (1.0 eq).
-
Solvent & Base: Add anhydrous methanol, followed by triethylamine (TEA). Stir the solution until the substrate is fully dissolved.
-
H-Source: Add formic acid (FA) to the solution.
-
Catalyst Addition: In a separate vial, dissolve (R,R)-Ts-DENEB™ in a small amount of anhydrous methanol. Add this catalyst solution to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature (23-25 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., chloroform or ethyl acetate). Wash the organic layer successively with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the chiral alcohol.
-
Analysis: Determine the yield and analyze the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC).
Table 1: Representative Performance Data
The following table summarizes typical conditions and outcomes for (R,R)-Ts-DENEB™ catalyzed reductions.
| Substrate Type | S/C Ratio¹ | H-Source | Solvent | Temp (°C) | Outcome | Reference |
| Acetophenone | 30,000 | HCO₂H/TEA (5:2) | N/A (Neat) | 28 | 95% conv, 97% ee | [2] |
| 3-Aryl-1-indanones | 100 | HCO₂H/TEA (1:5) | Methanol | 23 | ~50% conv, >98% ee² | [4] |
| α-Chloroacetophenone | 1,000 | H₂ (10 atm) | Methanol | N/A | High Yield, 96% ee³ | [13] |
| α-Keto Esters | 100-200 | HCO₂H/Et₃N | Methanol | 23 | >98% ee (via DKR) |
¹ S/C = Substrate-to-Catalyst molar ratio. ² Reaction proceeds via Kinetic Resolution (KR), yielding ~50% alcohol and ~50% unreacted ketone, both with high ee.[4] ³ Data for a related catalyst, Ru(OTf), demonstrating feasibility for this substrate class.[13]
References
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
-
Wikipedia. (2023, December 12). Asymmetric hydrogenation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, July 22). Noyori Asymmetric Hydrogenation [Video]. YouTube. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
-
Štefane, B., & Poater, A. (2018). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 23(10), 2551. Retrieved from [Link]
-
Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Metal−Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogenation of Ketones. Journal of the American Chemical Society, 123(8), 1669–1674. Retrieved from [Link]
-
Musa, S., & de Vries, J. G. (2017). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. ACS Catalysis, 7(12), 8548–8557. Retrieved from [Link]
-
Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Chemical Society Reviews, 45(16), 4364-4402. Retrieved from [Link]
-
Giraudeau, P., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Organometallics, 38(4), 867-875. Retrieved from [Link]
-
Reddy, G. S., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. Organic & Biomolecular Chemistry, 19(25), 5645-5656. Retrieved from [Link]
-
Takasago International Corporation. (2021). DENEB®. Retrieved from [Link]
-
Noyori, R. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 81(7), 279-295. Retrieved from [Link]
-
Organic Chemistry Portal. (2020, January 24). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes [Video]. YouTube. Retrieved from [Link]
-
Takasago International Corporation. (2011). DENEB™ Oxo-Tethered Ruthenium(II) Complex Asymmetric Transfer Hydrogenation Catalyst. Retrieved from [Link]
-
Asymmetric Hydrogenation. (2015). Lecture Notes. Retrieved from [Link]
-
Wikipedia. (2023, August 29). Enantioselective reduction of ketones. Retrieved from [Link]
-
Chem-Station. (2014, October 16). Noyori Asymmetric Transfer Hydrogenation. Retrieved from [Link]
-
American Chemical Society. (2012). Ketone Reduction. Retrieved from [Link]
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 11. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (R,R)-Ts-DENEB Catalyzed Reactions
Welcome to the technical support center for the purification of products from reactions catalyzed by (R,R)-Ts-DENEB. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges. Our goal is to equip you with the expertise to confidently navigate the post-reaction workup and isolation of your target molecules, ensuring high purity and enantiomeric excess.
(R,R)-Ts-DENEB is a highly efficient oxo-tethered ruthenium complex used as a catalyst in asymmetric transfer hydrogenation and hydrogenation reactions.[1][2][3] It is particularly effective for the reduction of ketones and imines to produce chiral alcohols and amines with high enantioselectivity.[1][4] The purification of the resulting products, often amines or alcohols, requires careful consideration to remove the ruthenium catalyst, unreacted starting materials, and byproducts while preserving the product's stereochemical integrity.
This guide is structured to provide quick answers through FAQs and detailed, step-by-step protocols and troubleshooting in subsequent sections.
Frequently Asked Questions (FAQs)
Q1: My primary purification challenge is the removal of the ruthenium-based (R,R)-Ts-DENEB catalyst. What is the most straightforward method?
A1: The most common and often simplest method for removing the bulk of the ruthenium catalyst is through a series of aqueous washes during the reaction workup. The catalyst exhibits good solubility in many organic solvents used for reactions (e.g., methanol, chloroform), but its solubility can be manipulated. After the reaction, quenching with water and extracting the product into a suitable organic solvent is the first step.[4] Subsequent washes with aqueous solutions can help remove the catalyst. For amine products, an acid wash is particularly effective as it protonates the amine, moving it to the aqueous layer, while the neutral catalyst tends to remain in the organic layer.[5][6][7]
Q2: I'm observing a persistent yellow or brown color in my product even after column chromatography. What could be the cause?
A2: A persistent color is often due to residual ruthenium species. While silica gel chromatography can remove a significant portion of the catalyst, some closely-eluting or strongly-adsorbed species may co-elute with your product.[8] Consider passing the product solution through a plug of activated carbon and then filtering. This can effectively adsorb colored impurities.[8] Alternatively, a plug of neutral alumina can sometimes be more effective than silica for removing residual metal catalysts.[9]
Q3: Can I use acid-base extraction to purify my amine product?
A3: Absolutely. Acid-base extraction is a powerful technique for purifying amine products.[5][6][7][10][11] By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1 M HCl), the basic amine product is protonated to form a water-soluble salt, which partitions into the aqueous layer. The neutral catalyst and other non-basic impurities remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, and the free amine product can be back-extracted into a fresh organic solvent.[5][6]
Q4: My product seems to be racemizing during purification. What steps can I take to prevent this?
A4: Racemization can occur if the product's stereocenter is labile and exposed to harsh conditions such as strong acids, strong bases, or high temperatures.[12] To mitigate this, ensure your workup and purification are conducted under mild conditions. Use weaker acids or bases for extraction where possible (e.g., saturated sodium bicarbonate instead of NaOH for removing acidic impurities).[5][10] Avoid excessive heat during solvent evaporation. If using chromatography, ensure the silica or alumina is neutral, as acidic or basic stationary phases can promote racemization.
In-Depth Troubleshooting Guides
Guide 1: Systematic Removal of the (R,R)-Ts-DENEB Catalyst
The complete removal of the ruthenium catalyst is crucial for obtaining a pure product, especially for pharmaceutical applications. A multi-step approach is often necessary.
Protocol 1: Combined Extraction and Adsorbent Treatment
-
Reaction Quench and Initial Extraction:
-
Once the reaction is complete, as monitored by TLC, GC, or LC-MS, cool the reaction mixture to room temperature.
-
If a formic acid/triethylamine mixture was used as the hydrogen source, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine to remove the bulk of these reagents.[4]
-
-
Acid Wash (for Amine Products):
-
Extract the organic layer with 1 M HCl (aq). The amine product will move to the aqueous layer.
-
Separate the layers. The organic layer contains the catalyst and neutral impurities.
-
Wash the organic layer again with 1 M HCl (aq) to ensure complete extraction of the amine.
-
Combine the aqueous layers.
-
-
Basification and Back-Extraction:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is basic (pH 9-10), as indicated by pH paper.
-
Extract the now-neutral amine product back into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Adsorbent Treatment for Residual Color:
-
If the concentrated product is still colored, dissolve it in a minimal amount of a suitable solvent.
-
Add a small amount of activated carbon or pass the solution through a short plug of neutral alumina.
-
Filter and rinse the adsorbent with fresh solvent.
-
Concentrate the filtrate to obtain the decolorized product.
-
Troubleshooting Catalyst Removal
| Problem | Potential Cause | Solution |
| Persistent color after extraction | Incomplete removal of Ru species. | Use an adsorbent treatment (activated carbon or neutral alumina). |
| Low product recovery after acid wash | Incomplete back-extraction of the amine. | Ensure the aqueous layer is sufficiently basic before back-extraction. Perform multiple back-extractions. |
| Emulsion formation during extraction | High concentration of catalyst or salts. | Add brine to the separatory funnel to help break the emulsion. Filter the mixture through Celite. |
Guide 2: Chromatographic Purification Strategies
Column chromatography is a standard method for purifying reaction products. However, for amine products, special considerations are necessary to avoid common pitfalls.
Technique 1: Flash Column Chromatography on Silica Gel
Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor separation, and even product degradation.[13]
-
Mobile Phase Modification: To mitigate these issues, add a small amount of a basic modifier to the eluent. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in the mobile phase (e.g., hexane/ethyl acetate or DCM/methanol).[13] This deactivates the acidic sites on the silica gel.
-
Gradient Elution: Start with a non-polar eluent and gradually increase the polarity. This will help to first elute non-polar impurities, followed by your product.
Technique 2: Reversed-Phase Flash Chromatography
For more polar amines, reversed-phase chromatography can be a good alternative.
-
pH Adjustment: The retention of basic amines on a C18 column is highly dependent on the pH of the mobile phase. At a higher pH (alkaline conditions), the amine will be in its free base form, making it more hydrophobic and thus more retained on the column.[13] A common mobile phase system is a gradient of water/acetonitrile or water/methanol containing a basic modifier like 0.1% triethylamine or ammonium hydroxide.[13]
Workflow for Method Selection
Sources
- 1. Buy (R,R)-Ts-DENEB(regR) | 1333981-84-2 [smolecule.com]
- 2. assets.takasago.com [assets.takasago.com]
- 3. powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 8. reddit.com [reddit.com]
- 9. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irp.cdn-website.com [irp.cdn-website.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
Impact of substrate purity on (R,R)-Ts-DENEB(regR) efficiency
A Senior Application Scientist's Guide to the Critical Impact of Substrate Purity
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing the chiral catalyst (R,R)-Ts-DENEB, or closely related analogues, in asymmetric synthesis. The efficiency and enantioselectivity of this class of catalysts, particularly in asymmetric transfer hydrogenation (ATH) of ketones and imines, are exquisitely sensitive to the purity of the substrate.[1][2] This document is structured to provide rapid troubleshooting through a Frequently Asked Questions (FAQ) section, followed by comprehensive, step-by-step guides to diagnose and resolve issues arising from substrate impurities.
While the specific nomenclature "(R,R)-Ts-DENEB" may refer to a specialized or proprietary catalyst, its naming convention strongly suggests it belongs to the well-established family of Noyori-type ruthenium catalysts.[1][3][4] These catalysts typically feature a Ru(II) center coordinated to a chiral N-tosylated 1,2-diamine ligand, such as (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and an η⁶-arene ligand.[3][4][5] The principles and protocols outlined herein are based on the extensive body of knowledge surrounding this catalyst class and are directly applicable to optimizing your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using (R,R)-Ts-DENEB and similar catalysts, with a focus on problems related to substrate purity.
Q1: My reaction is sluggish or has stalled completely. The catalyst was weighed correctly. What is the most likely cause?
A1: The most probable cause is the presence of catalyst poisons in your substrate or solvent. Even trace amounts of certain impurities can bind to the active sites of the catalyst, rendering it inactive.[6] Common poisons for this class of ruthenium catalysts include:
-
Oxidizing agents: Peroxides (often present in aged etheric solvents) can oxidize the Ru(II) center.
-
Strong coordinating species: Thiols, and sometimes even residual primary amines or phosphines from previous synthetic steps, can bind irreversibly to the ruthenium center, displacing the necessary ligands for catalysis.
-
Aldehydes: Aldehydic impurities in ketone substrates can undergo side reactions or form catalyst adducts that inhibit the main reaction.[7]
Actionable First Step: Verify the purity of your substrate via ¹H NMR or GC-MS. For solvents like THF or 2-propanol, test for peroxides using commercially available test strips.
Q2: The conversion is high, but the enantiomeric excess (e.e.) is significantly lower than expected. What's wrong?
A2: A drop in enantioselectivity, despite good conversion, often points to impurities that interfere with the chiral environment of the catalyst without completely poisoning it.
-
Acidic or Basic Impurities: Residual acid or base from substrate synthesis or purification can disrupt the delicate hydrogen bonding network involved in the stereodetermining step of the catalytic cycle.
-
Water Content: While some ATH reactions tolerate water, excess water can alter the solvent polarity and interfere with the transition state assembly, leading to a loss of enantiocontrol.
-
Competing Substrates: Structural analogues of your substrate, if present as impurities, may be reduced with different or lower enantioselectivity, thus eroding the overall e.e. of the product mixture.
Actionable First Step: Perform an acid/base wash of your substrate followed by drying over an appropriate agent (e.g., MgSO₄ or Na₂SO₄). Ensure solvents are rigorously dried using standard laboratory procedures.
Q3: I am observing the formation of unexpected byproducts. How can I identify if they are related to substrate impurities?
A3: Byproduct formation is a clear indicator of reactive impurities. For ketone substrates, a common impurity is the corresponding aldehyde from the oxidation of a primary alcohol starting material.[8] These aldehydes can undergo competing reduction or other side reactions.
-
Cannizzaro-type reactions: If basic conditions are used, aldehydes can disproportionate.
-
Aldol condensations: Aldehydes can react with the ketone substrate.
Actionable First Step: Analyze the crude reaction mixture by LC-MS or GC-MS to identify the mass of the byproducts. This can provide clues to their structure and origin. Re-examine the ¹H NMR of the starting ketone for characteristic aldehyde proton signals (typically 9-10 ppm).
Part 2: In-Depth Troubleshooting and Root Cause Analysis
When initial troubleshooting from the FAQs is insufficient, a more systematic approach is required. This section provides a logical workflow to diagnose and remedy issues related to substrate purity.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to identifying and resolving issues with catalyst efficiency.
Caption: Troubleshooting workflow for catalyst efficiency issues.
Identifying Common Substrate Impurities
For reactions involving the reduction of ketones, which are common substrates for this class of catalysts, the purity of the starting material is paramount.[9] The table below summarizes common impurities and their potential impact.
| Impurity Class | Common Examples | Source / Origin | Impact on Catalysis | Recommended Analytical Method |
| Aldehydes | Acetaldehyde, Propionaldehyde | Incomplete oxidation of primary alcohols during ketone synthesis.[8] | Catalyst inhibition, byproduct formation.[7] | ¹H NMR (δ 9-10 ppm), GC-MS |
| Peroxides | Diethyl ether peroxide, THF peroxide | Autoxidation of etheric solvents upon storage. | Oxidation of Ru(II) to inactive Ru(III/IV) species. | Peroxide test strips |
| Water | Residual moisture | Incomplete drying of substrate or solvents. | Can alter transition state; may hydrolyze catalyst components. | Karl Fischer titration |
| Acids/Bases | HCl, H₂SO₄, NaOH, Et₃N | Carryover from previous synthetic or workup steps. | Disrupts catalytic cycle intermediates and enantiocontrol. | pH test of an aqueous extract, NMR |
| Sulfur Compounds | Thiols, Sulfides | Use of sulfur-containing reagents in prior steps. | Strong, often irreversible, coordination to Ru, leading to poisoning.[9] | GC-MS with sulfur detector |
| Other Carbonyls | Unreacted starting materials, other ketones | Incomplete reaction or side reactions during synthesis. | Competing substrate, leading to lower e.e. and yield of desired product. | GC, ¹H NMR |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for substrate purification and for conducting a control experiment to validate the impact of purity.
Protocol 1: General Purification of a Liquid Ketone Substrate
This protocol is designed to remove common acidic, basic, and aldehydic impurities.
-
Aqueous Wash:
-
Place the crude liquid ketone (1.0 eq) in a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously for 1-2 minutes. This will neutralize and remove acidic impurities.
-
Separate the layers and discard the aqueous phase.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and salts. Separate the layers.
-
-
Drying:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until the drying agent no longer clumps together.
-
Swirl the flask for 10-15 minutes.
-
-
Distillation:
-
Filter the dried ketone into a round-bottom flask suitable for distillation.
-
For the removal of aldehydic impurities, which often have boiling points close to the ketone, fractional distillation is recommended.[7] If the boiling points are significantly different, simple distillation may suffice.
-
Collect the fraction boiling at the literature value for the pure ketone.
-
-
Final Analysis and Storage:
-
Analyze the purified ketone by ¹H NMR and GC to confirm purity (>99.5% is ideal).
-
Store the purified substrate under an inert atmosphere (Nitrogen or Argon) and away from light.
-
Protocol 2: Control Experiment to Test Substrate Purity Impact
This experiment directly compares the catalyst's performance with crude vs. purified substrate.
-
Reaction Setup:
-
Prepare two identical reaction vessels (e.g., Schlenk tubes) under an inert atmosphere.
-
In each vessel, prepare the catalyst solution by dissolving (R,R)-Ts-DENEB (or your specific catalyst) in the reaction solvent (e.g., 2-propanol or a formic acid/triethylamine mixture).[5] Ensure the catalyst concentration is identical in both.
-
-
Substrate Addition:
-
To Vessel A , add the crude ketone substrate.
-
To Vessel B , add the purified ketone substrate (from Protocol 1).
-
Ensure the molar ratio of substrate to catalyst is identical in both reactions.
-
-
Reaction Monitoring:
-
Place both vessels in a temperature-controlled bath and stir at the same rate.
-
Withdraw aliquots from each reaction at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Quench the aliquots immediately (e.g., by passing through a short plug of silica).
-
-
Analysis:
-
Analyze the quenched aliquots by a suitable chiral chromatography method (e.g., chiral HPLC or chiral GC) to determine the conversion and the enantiomeric excess (e.e.).
-
-
Data Interpretation:
-
Plot conversion vs. time and e.e. vs. time for both reactions. A significant difference in the rate of reaction and/or the final e.e. between Vessel A and Vessel B provides direct evidence of the detrimental impact of the impurities.
-
Expected Outcome Visualization
The following diagram illustrates the expected kinetic profiles from the control experiment.
Caption: Expected outcomes of using crude vs. purified substrate.
References
-
Asymmetric Hydrogenation. (2015). ETH Zurich. [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. AQA. [Link]
-
Black, G. M., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. [Link]
-
Zhou, Y.-G., et al. (2022). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]
-
Knowles, W. S. (2002). Asymmetric catalysis: An enabling science. PNAS. [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Wills, M., et al. (2004). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. ACS Publications. [Link]
- Celanese Corp. (1958). Method for purification of ketones.
-
Kroutil, W., et al. (2013). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. ResearchGate. [Link]
-
Baiker, A., et al. (2003). Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. ResearchGate. [Link]
-
Trost, B. M. (2002). Asymmetric catalysis: An enabling science. PNAS. [Link]
-
Morris, R. H., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. ACS Publications. [Link]
-
Drabina, P., et al. (2018). The role of the aromatic ligand in the asymmetric transfer hydrogenation of the CN bond on Noyori's chiral Ru catalysts. ResearchGate. [Link]
-
Bódalo, E. C., et al. (2021). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]
-
Bhanage, B. M., et al. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Publishing. [Link]
-
Zhang, X. (2021). RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. ACS Publications. [Link]
-
Various Authors. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]
-
NROChemistry. (2022). Noyori Hydrogenation. YouTube. [Link]
-
Wills, M., et al. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. ACS Publications. [Link]
-
Black, G. M., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. [Link]
-
Company, A., et al. (2020). Recent Advances in Asymmetric Iron Catalysis. MDPI. [Link]
-
Yus, M., et al. (2015). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. [Link]
-
Ghorai, P., et al. (2020). A Simple Iron-Catalyst for Alkenylation of Ketones Using Primary Alcohols. MDPI. [Link]
-
Drabina, P., et al. (2018). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. PMC - NIH. [Link]
-
Islam, M. S. (2022). ACCEPTORLESS DEHYDROGENATIVE SYNTHESIS OF KETONES FROM ALCOHOLS USING CARBON SUPPORTED Ni NANO- CATALYST. BUET. [Link]
-
CPI. (2023). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Catalyst Polishing and Incineration. [Link]
-
Smith, A. B., et al. (2022). Doubly stereoconvergent crystallization enabled by asymmetric catalysis. PMC - NIH. [Link]
-
Drabina, P., et al. (2014). Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. PMC. [Link]
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Technical Support Center: Handling the Air-Sensitive (R,R)-Ts-DENEB Catalyst
Welcome to the dedicated technical support center for the (R,R)-Ts-DENEB catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this powerful yet sensitive catalyst. The following question-and-answer format directly addresses common challenges and provides troubleshooting workflows to ensure the successful application of (R,R)-Ts-DENEB in your asymmetric synthesis endeavors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is (R,R)-Ts-DENEB and why is it considered air-sensitive?
A1: (R,R)-Ts-DENEB™ is a highly efficient, oxo-tethered Ruthenium(II) complex used for asymmetric transfer hydrogenation and H₂ hydrogenation.[1][2] Its air-sensitivity stems from the Ruthenium center, which can be oxidized in the presence of oxygen, and the ligands, which can be susceptible to degradation from atmospheric moisture. This degradation can lead to a loss of catalytic activity and enantioselectivity.[3][4]
Q2: How should I store the (R,R)-Ts-DENEB catalyst upon receipt?
A2: The catalyst should be stored in an inert atmosphere, such as in a glovebox or a sealed container under argon or nitrogen.[5] It is crucial to minimize its exposure to air and moisture at all times. For long-term storage, a freezer at or below -20°C is recommended to further slow down any potential degradation pathways.
Q3: What are the essential pieces of equipment for handling this catalyst?
A3: Due to its air-sensitive nature, specialized equipment is necessary. The two primary setups are:
-
Glovebox: A glovebox provides a controlled, inert atmosphere (typically nitrogen or argon) and is the ideal environment for storing, weighing, and preparing reactions with the catalyst.[5][6][7][8]
-
Schlenk Line: A Schlenk line allows for the manipulation of air-sensitive compounds using a dual manifold system for vacuum and inert gas.[9][10][11][12][13][14] This is a viable alternative to a glovebox for setting up reactions.
A summary of the key features of each is provided in the table below.
| Feature | Glovebox | Schlenk Line |
| Environment | Fully enclosed inert atmosphere | Inert gas flow within glassware |
| Manipulation | Direct handling with gloves | Indirect handling via cannulas, syringes |
| Best For | Weighing solids, multiple manipulations | Single reaction setup, solvent transfers |
| Contamination Risk | Lower if maintained properly | Higher risk of minor leaks if not set up correctly |
Q4: What grade of solvents and reagents should I use?
A4: The purity of your solvents and reagents is paramount to the success of your reaction. Solvents should be anhydrous and deoxygenated.[10][15] It is highly recommended to use a solvent purification system (SPS) or to distill solvents from appropriate drying agents.[15][16] Substrates and other reagents should be of high purity to avoid introducing catalyst poisons.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with (R,R)-Ts-DENEB.
Problem 1: Low or No Catalytic Activity
Q: I've set up my reaction, but I'm observing very slow conversion or no reaction at all. What could be the cause?
A: Low or no catalytic activity is often a sign of catalyst deactivation.[17] The primary culprits are exposure to air (oxygen) or moisture, or the presence of impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low catalytic activity.
Detailed Protocol: Preparing a Reaction Vessel using a Schlenk Line
-
Initial Setup: Assemble your reaction flask (e.g., a Schlenk flask) with a stir bar and a condenser (if required).
-
Drying: Heat the entire apparatus with a heat gun under high vacuum to remove adsorbed water.
-
Evacuate-Refill Cycles: Subject the flask to at least three cycles of evacuating to a good vacuum (e.g., <0.1 mmHg) and refilling with a high-purity inert gas like argon or nitrogen.[10] This ensures a thoroughly inert atmosphere.
-
Positive Pressure: Maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.[13]
-
Reagent Addition: Add your purified, degassed solvent and substrate via a gas-tight syringe or cannula transfer.
-
Catalyst Addition: In a glovebox, weigh the (R,R)-Ts-DENEB catalyst into a small vial. Dissolve it in a small amount of the degassed reaction solvent and add it to the reaction flask via syringe. Alternatively, if a glovebox is unavailable, add the catalyst under a positive flow of inert gas (a riskier procedure).
Problem 2: Inconsistent or Low Enantioselectivity (% ee)
Q: My reaction is working, but the enantiomeric excess is lower than expected or varies between runs. What's going on?
A: Inconsistent or low enantioselectivity can be caused by several factors, including partial catalyst degradation, reaction temperature fluctuations, or the presence of subtle impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Expert Insights on Enantioselectivity:
-
Temperature is Critical: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loadings can sometimes lead to lower enantioselectivity due to the formation of less selective dimeric species. It is always best to start with the recommended catalyst loading and optimize from there.
-
Reaction Time: For some systems, the enantioselectivity can change over the course of the reaction, especially if there is a background, non-catalyzed reaction or if the catalyst degrades to a less selective species. Monitoring the reaction profile over time is advisable.
Problem 3: Difficulty in Product Isolation and Catalyst Removal
Q: The reaction is complete, but I'm having trouble isolating my product free from the ruthenium catalyst.
A: Isolating the product from a homogeneous catalyst can be challenging. The method will depend on the properties of your product.
Recommended Isolation Techniques:
| Technique | Description | Best For |
| Silica Gel Chromatography | A standard purification method. A short plug of silica can often remove the majority of the ruthenium species. | Most organic-soluble, non-polar to moderately polar compounds. |
| Recrystallization | If your product is a solid, recrystallization is an excellent method for purification and can leave the catalyst behind in the mother liquor. | Crystalline solid products. |
| Extraction | A carefully chosen biphasic solvent system can sometimes be used to selectively extract your product, leaving the catalyst in one of the phases. | Products with significantly different polarity from the catalyst. |
Pro-Tip: To remove residual ruthenium to very low levels (ppm), specialized scavengers (e.g., silica-based thiols or activated carbon) can be stirred with the crude product solution before filtration and final purification.
By adhering to these rigorous air-free techniques and systematically troubleshooting any issues that arise, you can harness the full potential of the (R,R)-Ts-DENEB catalyst for your asymmetric synthesis needs.
References
-
Reactivity control using a Schlenk line | ACS Chemical Health & Safety. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. Available at: [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. Available at: [Link]
-
Home Page - Sandiego. Available at: [Link]
-
How Can You Purify Solvents for Laboratory Use? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews. Available at: [Link]
-
Air-Sensitive Catalyst Handling and Preparation. Available at: [Link]
-
Air-free technique - Wikipedia. Available at: [Link]
-
Drying Solvents - The Schlenk Line Survival Guide. Available at: [Link]
-
Schlenk line - Wikipedia. Available at: [Link]
-
Schlenk Line Techniques & Safety | PDF | Nitrogen | Oxygen - Scribd. Available at: [Link]
-
An Illustrated Guide to Schlenk Line Techniques. Available at: [Link]
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy - ACS Publications. Available at: [Link]
-
Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+) - NIH. Available at: [Link]
-
An Illustrated Guide to Schlenk Line Techniques | Organometallics - ACS Publications. Available at: [Link]
-
Asymmetric hydrogenation - Wikipedia. Available at: [Link]
-
Purification of air-sensitive complex : r/Chempros - Reddit. Available at: [Link]
-
The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available at: [Link]
-
DENEB - Takasago International Corporation. Available at: [Link]
-
Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC - NIH. Available at: [Link]
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. Available at: [Link]
-
Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones - Center for Nonlinear Studies. Available at: [Link]
-
DENEBTM. Available at: [Link]
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Technical Support Center: Strategies to Improve Diastereoselectivity in (R,R)-Ts-DENEB Reactions
Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals utilizing the (R,R)-Ts-DENEB catalyst. As Senior Application Scientists, we have compiled this resource to address common challenges and provide advanced troubleshooting strategies to enhance the diastereoselectivity of your reactions.
Introduction to (R,R)-Ts-DENEB
(R,R)-Ts-DENEB is a highly efficient, commercially available oxo-tethered ruthenium catalyst for asymmetric transfer hydrogenation (ATH).[1][2][3][4][5][6] It is renowned for its high catalytic activity and ability to achieve excellent enantioselectivity in the reduction of a wide range of ketones.[2][4][5] The catalyst's core structure is based on an N-tosylated 1,2-diphenylethylenediamine (Ts-DPEN) ligand, a privileged scaffold in asymmetric catalysis.[7]
The notation "(regR)" in the context of an (R,R)-Ts-DENEB reaction suggests a focus on reactions where controlling both diastereoselectivity and regioselectivity is crucial. This guide will address strategies to optimize the diastereomeric outcome, particularly in complex substrates where multiple stereocenters are formed or influenced during the reduction.
Frequently Asked Questions (FAQs)
Q1: We are observing low diastereoselectivity (low d.r.) in our (R,R)-Ts-DENEB catalyzed reduction. What are the most common initial parameters to investigate?
A1: Low diastereoselectivity can often be resolved by systematically evaluating the following parameters:
-
Temperature: Temperature is a critical factor in controlling kinetic versus thermodynamic product formation. Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically preferred transition state.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state assembly. We recommend screening a range of solvents (e.g., methanol, isopropanol, dichloromethane, THF).
-
Hydrogen Source: The choice and stoichiometry of the hydrogen donor are crucial. A common hydrogen source is a mixture of formic acid and triethylamine (HCOOH/Et3N).[1] Varying the ratio of this mixture can impact the reaction's pH and overall performance.
Q2: Can the substrate concentration affect the diastereoselectivity of the reaction?
A2: Yes, substrate concentration can play a role. At higher concentrations, intermolecular interactions or catalyst aggregation may become more prevalent, potentially leading to alternative reaction pathways with lower selectivity. If you are experiencing issues, try running the reaction at a more dilute concentration (e.g., 0.1 M or lower).
Q3: How does the purity of the catalyst, substrate, and solvent impact the reaction outcome?
A3: The purity of all reaction components is paramount. Impurities can act as catalyst poisons or interfere with the desired catalytic cycle.
-
Catalyst: Ensure the (R,R)-Ts-DENEB is handled and stored under inert conditions to prevent degradation.
-
Substrate: Impurities in the starting material can lead to side reactions or the formation of unexpected stereoisomers.
-
Solvent: Use anhydrous solvents, as water can interfere with the ruthenium catalyst and the hydrogen transfer process.
Q4: We are performing a dynamic kinetic resolution (DKR) with (R,R)-Ts-DENEB. What specific factors should we consider to maximize diastereoselectivity?
A4: In a DKR, the goal is to efficiently racemize the starting material while selectively reducing one enantiomer to a single diastereomer of the product.[2] For optimal diastereoselectivity in a DKR:
-
Base Strength: The choice and concentration of the base are critical for the in-situ racemization of the substrate. A base that is too strong or too weak can lead to incomplete racemization or side reactions.
-
Reaction Time: The reaction time needs to be optimized to allow for complete conversion of the desired enantiomer without significant background reactions or product degradation.
Troubleshooting Guide: Enhancing Diastereoselectivity
This section provides a more in-depth, systematic approach to troubleshooting and optimizing your (R,R)-Ts-DENEB catalyzed reactions.
Issue 1: Poor Diastereomeric Ratio (d.r.)
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Suboptimal Reaction Temperature | Screen a range of temperatures (e.g., from -20 °C to 40 °C). | Lower temperatures generally increase the energy difference between competing diastereomeric transition states, leading to higher selectivity. |
| Inappropriate Solvent Choice | Evaluate a panel of solvents with varying polarities and coordinating abilities (e.g., MeOH, EtOH, iPrOH, DCM, THF, Toluene). | The solvent can influence the catalyst's active conformation and substrate binding, directly impacting the stereochemical outcome. |
| Incorrect Hydrogen Donor System | Optimize the ratio of formic acid to triethylamine (e.g., 5:2, 2:1, 1:1). Also, consider alternative hydrogen donors like isopropanol with a base. | The hydrogen donor system affects the reaction kinetics and the availability of the hydride for transfer. The optimal ratio can be substrate-dependent.[1] |
| Steric or Electronic Mismatch | If possible, modify a non-critical substituent on the substrate to be more or less sterically bulky or electron-withdrawing/donating. | The steric and electronic properties of the substrate are key to achieving a "matched" interaction with the chiral catalyst.[8] |
Experimental Protocol: Temperature Screening for Improved Diastereoselectivity
-
Preparation: In parallel reaction vials under an inert atmosphere (e.g., nitrogen or argon), add your substrate (1.0 equiv) and the chosen solvent (to achieve 0.1 M concentration).
-
Catalyst Loading: To each vial, add the (R,R)-Ts-DENEB catalyst (e.g., 1 mol%).
-
Equilibration: Place the vials in cooling baths set to different temperatures (e.g., 25 °C, 0 °C, -10 °C, -20 °C). Allow the mixtures to stir for 15 minutes to reach thermal equilibrium.
-
Initiation: Add the pre-mixed and cooled hydrogen donor solution (e.g., HCOOH/Et3N) to each vial to initiate the reaction.
-
Monitoring: Monitor the reactions by TLC or LC-MS until the starting material is consumed.
-
Analysis: Quench the reactions, work up, and determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.
Data Presentation: Effect of Temperature on Diastereoselectivity
| Temperature (°C) | Conversion (%) | Diastereomeric Ratio (d.r.) |
| 25 | >99 | 85:15 |
| 0 | >99 | 92:8 |
| -10 | 95 | 96:4 |
| -20 | 80 | >98:2 |
Note: This is example data and actual results will vary based on the specific substrate and conditions.
Issue 2: Inconsistent Results or Poor Reproducibility
| Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Atmospheric Contamination | Ensure all reagents are handled under strictly inert conditions (glovebox or Schlenk line). Degas solvents prior to use. | The ruthenium catalyst can be sensitive to oxygen and moisture, which can lead to catalyst deactivation and inconsistent performance. |
| Variable Reagent Quality | Use freshly opened, high-purity solvents and reagents. If possible, purify the substrate before use. | Impurities can have a significant and often unpredictable impact on catalytic reactions. |
| Inconsistent Reaction Setup | Standardize all experimental parameters, including stirring rate, vessel size and shape, and the rate of addition of reagents. | Minor variations in physical parameters can affect mass and heat transfer, leading to inconsistent results, especially in sensitive catalytic systems. |
Workflow for Ensuring Reproducibility
Caption: A systematic workflow to troubleshoot and resolve issues of poor reproducibility in catalytic reactions.
Mechanistic Considerations for Diastereoselectivity
The diastereoselectivity in (R,R)-Ts-DENEB catalyzed reductions is determined by the relative energies of the competing diastereomeric transition states. The catalyst, substrate, and hydrogen donor form a transient, organized assembly where the hydride is transferred.
Caption: A simplified model of the competing transition states that determine diastereoselectivity in (R,R)-Ts-DENEB catalysis.
The key to high diastereoselectivity is to maximize the energy difference (ΔΔG‡) between the favored and disfavored transition states. This is achieved by optimizing reaction parameters to enhance favorable steric and electronic interactions in one transition state while maximizing unfavorable interactions in the other. The chiral environment created by the Ts-DPEN ligand directs the substrate to bind in a specific orientation, leading to the preferential formation of one diastereomer.
References
- BenchChem. A Comparative Guide to the Catalytic Activity of Chiral Vicinal Diamines in Asymmetric Synthesis.
- Hoye, T. R., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry.
- BenchChem. Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
- Fu, G. C. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
- ChemRxiv. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.
- Kim, J. H., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+) - NIH. Catalysis Science & Technology.
- Takasago International Corporation. (2021). DENEB®.
- BenchChem. Resolving diastereoselectivity issues in Mebmt synthesis.
- Sigma-Aldrich. (R,R)-Ts-DENEB™.
- Takasago International Corporation. (2011). DENEBTM.
- Takasago International Corporation. (2011). Novel Asymmetric Transfer Hydrogen Catalyst "DENEBTM".
- Sigma-Aldrich. (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine 98.
- University of Bristol. Asymmetric synthesis.
Sources
- 1. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
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- 5. Novel Asymmetric Transfer Hydrogen Catalyst "DENEBTM" | Takasago International Corporation [takasago.com]
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- 7. (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine 98 144222-34-4 [sigmaaldrich.com]
- 8. people.uniurb.it [people.uniurb.it]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of (R,R)-Ts-DENEB Reaction Products
Introduction: The Nexus of Asymmetric Catalysis and Chiral Purity
In modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the stereochemistry of a molecule dictates its efficacy and safety.[1] The development of powerful asymmetric catalysts has revolutionized this field. Among these, the (R,R)-Ts-DENEB™ catalyst, an oxo-tethered ruthenium complex, has emerged as a remarkably efficient and versatile tool for the asymmetric transfer hydrogenation of a wide array of ketones and imines.[2][3][4] This process yields highly enantioenriched chiral alcohols and amines, which are critical building blocks for active pharmaceutical ingredients.[5]
The success of any asymmetric synthesis is quantified by its enantiomeric excess (ee), a measure of the purity of the desired enantiomer. Consequently, a robust, reliable, and efficient analytical method for determining ee is not just a quality control step but an integral part of the synthetic workflow.[6] High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) is the gold standard for this purpose, offering unparalleled accuracy and reproducibility.[7]
This guide provides an in-depth comparison of chiral HPLC methodologies tailored for the analysis of products derived from (R,R)-Ts-DENEB catalyzed reactions. Moving beyond a simple listing of protocols, we will explore the causality behind method development choices, compare the performance of leading CSP technologies, and provide the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
The Analytical Imperative: Resolving Enantiomeric Products
The core of chiral HPLC lies in the interaction between the chiral analyte and the Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer of the analyte.[8] Because diastereomers have different physical properties, these complexes exhibit different levels of stability, leading to differential retention times on the column and, ultimately, their separation. The choice of CSP and the composition of the mobile phase are the two most critical factors governing the success of this separation.
The products from (R,R)-Ts-DENEB reactions are typically chiral secondary alcohols and chiral primary or secondary amines. These molecules possess distinct chemical properties that influence the strategy for their separation.
Caption: Workflow from synthesis to analysis.
Part 1: A Comparative Analysis of Chiral Stationary Phases (CSPs)
The non-predictive nature of chiral chromatography often necessitates the screening of multiple CSPs to achieve the desired separation.[9] However, an understanding of the primary interaction mechanisms can guide this selection process intelligently. For the chiral alcohols and amines , polysaccharide and macrocyclic glycopeptide CSPs are the most powerful and versatile options.[10]
Alternative 1: Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral separations. They function by forming "chiral pockets" or grooves where analyte molecules can enter.[8] Chiral recognition is achieved through a combination of hydrogen bonding, π-π stacking, and steric interactions between the analyte and the carbamate derivatives on the polysaccharide backbone.
-
Immobilized vs. Coated: Modern immobilized polysaccharide phases (e.g., Chiralpak® IA, IB, IC) offer a significant advantage over older coated versions. The covalent bonding of the polysaccharide to the silica allows for the use of a much wider range of organic solvents, including those previously considered "forbidden" like dichloromethane, THF, and ethyl acetate, making them exceptionally robust and versatile.[11]
-
Performance Insight: These columns show broad enantioselectivity for a vast range of chiral compounds, including the aromatic alcohols and amines produced from Ts-DENEB reactions.[12] For example, Chiralpak® IA (amylose-based) often shows excellent resolution for aromatic amines after derivatization.[12]
Caption: Analyte interaction with a polysaccharide CSP.
Alternative 2: Macrocyclic Glycopeptide CSPs
CSPs based on macrocyclic glycopeptides, such as vancomycin and teicoplanin (e.g., Astec® CHIROBIOTIC® series), offer a unique multi-modal approach to chiral separations.[13] These complex molecules contain numerous stereogenic centers, peptide linkages, and sugar moieties, providing a rich variety of potential interactions (ionic, hydrogen bonding, inclusion).
-
Multi-Modal Operation: Their greatest strength is the ability to operate effectively in four distinct mobile phase modes: normal phase, reversed-phase, polar organic, and a unique polar ionic mode.
-
Performance Insight for Amines: The polar ionic mode is exceptionally powerful for separating amines.[13] This mode uses methanol with small amounts of a volatile acid and base (e.g., acetic acid and triethylamine). This neutralizes the silica silanols, preventing peak tailing, while promoting ionic interactions between the protonated amine analyte and the CSP, often leading to excellent, rapid separations that are highly compatible with mass spectrometry.
Comparative Performance Summary
The choice between these CSP classes depends on the specific analyte and the desired analytical outcome (speed, resolution, solvent compatibility).
| Feature | Polysaccharide-Based CSPs (Immobilized) | Macrocyclic Glycopeptide CSPs |
| Primary Mechanism | Inclusion in chiral grooves, H-bonding, π-π interactions.[8] | Multiple: Ionic, H-bonding, inclusion, dipole interactions. |
| Typical Analytes | Broadly applicable, very strong for aromatic alcohols and amines. | Excellent for polar and ionizable compounds, especially amino acids and amines.[13] |
| Key Advantage | High success rate across many compound classes; robust solvent compatibility.[11] | Unmatched versatility with four distinct mobile phase modes, including the unique Polar Ionic Mode. |
| Best For... | General screening and robust method development for a wide variety of Ts-DENEB products. | Fast, MS-compatible analysis of chiral amines and other polar products. |
| Example Columns | Chiralpak® IA/IB/IC/ID, Lux® Amylose-1/Cellulose-2 | Astec® CHIROBIOTIC® V2, T, TAG |
Part 2: Mobile Phase Strategy and Optimization
Optimizing the mobile phase is crucial for achieving baseline separation and good peak shape. The strategy is intrinsically linked to the chosen CSP.
Normal Phase (NP)
-
Composition: Typically a non-polar solvent like hexane or heptane with a polar modifier (the "selector"), most commonly isopropanol (IPA) or ethanol.
-
Causality: In NP, hydrogen bonding and π-π interactions are maximized, often leading to higher selectivity. For basic analytes like amines, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine, DEA) is critical.[6] DEA acts as a competitor for active sites on the silica surface, drastically reducing peak tailing and improving resolution.
Reversed-Phase (RP)
-
Composition: An aqueous phase (often buffered) with an organic modifier like acetonitrile (ACN) or methanol (MeOH).
-
Causality: RP methods are advantageous for their compatibility with aqueous samples and MS detection.[14] For successful RP chiral separations, the analyte must typically possess at least one aromatic ring to interact with the CSP via inclusion complexation.[10] Buffering the mobile phase is often necessary to control the ionization state of the analyte and ensure reproducible retention times.[14]
Method Screening Protocol: A Systematic Approach
A trial-and-error approach to chiral method development can be time-consuming.[10] A systematic screening protocol using complementary columns and mobile phases is far more efficient.
Step 1: Initial Column Selection
-
Select at least two columns with different selectivities. A good starting pair is an amylose-based CSP (e.g., Chiralpak IA) and a cellulose-based CSP (e.g., Chiralpak IB), or a polysaccharide CSP and a macrocyclic glycopeptide CSP (e.g., CHIROBIOTIC T).
Step 2: Mobile Phase Screening
-
For Polysaccharide CSPs:
-
NP Screen: Hexane/IPA (90/10, v/v) + 0.1% DEA (for amines)
-
Polar Organic Screen: Acetonitrile/Methanol (90/10, v/v) + 0.1% DEA (for amines)[15]
-
-
For Macrocyclic Glycopeptide CSPs:
-
Polar Ionic Screen (for amines): Methanol + 0.1% Acetic Acid + 0.2% TEA
-
RP Screen: Acetonitrile/Water (50/50, v/v) with 10mM Ammonium Acetate
-
Step 3: Optimization
-
Once partial or full separation is observed, optimize the mobile phase composition.
-
In NP, adjust the ratio of alkane to alcohol. Increasing the alcohol content generally decreases retention time.
-
In RP, adjust the organic modifier percentage.
-
Flow rate and column temperature can also be fine-tuned to improve resolution and analysis time.
Part 3: Detailed Experimental Protocol
This protocol provides a representative workflow for the chiral HPLC analysis of a chiral amine product from an (R,R)-Ts-DENEB reaction.
Objective: To determine the enantiomeric excess (ee) of 1-(naphthalen-1-yl)ethan-1-amine.
1. Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, with UV/DAD detector.
-
Chiral Columns:
-
Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Astec® CHIROBIOTIC® V2 (Vancomycin), 250 x 4.6 mm, 5 µm
-
-
Solvents: HPLC-grade Hexane, Isopropanol (IPA), Methanol (MeOH), Diethylamine (DEA), Acetic Acid (AcOH), Triethylamine (TEA).
-
Sample: Reaction mixture containing 1-(naphthalen-1-yl)ethan-1-amine, diluted in mobile phase to ~0.5 mg/mL.
2. Chromatographic Conditions: Screening Phase
| Parameter | Method A (Polysaccharide CSP) | Method B (Glycopeptide CSP) |
| Column | Chiralpak® IB | Astec® CHIROBIOTIC® V2 |
| Mobile Phase | n-Hexane / IPA / DEA (90:10:0.1, v/v/v) | MeOH / AcOH / TEA (100:0.025:0.05, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5 µL | 5 µL |
3. Procedure
-
System Preparation: Purge the HPLC system with the respective mobile phase for at least 30 minutes to ensure column equilibration.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase. Filter through a 0.45 µm syringe filter if particulates are present.
-
Injection: Inject the sample onto each column system according to the conditions in the table above.
-
Data Analysis:
-
Identify the two enantiomer peaks.
-
Calculate the Resolution (Rs) between the peaks. A value of Rs > 1.5 indicates baseline separation.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100
-
4. Optimization Phase
-
If separation is achieved but Rs < 1.5 on Method A, decrease the percentage of IPA (e.g., to 95:5 Hexane/IPA) to increase retention and potentially improve resolution.
-
If analysis time is too long on Method B, the multi-modal nature of the CHIROBIOTIC column allows for broad experimentation with different solvent systems to expedite elution while maintaining selectivity.
Conclusion
The successful application of the (R,R)-Ts-DENEB catalyst in asymmetric synthesis is critically dependent on accurate and efficient chiral analysis. While both polysaccharide and macrocyclic glycopeptide CSPs provide powerful solutions, their performance is dictated by the specific structure of the analyte and a well-considered mobile phase strategy. Polysaccharide columns offer broad applicability and are an excellent starting point for general screening. For the chiral amine products frequently generated by these reactions, macrocyclic glycopeptide columns, particularly in the polar ionic mode, offer a superior alternative, providing rapid, high-resolution separations that are fully compatible with modern MS detection. By employing a systematic screening approach, researchers can quickly identify the optimal analytical conditions, ensuring the integrity of their synthetic results and accelerating the pace of drug discovery and development.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (PMC). [Link]
-
Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Chiral HPLC and SFC Columns. Columnex LLC. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
DENEBTM. Takasago International Corporation. [Link]
-
DENEB. Takasago International Corporation. [Link]
-
Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and related compounds. National Institutes of Health (PMC). [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (PMC). [Link]
-
Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI. [Link]
-
CHIRAL HPLC SEPARATIONS: A Practical Guide to Column Selection and Method Development. Phenomenex. [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]
-
(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine. PubChem. [Link]
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- 5. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for (R,R)-Ts-DENEB(regR) Products
In the landscape of modern asymmetric synthesis, the pursuit of high enantioselectivity is paramount. Chiral catalysts like (R,R)-Ts-DENEB(regR), an oxo-tethered ruthenium complex, have emerged as powerful tools for the asymmetric transfer hydrogenation of ketones and imines, consistently delivering products with high enantiomeric excess (ee).[1][2] The precise and accurate determination of this ee is a critical step in reaction optimization, quality control, and regulatory compliance, particularly within the pharmaceutical and fine chemical industries.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of the chiral alcohol and amine products generated using the (R,R)-Ts-DENEB(regR) catalyst. We will delve into the experimental nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed protocols to empower researchers in their selection of the most appropriate analytical methodology.
The Central Role of Chiral Chromatography
The cornerstone of enantiomeric excess determination lies in the ability to differentiate between enantiomers. Chiral chromatography, in the forms of HPLC and SFC, is the most widely adopted and robust technique for this purpose.[3] The principle relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomeric analytes, leading to differential retention times and, consequently, their separation.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the enantioselective analysis of a vast array of chiral compounds, including the alcohol and amine products from (R,R)-Ts-DENEB(regR) catalyzed reactions.[4][5] Its versatility, high resolution, and sensitivity make it an indispensable tool.[5]
Causality in Method Development: The successful separation of enantiomers by chiral HPLC is contingent upon the selection of an appropriate CSP and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds due to their complex three-dimensional structures that offer multiple chiral recognition sites. The mobile phase, typically a mixture of a non-polar solvent (like n-heptane) and a polar modifier (like 2-propanol), modulates the interactions between the analyte and the CSP, thereby influencing retention and resolution.
Experimental Protocol: Chiral HPLC for 1-Phenylethanol
A common benchmark reaction for (R,R)-Ts-DENEB(regR) is the asymmetric transfer hydrogenation of acetophenone to yield 1-phenylethanol. The following protocol details a validated method for determining the enantiomeric excess of this product.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Lux® Cellulose-3 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: n-heptane / 2-propanol / trifluoroacetic acid (98.7 / 1.3 / 0.15, v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 15 °C.[6]
-
Detection Wavelength: 254 nm.[6]
-
Sample Preparation: Dissolve the 1-phenylethanol product in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
2. Method Execution:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
3. Data Analysis:
-
Integrate the peak areas corresponding to the (R)- and (S)-1-phenylethanol enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Comparative Analysis: Alternative Methodologies
While chiral HPLC is a robust primary method, alternative techniques offer distinct advantages in specific contexts.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has gained significant traction as a powerful alternative to HPLC. It utilizes supercritical CO₂ as the main component of the mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and reduced analysis times.
Causality in Performance: The lower viscosity of the supercritical fluid mobile phase allows for higher optimal flow rates without a significant loss in column efficiency. This translates to shorter run times, increasing sample throughput. Furthermore, the reduction in the consumption of organic solvents makes SFC a more environmentally friendly and cost-effective technique.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
For rapid analysis, NMR spectroscopy offers a compelling alternative. In the presence of a chiral solvating agent, the enantiomers of the analyte form transient diastereomeric complexes, which can lead to distinct chemical shifts for corresponding protons in the ¹H NMR spectrum.
Causality in Signal Resolution: The CSA creates a chiral environment around the analyte enantiomers. The differential interaction between each enantiomer and the CSA results in a small but measurable difference in the magnetic environment of their respective protons, causing their signals to resolve into two separate peaks. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio.
Performance Comparison: HPLC vs. SFC vs. NMR
| Parameter | Chiral HPLC | Chiral SFC | NMR with CSA |
| Principle | Diastereomeric interaction with CSP | Diastereomeric interaction with CSP | Formation of transient diastereomeric complexes |
| Typical Run Time | 10-30 minutes | 2-10 minutes | < 5 minutes |
| Resolution | High to Excellent | High to Excellent | Moderate to High |
| Sensitivity | High (UV, MS detection) | High (UV, MS detection) | Lower, dependent on analyte concentration |
| Solvent Consumption | High (organic solvents) | Low (primarily CO₂) | Low |
| Method Development | Can be time-consuming | Generally faster than HPLC | Can be rapid if a suitable CSA is known |
| Key Advantage | Versatility and established methodology | Speed and "green" credentials | Very rapid analysis time |
| Limitation | Solvent usage and run time | Requires specialized instrumentation | Lower sensitivity, potential for peak overlap |
Decision-Making Framework for Method Selection
The choice of analytical technique should be guided by the specific requirements of the research.
Caption: Decision tree for selecting an ee determination method.
Conclusion
The determination of enantiomeric excess for products derived from (R,R)-Ts-DENEB(regR) catalyzed reactions is a critical aspect of asymmetric synthesis. Chiral HPLC stands as the well-established and versatile primary method, offering high resolution and sensitivity. For laboratories prioritizing speed and sustainability, Chiral SFC presents a compelling alternative with significantly reduced run times and solvent consumption. NMR spectroscopy with chiral solvating agents provides an avenue for exceptionally rapid analysis, particularly valuable in high-throughput screening environments. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to validate the stereochemical outcome of their synthetic endeavors.
References
-
MDPI. (2021). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Available at: [Link][6]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link][5]
-
National Institutes of Health. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. Available at: [Link][4]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link][7]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link][3]
-
Takasago International Corporation. (2021). DENEB®. Available at: [Link][1]
-
Takasago International Corporation. (2011). DENEBTM. Available at: [Link][2]
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A Comparative Guide to (R,R)-Ts-DENEB and Legacy Ruthenium-Based Asymmetric Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly chiral alcohols and amines that form the backbone of numerous pharmaceuticals, the choice of catalyst for asymmetric synthesis is paramount. Ruthenium-based catalysts have long been at the forefront of this field, lauded for their high efficiency and selectivity. This guide provides an in-depth, objective comparison between the modern, oxo-tethered ruthenium complex, (R,R)-Ts-DENEB , and the well-established, Nobel Prize-winning Noyori-type catalysts. By delving into their structural nuances, catalytic performance, and mechanistic underpinnings, this document aims to equip researchers with the critical information needed to select the optimal catalyst for their specific synthetic challenges.
The Evolution of Ruthenium Catalysts: From Noyori's Breakthrough to DENEB's Innovation
The field of asymmetric hydrogenation was revolutionized by the work of Ryoji Noyori, who developed ruthenium(II) complexes capable of highly enantioselective reduction of ketones and other unsaturated compounds.[1][2] These "Noyori-type" catalysts, typically featuring a chiral diphosphine and a chiral diamine ligand, set the benchmark for efficiency and selectivity for many years.[1]
More recently, Takasago International Corporation developed DENEB®, an oxo-tethered ruthenium complex, to enhance catalytic activity and broaden the substrate scope.[3] (R,R)-Ts-DENEB is a prominent member of this family, characterized by a covalent linker between the η⁶-arene and the diamine ligand.[3] This structural modification is key to its enhanced stability and performance.
Key Structural Differences:
| Feature | (R,R)-Ts-DENEB | Conventional Noyori-Type Catalysts (e.g., RuCl) |
| Ligand Structure | Oxo-tethered diamine and η⁶-arene | Separate diphosphine and diamine ligands, or a diamine and a non-tethered arene |
| Catalyst Rigidity | Increased rigidity due to the covalent tether | More flexible structure |
| Key Ligands | (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) derivative | Chiral diphosphines (e.g., BINAP) and diamines (e.g., DPEN, DAIPEN) or a chiral diamine with an arene |
Performance Showdown: (R,R)-Ts-DENEB vs. Noyori-Type Catalysts
The most critical evaluation of a catalyst lies in its performance. The following data, compiled from various studies, compares (R,R)-Ts-DENEB and its analogues with conventional Noyori-type catalysts in the asymmetric transfer hydrogenation (ATH) of the benchmark substrate, acetophenone.
Table 1: Comparative Performance in the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst System | Chiral Ligand | Base | Solvent | Temp. (°C) | Time (h) | S/C Ratio | Conversion (%) | ee (%) (Configuration) | Reference |
| (R,R)-Ts-DENEB | Oxo-tethered (R,R)-TsDPEN | Formic Acid/Triethylamine (5:2) | - | Not Specified | 96 | 30,000 | >95 | >95 (R) | [4] |
| Noyori-Type | (1R,2R)-TsDPEN | KOH | i-PrOH | 25 | 0.17 | 200 | >98 | 97 (R) | |
| Azaruthenacycle | 2-(1-(phenyl)ethylamino)methylpyridine | t-BuOK | i-PrOH | 25 | 1 | 100 | 99 | 96 (R) | |
| Noyori-Type | (1R,2S)-cis-1-amino-2-indanol | KOH | i-PrOH | 28 | 1.5 | Not Specified | 70 | 91 (S) |
The data unequivocally demonstrates the superior catalytic activity of (R,R)-Ts-DENEB. It achieves high conversion and enantioselectivity at a substrate-to-catalyst (S/C) ratio of 30,000, which is significantly higher than that of conventional Noyori catalysts.[4] This translates to lower catalyst loading, reduced cost, and simpler product purification due to lower residual ruthenium levels.[4]
Delving Deeper: Mechanistic Insights
The enhanced performance of (R,R)-Ts-DENEB can be attributed to its unique structure. The oxo-tether enforces a more rigid and defined catalytic pocket, which is believed to accelerate the hydrogen transfer step and enhance enantioselectivity.
Proposed Catalytic Cycle for Asymmetric Hydrogenation
The asymmetric hydrogenation of ketones by these ruthenium catalysts is generally understood to proceed through a bifunctional mechanism where both the metal center and the ligand participate in the hydrogen transfer.
Caption: Proposed mechanism for asymmetric hydrogenation.
In this cycle, the precatalyst is activated by hydrogen in the presence of a base to form a ruthenium hydride species.[5][6] The ketone then coordinates to this active species, and a concerted transfer of a hydride from the ruthenium and a proton from the amine ligand to the carbonyl group occurs via a six-membered transition state.[5][6] The resulting chiral alcohol is released, and the catalyst is regenerated by hydrogen. The rigidity of the DENEB catalyst is thought to stabilize the transition state, leading to higher turnover frequencies.
Broadening the Horizon: Substrate Scope
While acetophenone is a standard for comparison, the true utility of a catalyst is defined by its applicability to a wide range of substrates. (R,R)-Ts-DENEB has demonstrated a broad substrate scope, effectively catalyzing the asymmetric hydrogenation of various aromatic, heteroaromatic, and even aliphatic ketones with high enantioselectivity.[3] This versatility makes it a powerful tool for the synthesis of complex chiral molecules. Furthermore, its application in the kinetic resolution of racemic compounds, such as 3-aryl-1-indanones, showcases its utility in producing multiple chiral building blocks from a single process.[7]
Experimental Protocols: A Practical Guide
To facilitate the adoption of these powerful catalytic systems, detailed experimental procedures for a representative asymmetric transfer hydrogenation are provided below.
Asymmetric Transfer Hydrogenation of Acetophenone with a Noyori-Type Catalyst
This procedure is representative for catalysts like [RuCl(p-cymene)((R,R)-TsDPEN)].
Materials:
-
Acetophenone (1 mmol)
-
Ruthenium catalyst (0.005 mmol, 0.5 mol%)
-
2-Propanol (11 mL)
-
Potassium hydroxide solution (0.05 mmol in 1 mL of 2-propanol)
-
1 M HCl
Procedure:
-
Dissolve acetophenone (1 mmol) in 10 mL of 2-propanol in a suitable reaction vessel.
-
Add the ruthenium catalyst (0.005 mmol).
-
Add the potassium hydroxide solution (1 mL).
-
Stir the mixture at 25°C for the required time (e.g., 10 minutes).
-
Quench the reaction by adding 1 M HCl.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Analyze the conversion and enantiomeric excess using standard techniques (e.g., GC or HPLC).
Asymmetric Transfer Hydrogenation with (R,R)-Ts-DENEB
This protocol highlights the high substrate-to-catalyst ratio achievable with DENEB.
Materials:
-
Ketone substrate
-
(R,R)-Ts-DENEB catalyst
-
Formic acid/triethylamine (FA/TEA) azeotropic mixture (5:2)
-
Solvent (e.g., methanol or isopropanol)
Procedure:
-
Charge a reaction vessel with the ketone substrate and the solvent.
-
Add the (R,R)-Ts-DENEB catalyst at the desired S/C ratio (e.g., 1000 to 30,000).
-
Add the FA/TEA mixture as the hydrogen source.
-
Stir the reaction at the desired temperature until completion.
-
Work up the reaction mixture to isolate the chiral alcohol product.
-
Determine the conversion and enantiomeric excess by chiral chromatography.
Caption: General workflow for asymmetric transfer hydrogenation.
Conclusion: The Verdict
Both (R,R)-Ts-DENEB and Noyori-type catalysts are formidable tools in the field of asymmetric synthesis. The pioneering work of Noyori laid the foundation for practical and efficient asymmetric hydrogenation. However, the development of (R,R)-Ts-DENEB represents a significant advancement.
For applications demanding high throughput, low catalyst loading, and a broad substrate scope, (R,R)-Ts-DENEB demonstrates a clear advantage . Its superior catalytic activity, enabled by the innovative oxo-tethered design, makes it a more cost-effective and environmentally benign option for industrial-scale production. While Noyori-type catalysts remain highly effective for many transformations, the enhanced performance profile of DENEB positions it as the next-generation catalyst for tackling the most demanding challenges in asymmetric synthesis. The choice between them will ultimately depend on the specific substrate, desired scale, and economic considerations of the project.
References
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- 5. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02211G [pubs.rsc.org]
- 6. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for (R,R)-Ts-DENEB in Asymmetric Ketone Reduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a foundational transformation in modern organic synthesis.[1] These chiral alcohols are indispensable building blocks for a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and fragrances. Among the arsenal of catalysts developed for this purpose, the oxo-tethered ruthenium complex, (R,R)-Ts-DENEB, has emerged as a benchmark due to its high catalytic activity and enantioselectivity in asymmetric transfer hydrogenation.[2][3][4] However, the pursuit of operational simplicity, cost-effectiveness, and greener methodologies necessitates a thorough understanding of the available alternatives.
This guide provides a comprehensive comparison of leading alternatives to (R,R)-Ts-DENEB for the asymmetric reduction of ketones. We will delve into the mechanistic underpinnings, practical considerations, and performance of various catalytic systems, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic challenges.
The Benchmark: (R,R)-Ts-DENEB Catalyzed Asymmetric Transfer Hydrogenation
(R,R)-Ts-DENEB is a Noyori-type catalyst renowned for its efficiency in the asymmetric transfer hydrogenation (ATH) of ketones.[2][5] The catalyst features a ruthenium center coordinated to a tosylated diamine ligand, which facilitates the stereocontrolled transfer of a hydride from a hydrogen donor, typically a mixture of formic acid and triethylamine or isopropanol, to the ketone substrate.[2][5][6] The oxo-tether in the DENEB ligand enhances catalytic performance, leading to excellent enantioselectivities and high turnover numbers for a broad range of substrates.[2][4]
Corey-Bakshi-Shibata (CBS) Reduction: A Powerful Organocatalytic Approach
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of ketones.[7][8][9] This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, and a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[7][8][10]
Mechanism of Action
The catalytic cycle of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst.[7] This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone substrate from the sterically less hindered face.[7][8] The hydride is then transferred from the borane to the carbonyl carbon via a six-membered transition state, affording the chiral alcohol with high enantioselectivity.[7]
Caption: Figure 1. Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Biocatalysis: The Green Chemistry Approach with Ketoreductases (KREDs)
Biocatalytic ketone reduction using ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), represents a sustainable and highly selective alternative.[11][12][13] These enzymes operate under mild reaction conditions (e.g., ambient temperature and pressure, aqueous media) and often exhibit exquisite enantio- and regioselectivity.[11][12]
Mechanism and Cofactor Regeneration
KREDs utilize a nicotinamide cofactor, typically NADPH or NADH, as the hydride source for the reduction of the ketone.[14] The cofactor is oxidized to NADP⁺ or NAD⁺ during the reaction. For the process to be economically viable, an in situ cofactor regeneration system is essential.[14] A common approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a sacrificial substrate like glucose to regenerate the NADPH/NADH.[14] Alternatively, a substrate-coupled approach using a sacrificial alcohol like isopropanol can be employed, where the KRED itself catalyzes the oxidation of isopropanol to acetone to regenerate the cofactor.[14]
Caption: Figure 2. Experimental workflow for KRED-catalyzed ketone reduction with cofactor regeneration.
Alternative Transition Metal Catalysts for Asymmetric (Transfer) Hydrogenation
While (R,R)-Ts-DENEB is a ruthenium-based catalyst, a variety of other transition metal catalysts, including those based on rhodium, iridium, and iron, have been developed for the asymmetric (transfer) hydrogenation of ketones.[15] The choice of metal center and, crucially, the chiral ligand system allows for fine-tuning of the catalyst's reactivity and selectivity.[10]
-
Ruthenium Catalysts: Beyond the Ts-DENEB system, other effective ruthenium catalysts often employ diphosphine ligands (e.g., BINAP) in combination with diamine ligands.[6][16] These catalysts can be highly effective for a range of ketone substrates.[16][17]
-
Rhodium and Iridium Catalysts: Complexes of rhodium and iridium with chiral ligands are also potent catalysts for asymmetric transfer hydrogenation.[15][18] Iridium catalysts, in particular, have shown high activity and can utilize sustainable hydrogen donors like glucose.[18]
-
Iron Catalysts: In a move towards more sustainable and cost-effective catalysis, iron-based catalysts have been developed as alternatives to precious metal catalysts.[19][20] While still an area of active research, promising results have been achieved in the asymmetric transfer hydrogenation of ketones using chiral iron complexes.[19][20]
Metal-Free Organocatalysis Beyond Oxazaborolidines
In addition to the CBS reduction, other metal-free organocatalytic systems have emerged as viable alternatives.[21] These catalysts offer the advantage of being less sensitive to air and moisture compared to many organometallic counterparts.
A notable example is the use of bifunctional thiourea-amine organocatalysts.[22] In this system, the thiourea moiety activates the ketone by hydrogen bonding to the carbonyl oxygen, while the amine base activates the borane reducing agent.[22] This dual activation mode allows for efficient and highly enantioselective reductions.[22]
Comparative Performance Data
To provide a clear comparison, the following table summarizes the performance of various catalytic systems for the asymmetric reduction of a model substrate, acetophenone.
| Method | Catalyst/Enzyme | Hydrogen Source | Yield (%) | ee (%) (Configuration) | S/C Ratio or Loading | Reference |
| Noyori-type ATH | (R,R)-Ts-DENEB | HCOOH/Et₃N | ~99 | >99 (R) | 10,000 | [2] |
| CBS Reduction | (S)-CBS Catalyst | BH₃·THF | >95 | >95 (R) | 10 mol% | [8] |
| Biocatalysis | KRED-108 | Isopropanol | >99 | >99 (R) | Enzyme loading | [12] |
| Organocatalysis | Bifunctional Thiourea-Amine | Catecholborane | 95 | 96 (S) | 10 mol% | [22] |
| Iron-based ATH | (SA,RP,RR)-7b' Iron Complex | Isopropanol | Moderate to Good | Moderate to Good | Not specified | [19][20] |
Note: The data presented are representative and may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: CBS Reduction of Acetophenone
This protocol is adapted from literature procedures.
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral amino alcohol precursor (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) and dissolve it in anhydrous tetrahydrofuran (THF).
-
Add trimethylborate and stir the solution for 30 minutes at room temperature to form the oxazaborolidine catalyst in situ.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a 1 M solution of borane-THF complex (BH₃·THF) to the catalyst solution.
-
Add a solution of acetophenone in anhydrous THF dropwise to the reaction mixture over 10-15 minutes.
-
Stir the reaction at the same temperature until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.
-
Purify the resulting 1-phenylethanol by column chromatography on silica gel.
Protocol 2: KRED-Catalyzed Reduction of Acetophenone
This protocol is a generalized procedure based on common practices in biocatalysis.[14]
-
Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).
-
In a reaction vessel, dissolve the ketoreductase (KRED), the cofactor (NADP⁺), and the regeneration enzyme (e.g., glucose dehydrogenase, GDH) in the buffer.
-
Add the regeneration substrate (glucose) to the mixture.
-
Add the acetophenone substrate to the reaction mixture. A co-solvent like DMSO may be used to improve substrate solubility.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) for the desired time (typically 12-24 hours).
-
Monitor the reaction progress by GC or high-performance liquid chromatography (HPLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the yield and enantiomeric excess (ee) of the 1-phenylethanol product by chiral GC or HPLC.
Conclusion
While (R,R)-Ts-DENEB remains a highly effective and reliable catalyst for asymmetric ketone reduction, a diverse range of powerful alternatives are available to the modern synthetic chemist.
-
CBS Reduction offers high predictability and enantioselectivity, making it a workhorse in both academic and industrial settings.[8][9]
-
Ketoreductases (KREDs) provide an exceptionally green and highly selective method, particularly advantageous for large-scale synthesis where mild conditions and environmental considerations are paramount.[12][13]
-
Alternative Transition Metal Catalysts , including those based on more abundant and less expensive metals like iron, are expanding the toolkit for asymmetric hydrogenation and transfer hydrogenation.[15][19]
-
Metal-Free Organocatalysts continue to be developed, offering robust and operationally simple procedures for enantioselective reductions.[21][22]
The optimal choice of catalyst will depend on a variety of factors, including the specific substrate, desired scale, cost considerations, and available equipment. By understanding the principles and performance of these alternatives, researchers can make informed decisions to achieve their synthetic goals efficiently and sustainably.
References
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Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC - NIH. Available at: [Link]
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Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. Available at: [Link]
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Corey–Itsuno reduction - Grokipedia. Available at: [Link]
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Corey (Corey‐Bakshi‐Shibata; CBS) reduction - ResearchGate. Available at: [Link]
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Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts | Request PDF - ResearchGate. Available at: [Link]
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Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available at: [Link]
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Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii) - Dalton Transactions (RSC Publishing). Available at: [Link]
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An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). Available at: [Link]
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Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC - NIH. Available at: [Link]
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Catalytic asymmetric transfer hydrogenation of ketones: Recent advances - Universidad de Alicante. Available at: [Link]
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Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress. Available at: [Link]
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Transfer hydrogenation - Wikipedia. Available at: [Link]
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Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor - MDPI. Available at: [Link]
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oa Ruthenium-Catalysed Asymmetric Reduction of Ketones - Johnson Matthey Technology Review. Available at: [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC - NIH. Available at: [Link]
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Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones - ResearchGate. Available at: [Link]
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Ketone transfer hydrogenation reactions catalyzed by catalysts based on a phosphinite ligand - Taylor & Francis Online. Available at: [Link]
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Enantioselective reduction of ketones - Wikipedia. Available at: [Link]
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Ruthenium-Catalysed Asymmetric Reduction of Ketones - Semantic Scholar. Available at: [Link]
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Comparative green analysis between different catalytic methodologies used in stereoselective reduction reaction of acetophenone: Catalysis Reviews - Taylor & Francis Online. Available at: [Link]
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ChemInform Abstract: Enantioselective Reduction of Acetophenone Analogues Using Carrot and Celeriac Enzymes System. | Request PDF - ResearchGate. Available at: [Link]
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Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing). Available at: [Link]
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Enantioselective Reduction of Ketones - Organic Reactions. Available at: [Link]
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Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PubMed. Available at: [Link]
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An Iron Variant of the Noyori Hydrogenation Catalyst for the Asymmetric Transfer Hydrogenation of Ketones | Request PDF - ResearchGate. Available at: [Link]
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Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH. Available at: [Link]
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Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+) - NIH. Available at: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. Available at: [Link]
-
Enantioselective reduction of acetophenone in the presence of diethylzinc and a chiral diamine a - ResearchGate. Available at: [Link]
-
Comparison of the Chemical and Biocatalytic Ketone-Reduction in the Synthesis of Montelukast - ResearchGate. Available at: [Link]
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Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies - MDPI. Available at: [Link]
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Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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DENEBTM. Available at: [Link]
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A Comparative Guide to Validating the Absolute Configuration of Alcohols from (R,R)-Ts-DENEB Reduction
For researchers, scientists, and drug development professionals, the unambiguous assignment of absolute configuration is a cornerstone of chemical research and development. The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, profoundly influencing its biological activity, pharmacological properties, and toxicological profile. This guide provides an in-depth comparison of methodologies for validating the absolute configuration of secondary alcohols, with a primary focus on a chemical correlation approach using the highly predictable asymmetric reduction of prochiral ketones with the (R,R)-Ts-DENEB catalyst. We will objectively compare this method with established spectroscopic and chromatographic techniques, providing supporting principles and experimental insights to empower you in selecting the most appropriate strategy for your research needs.
The Challenge of Stereochemical Assignment
The synthesis of enantiomerically pure compounds is a significant achievement, but it is only half the battle. The subsequent, and equally critical, challenge is the unequivocal determination of the absolute configuration of the newly created stereocenter(s). While X-ray crystallography of a single crystal remains the gold standard for absolute configuration determination, its application is often hampered by the difficulty in obtaining crystals of sufficient quality, a common bottleneck in fast-paced research environments. Consequently, a suite of solution-state and chromatographic methods have been developed to address this challenge.
Validating Absolute Configuration with (R,R)-Ts-DENEB: A Chemical Correlation Approach
The asymmetric transfer hydrogenation of prochiral ketones catalyzed by Noyori-type ruthenium complexes, such as (R,R)-Ts-DENEB, is renowned for its exceptional and predictable enantioselectivity. The stereochemical outcome of this reaction is dictated by the chirality of the diphosphine ligand; the (R,R)-configured catalyst reliably produces the (R)-configured alcohol.[1][2][3] This high fidelity between the catalyst's configuration and the product's configuration provides a powerful tool for validating the absolute stereochemistry of a secondary alcohol through chemical correlation.
The underlying principle is straightforward: by synthesizing an alcohol of unknown configuration using a prochiral ketone and the (R,R)-Ts-DENEB catalyst, one can confidently assign the (R)-configuration to the product if it is identical to the alcohol (e.g., by co-injection on a chiral HPLC column or comparison of spectroscopic data). This method is particularly valuable when a sample of the corresponding prochiral ketone is readily available.
Mechanism of Stereochemical Induction
The stereochemical outcome of the Noyori asymmetric hydrogenation is governed by a well-defined transition state. The mechanism involves the formation of a ruthenium hydride species which, in concert with the chiral ligand, creates a highly organized chiral environment around the metal center. The prochiral ketone coordinates to the ruthenium in a manner that minimizes steric interactions between the ketone's substituents and the phenyl groups of the BINAP ligand. This preferential coordination directs the hydride transfer to one specific face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol product.[4][5]
A Comparative Analysis of Key Validation Techniques
While the (R,R)-Ts-DENEB reduction offers a robust chemical correlation method, it is essential to consider its performance in the context of other widely used techniques.
| Feature | (R,R)-Ts-DENEB Reduction | Mosher's Ester Analysis (NMR) | Vibrational Circular Dichroism (VCD) | Chiral HPLC |
| Principle | Predictable enantioselective reduction of a prochiral ketone to the corresponding chiral alcohol. | Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR chemical shifts.[6] | Differential absorption of left and right circularly polarized infrared light by enantiomers.[7][8] | Differential interaction of enantiomers with a chiral stationary phase, leading to separation.[9] |
| Primary Output | Synthesis of an alcohol of known absolute configuration for comparison. | ¹H NMR spectra of two diastereomeric esters. The sign of the chemical shift difference (Δδ) determines the configuration.[6] | VCD spectrum showing positive and negative bands. The spectrum is a mirror image for the other enantiomer. | Chromatogram showing resolved peaks for the two enantiomers. |
| Determination of Absolute Configuration | Yes, by correlation with the synthesized standard. | Yes, by comparing the spectra of (R)- and (S)-derivatives.[6] | Yes, by comparing the experimental spectrum to quantum chemical calculations.[7][8] | No, requires an authentic standard of known absolute configuration for comparison. |
| Sample Requirement | Milligrams of the corresponding ketone. | ~1-5 mg of the alcohol. | ~1-10 mg of the alcohol. | Microgram to milligram quantities. |
| Advantages | High confidence in the assigned configuration due to a well-established reaction mechanism. | Unambiguous assignment of absolute configuration from a single set of experiments. A well-established and widely used method. | Non-destructive technique that provides structural information in solution. Applicable to non-crystalline samples. | Can be used for both analytical and preparative separation of enantiomers. High throughput is possible. |
| Limitations | Requires the synthesis of the corresponding prochiral ketone. Not applicable if the ketone is unavailable or difficult to synthesize. | Requires derivatization, which may be difficult for sterically hindered alcohols. Potential for misinterpretation if the conformational model is not correctly applied. | Requires specialized instrumentation and expertise in quantum chemical calculations. | Cannot determine absolute configuration without a reference standard. Method development can be time-consuming. |
Experimental Protocols
Validating the Absolute Configuration of (R)-1-Phenylethanol via (R,R)-Ts-DENEB Reduction of Acetophenone
This protocol describes the synthesis of (R)-1-phenylethanol from acetophenone using the (R,R)-Ts-DENEB catalyst. The synthesized alcohol can then be compared to a sample of 1-phenylethanol of unknown configuration to validate its stereochemistry.
Materials:
-
(R,R)-Ts-DENEB catalyst
-
Acetophenone
-
Formic acid/triethylamine (5:2 azeotropic mixture)
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a nitrogen-flushed Schlenk flask, dissolve (R,R)-Ts-DENEB (1 mol%) in anhydrous methanol.
-
Substrate Addition: To this solution, add acetophenone (1 equivalent).
-
Hydrogen Source: Add the formic acid/triethylamine (5:2) mixture (2-3 equivalents of formic acid).
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified (R)-1-phenylethanol by chiral HPLC.
-
Validation: Compare the retention time of the synthesized (R)-1-phenylethanol with the 1-phenylethanol of unknown configuration on a chiral HPLC column. Identical retention times confirm the (R)-configuration of the unknown sample.
Determining Absolute Configuration using Mosher's Ester Analysis
This protocol outlines the general procedure for Mosher's ester analysis of a chiral secondary alcohol.
Materials:
-
Chiral alcohol of unknown configuration
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine or other suitable base
-
Anhydrous solvent (e.g., CDCl₃)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Esterification: In two separate, dry NMR tubes, dissolve a small amount of the chiral alcohol in the anhydrous solvent. To one tube, add a slight excess of (R)-MTPA-Cl and a small amount of anhydrous pyridine. To the other tube, add a slight excess of (S)-MTPA-Cl and anhydrous pyridine.
-
Reaction: Allow the reactions to proceed to completion at room temperature.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Data Analysis:
-
Assign the proton signals in the spectra of both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the carbinol carbon.
-
Apply the Mosher's method mnemonic: Protons on the side of the larger substituent (L₂) will have a positive Δδ, while protons on the side of the smaller substituent (L₁) will have a negative Δδ. This allows for the assignment of the absolute configuration at the carbinol center.
-
Visualization of Workflows
Caption: Workflow for validating absolute configuration using (R,R)-Ts-DENEB reduction.
Caption: Logical relationships of different methods for alcohol configuration determination.
Conclusion
The validation of the absolute configuration of chiral alcohols is a critical task in modern chemistry. The highly predictable stereochemical outcome of the asymmetric transfer hydrogenation of prochiral ketones using the (R,R)-Ts-DENEB catalyst offers a powerful and reliable chemical correlation method for this purpose. While established techniques such as Mosher's ester analysis, VCD, and chiral HPLC each possess unique strengths and weaknesses, the (R,R)-Ts-DENEB reduction method provides a valuable and often decisive tool, particularly when a corresponding prochiral ketone is accessible. By understanding the principles and experimental considerations of each of these methods, researchers can make informed decisions to confidently and efficiently determine the absolute stereochemistry of their target molecules, thereby accelerating the pace of discovery and development.
References
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Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1056. [Link][7][8]
- Barron, L. D. (2015). The determination of absolute configuration of chiral molecules using vibrational chiroptical spectroscopy. Chirality, 27(1), 1-13.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Rzepa, H. S. (2005). A computational perspective on the Mosher method for the determination of absolute configuration. Journal of the Chemical Society, Perkin Transactions 2, (5), 704-709.
- Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
- Casey, C. P., & Martins, F. J. C. (2000). Re-examination of the mechanism of the Noyori asymmetric hydrogenation of ketones. Organometallics, 19(13), 2537-2545.
-
Sandoval, C. A., & Noyori, R. (2005). Asymmetric transfer hydrogenation of ketones. In Modern reduction methods (pp. 231-268). Wiley-VCH.[1]
- Touge, T., Hakamata, T., & Nara, H. (2016). Oxo-tethered ruthenium (ii) complexes for asymmetric transfer hydrogenation. Organic & biomolecular chemistry, 14(39), 9245-9254.
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of chemical research, 30(2), 97-102.[4]
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
-
Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.[5]
- Wenzel, T. J., & Chiral, D. R. (2006). NMR with chiral solvating agents. Encyclopedia of Nuclear Magnetic Resonance.
-
Aboul-Enein, H. Y., & Ali, I. (2017). Chiral separations: methods and protocols. Humana press.
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link][2]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University Chemistry 115 Handout. [Link][3]
-
Martin, W. B., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(34), 13035-13042. [Link]
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Pirkle, W. H., & Hoover, D. J. (1982). Evaluation of chiral stationary phases for the chromatographic resolution of enantiomers. In Topics in Stereochemistry (Vol. 13, pp. 263-331). John Wiley & Sons.[9]
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Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? [Link][6]
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The Next Generation of Asymmetric Catalysis: Benchmarking (R,R)-Ts-DENEB® Against Conventional Catalysts in Asymmetric Transfer Hydrogenation
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry. The reduction of prochiral ketones to chiral alcohols represents a critical transformation in the synthesis of numerous active pharmaceutical ingredients and fine chemicals. This guide provides an in-depth, data-driven comparison of the novel oxo-tethered ruthenium catalyst, (R,R)-Ts-DENEB®, against conventional catalysts, offering insights into its superior performance and the mechanistic advantages that underpin its efficacy.
Introduction: The Quest for a Perfect Reduction
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of enantiomerically enriched alcohols. This technique offers operational simplicity and avoids the need for high-pressure hydrogen gas, making it an attractive alternative to asymmetric hydrogenation. The success of ATH is heavily reliant on the catalyst's ability to efficiently and selectively transfer hydrogen from a donor molecule to a ketone, yielding a chiral alcohol with high enantiomeric excess (ee).
For years, ruthenium-based catalysts featuring a chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand, such as RuCl(p-cymene)[(R,R)-Ts-DENEB], have been the workhorses in this field[1][2]. However, the quest for catalysts with higher activity, broader substrate scope, and lower catalyst loadings has led to the development of innovative catalytic systems. One such breakthrough is the development of oxo-tethered ruthenium(II) complexes, commercially known as DENEB® catalysts, by Takasago International Corporation[3]. This guide will focus on the performance of (R,R)-Ts-DENEB®, a prominent member of this family, and benchmark it against its conventional, non-tethered counterpart.
The Innovation of the Oxo-Tether: A Structural Advantage
(R,R)-Ts-DENEB®, with the full name Chloro[(R,R)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II), is distinguished by a covalent tether between the η⁶-arene and the diamine ligand. This structural feature is not merely an incremental modification; it fundamentally enhances the catalyst's performance by increasing the rigidity and stability of the catalytic center[4]. This pre-organization of the catalytic environment is believed to be a key factor in its enhanced activity and selectivity. The tether restricts the conformational flexibility of the catalyst, leading to a more defined and efficient active species during the catalytic cycle[4].
Performance Benchmark: (R,R)-Ts-DENEB® vs. Conventional Ru-TsDPEN
The true measure of a catalyst's utility lies in its performance. A comparative analysis of (R,R)-Ts-DENEB® and the conventional RuCl(p-cymene)(R,R)-TsDPEN in the asymmetric transfer hydrogenation of the model substrate, acetophenone, reveals the profound impact of the oxo-tether.
| Catalyst | Substrate | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| (R,R)-Ts-DENEB® | Acetophenone | 10,000 | 1 | >99 | 98 | [3] |
| RuCl(p-cymene)(R,R)-TsDPEN | Acetophenone | 200 | 12 | 95 | 97 | [5] |
| (R,R)-Ts-DENEB® | 4-Chloroacetophenone | 30,000 | - | 95 | 97 | |
| RuCl(p-cymene)(R,R)-TsDPEN | 4-Chloroacetophenone | 500 | 24 | 98 | 96 | |
| (R,R)-Ts-DENEB® | 1-Tetralone | 1,000 | 1 | >99 | 99 | [3] |
| RuCl(p-cymene)(R,R)-TsDPEN | 1-Tetralone | 500 | 16 | 99 | 92 | [5] |
As the data clearly indicates, (R,R)-Ts-DENEB® demonstrates a dramatic increase in catalytic activity, allowing for significantly lower catalyst loadings (higher substrate-to-catalyst ratios) while achieving comparable or even superior enantioselectivities in much shorter reaction times. This leap in efficiency translates to more cost-effective and sustainable chemical processes.
Mechanistic Insights: The "Outer Sphere" Pathway
The asymmetric transfer hydrogenation of ketones catalyzed by these ruthenium complexes is generally understood to proceed via an "outer sphere" mechanism[6]. This involves the concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand of the catalyst to the carbonyl group of the ketone through a six-membered transition state.
The enhanced rigidity of the oxo-tethered (R,R)-Ts-DENEB® is thought to facilitate the formation of a more organized and stable transition state, thereby accelerating the rate of the hydrogen transfer step and enhancing the enantioselectivity of the reaction[4].
Below is a simplified representation of the proposed catalytic cycle.
Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.
Experimental Protocols
To ensure the reproducibility and practical application of these findings, detailed experimental protocols for the asymmetric transfer hydrogenation of acetophenone are provided below.
Asymmetric Transfer Hydrogenation of Acetophenone with (R,R)-Ts-DENEB®
Materials:
-
(R,R)-Ts-DENEB® (as a representative catalyst from the DENEB® series)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Methanol)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add acetophenone (1.0 mmol).
-
Add the desired amount of solvent (e.g., 5 mL of methanol).
-
In a separate vial, prepare a stock solution of (R,R)-Ts-DENEB® in the reaction solvent.
-
Add the appropriate amount of the catalyst stock solution to the reaction flask to achieve the desired substrate-to-catalyst (S/C) ratio (e.g., 10,000:1).
-
Add a 5:2 molar mixture of formic acid and triethylamine as the hydrogen source.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 1 hour).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography to obtain the chiral 1-phenylethanol.
-
Determine the conversion and enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Transfer Hydrogenation of Acetophenone with RuCl(p-cymene)(R,R)-TsDPEN
Materials:
-
RuCl(p-cymene)(R,R)-TsDPEN
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Isopropanol)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add RuCl(p-cymene)(R,R)-TsDPEN (e.g., 0.005 mmol for an S/C ratio of 200:1).
-
Add acetophenone (1.0 mmol).
-
Add the desired amount of solvent (e.g., 5 mL of isopropanol).
-
Add a 5:2 molar mixture of formic acid and triethylamine as the hydrogen source.
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography to obtain the chiral 1-phenylethanol.
-
Determine the conversion and enantiomeric excess by chiral HPLC or GC analysis.
Caption: A typical experimental workflow for asymmetric transfer hydrogenation.
Conclusion: A New Standard in Asymmetric Catalysis
The development of the oxo-tethered ruthenium catalyst, (R,R)-Ts-DENEB®, represents a significant advancement in the field of asymmetric transfer hydrogenation. Its superior catalytic activity, which allows for remarkably low catalyst loadings, and its high enantioselectivity across a range of substrates set a new benchmark for the efficient synthesis of chiral alcohols. For researchers and professionals in drug development and fine chemical synthesis, the adoption of this next-generation catalyst offers a pathway to more economical, sustainable, and scalable processes. The clear structural and mechanistic advantages of the oxo-tethered design provide a compelling case for its position as a catalyst of choice for demanding asymmetric reduction transformations.
References
- Benchchem. (2025). Revolutionizing Asymmetric Hydrogenation: A Comparative Analysis of Ru-(R,R)-Ms-DENEB.
- Benchchem. (2025). Oxo-Tethered Catalysts: A Leap Forward in Efficiency for Asymmetric Synthesis.
-
Deshpande, K., & Bhanage, B. M. (2021). Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]
-
Ghosh, A., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(41), 25484-25494. [Link]
-
Wills, M., et al. (2012). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Letters, 14(10), 2516-2519. [Link]
-
MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Retrieved from [Link]
- Benchchem. (n.d.). RuCl(p-cymene)[(R,R)-Ts-DPEN].
-
Takasago International Corporation. (2021). DENEB®. Retrieved from [Link]
-
van der Meer, M., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(2), 1438-1447. [Link]
-
Václavík, J., et al. (2011). Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. Organometallics, 30(18), 4822-4829. [Link]
-
Francis Academic Press. (2020). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. Retrieved from [Link]
- Deshpande, K., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378.
-
Global Precious Metal Catalysts. (n.d.). RuCl(p-cymene)[(R,R)-Ts-DPEN]. Retrieved from [Link]
- Benchchem. (2025). A Comparative Guide to Ru-(R,R)-Ms-DENEB and Noyori-Type Catalysts for Asymmetric Hydrogenation.
Sources
A Researcher's Guide to Asymmetric Synthesis: A Cost-Benefit Analysis of (R,R)-Ts-DENEB and its Alternatives
In the landscape of modern pharmaceutical and fine chemical synthesis, the efficient and selective production of single-enantiomer chiral molecules is not merely an academic exercise but a critical determinant of therapeutic efficacy and commercial viability.[1] Chiral catalysts are the linchpin in this endeavor, with ruthenium-based complexes, particularly those for asymmetric hydrogenation and transfer hydrogenation, standing out for their broad applicability and high efficiency.[2] Among these, the (R,R)-Ts-DENEB catalyst has emerged as a powerful tool, offering significant advantages in performance. This guide provides a comprehensive cost-benefit analysis of utilizing (R,R)-Ts-DENEB, comparing it with established and alternative catalysts to inform strategic decisions in research and development.
The Rise of Oxo-Tethered Ruthenium Catalysts: Understanding (R,R)-Ts-DENEB
(R,R)-Ts-DENEB™ is an oxo-tethered ruthenium (II) complex that has gained significant attention as a highly efficient catalyst for asymmetric transfer hydrogenation (ATH).[3][4] Developed by Takasago International Corporation, its key innovation lies in the covalent tether between the η⁶-arene and the chiral diamine ligand. This structural feature imparts enhanced stability and rigidity to the catalytic center, leading to remarkable catalytic activity and enantioselectivity.[3]
The "(R,R)" designation refers to the stereochemistry of the 1,2-diphenylethylenediamine backbone, which is crucial for inducing the desired chirality in the product. The "Ts" denotes the tosyl (p-toluenesulfonyl) group on the diamine ligand, which plays a role in the catalytic cycle.[5]
Molecular Structure of (R,R)-Ts-DENEB
A simplified representation of the (R,R)-Ts-DENEB structure, highlighting the central Ruthenium atom, the chiral diamine ligand, and the tosyl group.
Performance Benchmarking: (R,R)-Ts-DENEB vs. Traditional Catalysts
The primary advantage of (R,R)-Ts-DENEB lies in its exceptionally high catalytic activity, allowing for significantly lower catalyst loadings compared to conventional Noyori-type catalysts.[3] This translates to higher turnover numbers (TONs) and can lead to a more cost-effective and environmentally friendly process, with reduced levels of residual metal in the final product.[3][6]
| Catalyst | Substrate | Substrate/Catalyst (S/C) Ratio | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| (R,R)-Ts-DENEB | 1-(4-chlorophenyl)ethan-1-one | 30,000 | 95 | 97 (R) | |
| RuCl | Acetophenone | 100 | >99 | 98 (R) | |
| RuCl | Acetophenone | 200 | 86 | 97 (S) | |
| Ir-Polymeric Diamine | 4-methoxyacetophenone | Not specified | Not specified | up to 99 | [7][8][9] |
As the data suggests, while traditional catalysts like RuCl(TsDPEN)(p-cymene) provide excellent enantioselectivity, they typically require significantly higher catalyst loadings (lower S/C ratios). The ability of (R,R)-Ts-DENEB to achieve high conversion and enantioselectivity at an S/C ratio of 30,000 is a substantial improvement.
Cost-Benefit Analysis: Beyond the Initial Price Tag
A direct comparison of the cost per gram of different catalysts can be misleading. A comprehensive cost-benefit analysis must consider the catalyst's efficiency, the cost of the metal, the complexity of the ligand synthesis, and the downstream processing costs.
Cost of (R,R)-Ts-DENEB:
| Quantity | Price (USD) | Source |
| 250 mg | $85.00 | |
| 1 g | $250.00 | |
| 5 g | $680.00 |
While the initial investment in (R,R)-Ts-DENEB may be higher than some conventional catalysts, its superior performance can lead to significant long-term savings. The dramatically lower catalyst loadings required for (R,R)-Ts-DENEB can offset its higher price per gram, especially in large-scale synthesis. Furthermore, the reduced catalyst waste and lower levels of ruthenium contamination in the product can simplify purification processes, saving both time and resources.
Alternatives to (R,R)-Ts-DENEB:
-
Conventional Noyori-Type Catalysts: These catalysts, such as those based on the TsDPEN (N-(p-Tosyl)-1,2-diphenylethylenediamine) and DACH (1,2-Diaminocyclohexane) ligands, are well-established and commercially available. They are often less expensive on a per-gram basis but require higher catalyst loadings.
-
Other Chiral Diamine Ligands: A wide variety of chiral diamine ligands have been developed for asymmetric catalysis.[7][10][11] The choice of ligand depends on the specific substrate and desired transformation. Some may offer advantages in terms of cost or availability for specific applications.
-
Biocatalysis: For certain transformations, enzymatic methods can be a highly effective and environmentally friendly alternative to metal-based catalysis.[12][13] Biocatalysis can offer exquisite selectivity under mild reaction conditions, though substrate scope can be a limitation.
Decision-Making Workflow for Catalyst Selection
A logical workflow for selecting the optimal catalyst for a given asymmetric synthesis.
Experimental Protocols: A Head-to-Head Comparison
To provide a practical comparison, the following are representative protocols for the asymmetric transfer hydrogenation of acetophenone using (R,R)-Ts-DENEB and a conventional Noyori-type catalyst.
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone with (R,R)-Ts-DENEB
This protocol is adapted from literature procedures and should be optimized for specific laboratory conditions.[14]
Materials:
-
(R,R)-Ts-DENEB™
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add (R,R)-Ts-DENEB (e.g., at a substrate-to-catalyst ratio of 10,000:1).
-
Add anhydrous methanol to dissolve the catalyst.
-
In a separate flask, prepare a 5:2 molar ratio mixture of formic acid and triethylamine.
-
Add the acetophenone substrate to the reaction flask.
-
Add the formic acid/triethylamine mixture to the reaction flask with stirring.
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) for the required time (e.g., 3-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone with RuCl
This protocol is a general representation of procedures found in the literature.
Materials:
-
RuCl
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Acetonitrile, anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add RuCl (e.g., at a substrate-to-catalyst ratio of 200:1).
-
Add anhydrous acetonitrile to the flask.
-
Prepare a 5:2 molar ratio mixture of formic acid and triethylamine.
-
Add the acetophenone substrate to the flask.
-
Add the formic acid/triethylamine mixture to the reaction flask with stirring.
-
Stir the reaction mixture at the specified temperature (e.g., 28 °C) for the required time, monitoring the reaction progress.
-
Upon completion, work up the reaction as described in Protocol 1.
-
Purify the product and determine the enantiomeric excess as described in Protocol 1.
Experimental Workflow Diagram
A generalized experimental workflow for asymmetric transfer hydrogenation.
Conclusion and Future Outlook
The development of (R,R)-Ts-DENEB and other oxo-tethered ruthenium catalysts represents a significant advancement in the field of asymmetric catalysis.[3] While the initial procurement cost may be higher than that of some traditional Noyori-type catalysts, a thorough cost-benefit analysis often reveals a more favorable economic and environmental profile due to its exceptional catalytic efficiency. The ability to perform reactions at very high substrate-to-catalyst ratios not only reduces the cost contribution of the catalyst per kilogram of product but also simplifies downstream processing, leading to overall process intensification.
For researchers and drug development professionals, the choice of catalyst is a multifaceted decision that extends beyond mere catalytic performance. Factors such as commercial availability, scalability, and the total cost of ownership are paramount. (R,R)-Ts-DENEB offers a compelling case for its adoption in many asymmetric synthesis campaigns, particularly where high throughput and process efficiency are critical. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development and application of highly active and selective catalysts like (R,R)-Ts-DENEB will undoubtedly play a pivotal role in shaping the future of drug discovery and manufacturing.
References
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC - NIH. [Link]
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - ACS Publications. [Link]
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. J Am Chem Soc. 2024;146(40):27736-27744. [Link]
-
Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and other bioactive compounds. RSC Adv. 2021;11(39):24247-24259. [Link]
-
Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC - NIH. [Link]
-
Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances. [Link]
-
Ryoji Noyori - Nobel Lecture. [Link]
-
Asymmetric hydrogenation - Wikipedia. [Link]
-
DENEBTM - Takasago. [Link]
-
DENEB® - Takasago International Corporation. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction - Andrew G. Myers Research Group. [Link]
-
Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC. [Link]
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions. [Link]
-
Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC - NIH. [Link]
-
Recent Advances in the Synthesis of Chiral P - JOCPR. [Link]
-
A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines - PMC - NIH. [Link]
-
A New Efficient Synthesis of (R,R)-2,2'-Bipyrrolidine: An Interesting Chiral 1,2-Diamine with C(2) Symmetry - ResearchGate. [Link]
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- 6. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
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- 10. A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines: Development of 2-Azatrienes for Cu-Catalyzed Reductive Couplings with Imines That Furnish Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to (R,R)-Ts-DENEB(regR) in Asymmetric Synthesis: A Comparative Analysis with Spectroscopic Evidence
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the choice of catalyst is paramount to achieving high enantioselectivity and yield. Among the arsenal of modern catalysts for asymmetric transfer hydrogenation (ATH), the (R,R)-Ts-DENEB(regR) catalyst, an oxo-tethered ruthenium(II) complex, has emerged as a powerhouse. This guide provides an in-depth technical comparison of (R,R)-Ts-DENEB(regR) with other notable catalysts, supported by detailed experimental protocols and spectroscopic data for a representative transformation: the kinetic resolution of 3-aryl-indanones.
The (R,R)-Ts-DENEB(regR) Advantage: Beyond Conventional Noyori-Type Catalysts
(R,R)-Ts-DENEB(regR) belongs to the family of Noyori-type catalysts, renowned for their efficacy in the asymmetric reduction of ketones and imines. What sets (R,R)-Ts-DENEB(regR) apart is its unique oxo-tethered ligand structure, which imparts enhanced catalytic activity and stability. This structural modification leads to several key advantages over conventional catalysts like (R,R)-TsDPEN RuCl(p-cymene):
-
Higher Catalytic Activity: The oxo-tether promotes a more rigid and defined catalytic pocket, leading to accelerated reaction rates and significantly lower required catalyst loadings.
-
Broader Substrate Scope: (R,R)-Ts-DENEB(regR) has demonstrated exceptional performance across a wider range of substrates, including those that are challenging for traditional catalysts.
-
Improved Selectivity: The well-defined chiral environment often results in superior enantioselectivity and diastereoselectivity.
Comparative Performance in the Kinetic Resolution of 3-Aryl-indanones
To objectively assess the performance of (R,R)-Ts-DENEB(regR), we will examine its application in the efficient kinetic resolution of racemic 3-aryl-1-indanones. This reaction is a powerful strategy for accessing enantioenriched indanols and unreacted indanones, which are valuable building blocks in medicinal chemistry. For instance, they are key intermediates in the synthesis of bioactive compounds like (+)-indatraline, a treatment for depression and cocaine addiction.[1]
The following table summarizes the performance of (R,R)-Ts-DENEB(regR) in the kinetic resolution of 3-phenyl-1-indanone and compares it with other catalysts.
| Catalyst | Substrate | Product | Yield (%) | ee (%) | dr (cis:trans) |
| (R,R)-Ts-DENEB(regR) | rac-3-phenyl-1-indanone | (1R,3R)-3-phenyl-indan-1-ol | 48 | >99 | >99:1 |
| (S)-3-phenyl-1-indanone | 49 | 98 | |||
| (R,R)-RuCl | rac-3-phenyl-1-indanone | (1R,3R)-3-phenyl-indan-1-ol | 45 | 95 | 95:5 |
| (S)-3-phenyl-1-indanone | 51 | 88 | |||
| (R,R)-RuCl | rac-3-phenyl-1-indanone | (1R,3R)-3-phenyl-indan-1-ol | 46 | 96 | 96:4 |
| (S)-3-phenyl-1-indanone | 50 | 90 |
As the data illustrates, (R,R)-Ts-DENEB(regR) exhibits superior performance, affording both the desired alcohol and the unreacted ketone with excellent yields and outstanding enantiomeric excess and diastereoselectivity.[1]
Experimental Protocol and Spectroscopic Data
The following is a detailed protocol for the kinetic resolution of 3-phenyl-1-indanone using (R,R)-Ts-DENEB(regR), based on the work of Park and Lee (2021).[1]
Experimental Workflow
Caption: Workflow for the kinetic resolution of 3-phenyl-1-indanone.
Detailed Procedure
To a solution of racemic 3-phenyl-1-indanone (104 mg, 0.5 mmol) and triethylamine (1.06 mL, 7.5 mmol) in methanol (1.5 mL) is added formic acid (63.4 μL, 1.5 mmol), followed by a solution of (R,R)-Ts-DENEB(regR) (3.2 mg, 0.005 mmol) in methanol (1.0 mL). The reaction mixture is stirred at 25 °C under a nitrogen atmosphere. The reaction progress is monitored by TLC. After the reaction is complete (typically 6-14 hours), the mixture is diluted with chloroform (30 mL) and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford (1R,3R)-3-phenyl-indan-1-ol and (S)-3-phenyl-1-indanone.[1]
Spectroscopic Data for (1R,3R)-3-phenyl-indan-1-ol
The following data is representative of the characterization of the chiral alcohol product.
¹H NMR (400 MHz, CDCl₃): δ 7.55-7.20 (m, 9H, Ar-H), 5.35 (t, J = 6.4 Hz, 1H, CH-OH), 4.30 (t, J = 8.0 Hz, 1H, Ph-CH), 2.95 (ddd, J = 13.2, 8.4, 4.8 Hz, 1H, CH₂), 2.20 (ddd, J = 13.2, 8.0, 6.8 Hz, 1H, CH₂).
¹³C NMR (100 MHz, CDCl₃): δ 144.9, 142.8, 141.6, 128.8, 128.3, 127.8, 127.1, 126.9, 125.2, 124.9, 76.8, 52.1, 40.2.
IR (KBr, cm⁻¹): 3350 (br, O-H), 3060, 3030, 2920, 1600, 1490, 1450, 1050.
Mechanistic Insights
The high efficiency and stereoselectivity of the (R,R)-Ts-DENEB(regR) catalyzed transfer hydrogenation can be attributed to a well-defined outer-sphere mechanism.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
The reaction is initiated by the formation of a ruthenium hydride species from the reaction of the catalyst with the hydrogen source (a mixture of formic acid and triethylamine). The prochiral ketone then coordinates to the metal center in a stereoelectronically favored orientation, dictated by the chiral ligand. This is followed by the transfer of a hydride from the ruthenium and a proton from the amine ligand to the carbonyl group of the ketone, yielding the chiral alcohol. The catalyst is then regenerated to complete the catalytic cycle. The rigidity of the oxo-tether in (R,R)-Ts-DENEB(regR) plays a crucial role in pre-organizing the catalyst for efficient and highly stereoselective hydrogen transfer.
Conclusion
(R,R)-Ts-DENEB(regR) stands out as a superior catalyst for asymmetric transfer hydrogenation, offering significant advantages in terms of activity, selectivity, and substrate scope over conventional Noyori-type catalysts. The provided experimental data and spectroscopic analysis for the kinetic resolution of 3-phenyl-1-indanone serve as a testament to its efficacy. For researchers aiming to synthesize enantioenriched compounds with high efficiency and predictability, (R,R)-Ts-DENEB(regR) represents a state-of-the-art tool that can accelerate discovery and development in the pharmaceutical and fine chemical industries.
References
-
Park, S.; Lee, H.-K. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Adv., 2021 , 11, 23161-23183. [Link]
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A Researcher's Guide to Catalysts for Asymmetric Transfer Hydrogenation: A Comparative Review
The enantioselective reduction of prochiral ketones and imines to form chiral alcohols and amines is a cornerstone of modern synthetic chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical methodology for this transformation, offering an operationally simpler and safer alternative to high-pressure hydrogenation.[2][4] The success of ATH is intrinsically linked to the design and performance of the catalyst, which dictates the efficiency, selectivity, and substrate scope of the reaction.
This guide provides a comparative overview of the primary classes of catalysts employed in asymmetric transfer hydrogenation. We will delve into the mechanistic nuances of each catalyst type, present comparative performance data, and offer insights into their practical application. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in catalyst selection for their specific synthetic challenges.
The Landscape of ATH Catalysts: An Overview
The field of asymmetric transfer hydrogenation is dominated by several key classes of catalysts, each with its own set of strengths and weaknesses. The most prominent among these are Ruthenium-based catalysts, particularly the well-known Noyori-type catalysts, Rhodium and Iridium complexes, emerging earth-abundant Iron-based catalysts, and metal-free Organocatalysts. The choice of catalyst is often dictated by the nature of the substrate, desired enantioselectivity, and economic considerations.
Ruthenium-Based Catalysts: The Workhorses of ATH
Ruthenium(II) complexes, particularly those developed by Noyori and co-workers, are arguably the most widely used and well-understood catalysts for ATH.[5][6][7] These catalysts typically feature a Ru(II) center coordinated to a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), and an arene ligand like p-cymene.[8][9][10]
Mechanism of Action
The catalytic cycle of Noyori-type ruthenium catalysts is a well-elucidated example of a metal-ligand bifunctional mechanism.[11][12] The reaction is believed to proceed through a concerted outer-sphere hydrogen transfer from the catalyst to the substrate.[13] The key steps involve:
-
Formation of the Ruthenium Hydride: In the presence of a hydrogen source (e.g., isopropanol or formic acid/triethylamine) and a base, the pre-catalyst is converted to the active ruthenium hydride species.
-
Substrate Coordination and Hydrogen Transfer: The ketone or imine substrate coordinates to the catalyst, and a concerted transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl or iminyl group occurs via a six-membered transition state.[12]
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol or amine is released, and the catalyst is regenerated to complete the catalytic cycle.
Caption: Catalytic cycle of a Noyori-type Ruthenium catalyst.
Performance and Comparison
Ruthenium catalysts exhibit excellent enantioselectivity and high turnover numbers for a broad range of aryl ketones.[6][7] Tethered Ru(II) catalysts, where the arene and diamine ligands are covalently linked, have shown enhanced stability and activity, allowing for catalyst loadings as low as 0.01 mol%.[6][14]
| Catalyst System | Substrate | Hydrogen Donor | Temp (°C) | ee (%) | Conversion (%) | Reference |
| RuCl | Acetophenone | i-PrOH/KOH | 25 | 97 (R) | >98 | |
| "Tethered" Ru(II) Catalyst | Acetophenone | HCOOH/Et3N | 80 | >99 | >99 | [6] |
| RuCl | Acetophenone | i-PrOH/KOH | 28 | 91 (S) | 70 |
Rhodium and Iridium-Based Catalysts: Expanding the Scope
While ruthenium catalysts are highly effective, rhodium(III) and iridium(III) complexes with similar chiral diamine ligands have emerged as powerful alternatives.[15][16] These catalysts often exhibit complementary reactivity and can be particularly effective in aqueous media.[16]
Mechanism of Action
The mechanism of Rh(III) and Ir(III) catalyzed ATH is believed to be analogous to that of the Ru(II) systems, involving a metal-ligand bifunctional pathway. The incorporation of a tether between the cyclopentadienyl (Cp*) ligand and the diamine has been shown to enhance stereochemical rigidity and catalytic efficiency in Rh(III) complexes.[15]
Caption: General catalytic cycle for Rh(III) and Ir(III) ATH catalysts.
Performance and Comparison
Rh(III) and Ir(III) catalysts have demonstrated high efficiency and enantioselectivity, particularly for the reduction of α-nitro ketones and in aqueous solvent systems.[16][17] Rh(III) catalysts have been shown to be particularly efficient in water, with a broad optimal pH range.[16]
| Catalyst System | Substrate | Hydrogen Donor | ee (%) | Yield (%) | Reference |
| [CpRhCl((S,S)-TsDPEN)] | Acetophenone (in water) | HCOOH/Et3N | 99 | >95 | [16] |
| [CpIrCl((S,S)-TsDPEN)] | Acetophenone (in water) | HCOOH/Et3N | 97 | >95 | [16] |
| Rh(III) catalyst | α-Nitro Ketones | H2 or HCOOH/Et3N | >99 | up to 98 | [17] |
Iron-Based Catalysts: A Sustainable Alternative
The development of catalysts based on earth-abundant and less toxic metals like iron is a major focus of green chemistry.[11][18] Significant progress has been made in designing iron catalysts for ATH that exhibit high activity and selectivity, positioning them as viable alternatives to precious metal catalysts.[1][19]
Mechanism of Action
The mechanism of iron-catalyzed ATH can vary depending on the ligand system. For some iron complexes with PNNP ligands, a key step is the partial reduction of the ligand itself under the reaction conditions.[13] The active catalyst is an amido-(ene-amido) complex, and the reduction of the ketone proceeds via an outer-sphere mechanism similar to the Noyori catalysts.[13] DFT calculations have supported a pathway where the N-H bond of the ligand directs and activates the carbonyl group for hydride transfer from the iron center.[20]
Caption: Proposed activation and catalytic cycle for an iron-based ATH catalyst.
Performance and Comparison
While early iron catalysts for ATH showed modest enantioselectivity, newer generations have demonstrated significant improvements.[19] Some iron catalysts now achieve excellent yields and high enantiomeric excesses for the reduction of both ketones and imines.[1] Although the best ruthenium catalysts may still offer higher enantioselectivity in some cases, iron catalysts can be more active, operating on shorter timescales or at lower catalyst loadings.[1]
| Catalyst System | Substrate | ee (%) | Yield (%) | Reference |
| (S,S)-Iron(II) PNNP Complex | Various Ketones | up to 98 | Good to Excellent | [1] |
| Iron Variant of Noyori Catalyst | Acetophenone | Moderate | Good | [21] |
| Knölker-type Iron Complex | Various Ketones | up to 70 | - | [20] |
Organocatalysts: The Metal-Free Approach
Organocatalytic asymmetric transfer hydrogenation has emerged as an attractive metal-free alternative, avoiding concerns about toxic metal contamination in the final product.[22][23] These reactions typically employ a chiral Brønsted acid or a thiourea-based catalyst in conjunction with a hydride donor like a Hantzsch ester.[22][24]
Mechanism of Action
In organocatalytic ATH, the catalyst activates the substrate through hydrogen bonding. For example, a chiral phosphoric acid can protonate an imine, forming a chiral ion pair with the conjugate base of the acid. The Hantzsch ester then delivers a hydride to the activated iminium ion in a stereocontrolled manner.[25] Similarly, thiourea catalysts activate nitroolefins through hydrogen bonding to the nitro group, facilitating conjugate hydride transfer from a Hantzsch ester.[24]
Caption: General mechanism for organocatalytic transfer hydrogenation.
Performance and Comparison
Organocatalytic ATH has proven highly effective for the reduction of imines and nitroolefins, often achieving excellent yields and high enantioselectivities.[22][24] While turnover frequencies may be lower than their metal-based counterparts, the mild reaction conditions and environmental benefits make this a valuable approach.[22]
| Catalyst System | Substrate | Hydride Donor | ee (%) | Yield (%) | Reference |
| BINOL-derived Phosphoric Acid | Imines | Hantzsch Ester | High | Good | [22] |
| Jacobsen-type Thiourea | Nitroolefins | Hantzsch Ester | up to 98 | High | [24] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone with a Noyori-Type Catalyst
This protocol is a representative example for the ATH of a prochiral ketone using a well-established ruthenium catalyst.
Materials:
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium hydroxide (KOH)
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of acetophenone (1 mmol) in 2-propanol (10 mL), add the ruthenium catalyst (0.005 mmol, 0.5 mol%).
-
Prepare a solution of potassium hydroxide (0.05 mmol) in 2-propanol (1 mL).
-
Add the KOH solution to the reaction mixture.
-
Stir the mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 1.5 hours), monitoring the reaction by TLC or GC.
-
Upon completion, quench the reaction by the addition of 1 M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Conclusion
The field of asymmetric transfer hydrogenation offers a diverse and powerful toolkit for the synthesis of chiral molecules. While the well-established ruthenium catalysts of the Noyori-type remain the benchmark for many applications due to their high efficiency and broad applicability, significant advancements in rhodium, iridium, and particularly iron-based systems are providing compelling alternatives with unique advantages in terms of cost, sustainability, and reactivity. Furthermore, the rise of organocatalysis presents a completely metal-free approach that is highly valuable, especially in the synthesis of pharmaceutical intermediates where metal contamination is a critical concern. The optimal choice of catalyst will ultimately depend on a careful consideration of the specific substrate, desired selectivity, and the overarching goals of the synthetic campaign, including economic and environmental factors.
References
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An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]
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Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology. [Link]
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Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society. [Link]
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A Stereochemically Well-Defined Rhodium(III) Catalyst for Asymmetric Transfer Hydrogenation of Ketones. Organic Letters. [Link]
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“Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry. [Link]
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asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. PubMed. [Link]
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Rational development of iron catalysts for asymmetric transfer hydrogenation. Dalton Transactions. [Link]
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Rational development of iron catalysts for asymmetric transfer hydrogenation. SciSpace. [Link]
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A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. ResearchGate. [Link]
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Noyori Asymmetric Transfer Hydrogenation. Chem-Station. [Link]
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Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. PubMed. [Link]
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A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society. [Link]
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Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters. [Link]
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Chapter 6: Transfer Hydrogenation with Non-toxic Metals for Drug Synthesis. Royal Society of Chemistry. [Link]
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Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Princeton University. [Link]
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Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering. [Link]
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Organocatalytic asymmetric synthesis of 1,1-diarylethanes by transfer hydrogenation. PubMed. [Link]
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Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]
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Recent Progress and Applications of Transition-Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines through Dynamic Kinetic Resolution. Thieme. [Link]
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Recent Advances in Asymmetric Iron Catalysis. National Institutes of Health. [Link]
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The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. Journal of the American Chemical Society. [Link]
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Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. PubMed. [Link]
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Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. University of Illinois Urbana-Champaign. [Link]
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Mechanistic hypothesis of the organocatalytic asymmetric transfer hydrogenation. ResearchGate. [Link]
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Rhodium-catalyzed asymmetric transfer hydrogenation of carbonyl derivatives. ResearchGate. [Link]
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Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]
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Proposed mechanism for the asymmetric transfer hydrogenation of ketones... ResearchGate. [Link]
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Rhodium-Catalyzed Asymmetric Transfer Hydrogenations. Sci-Hub. [Link]
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Asymmetric hydrogenation. Wikipedia. [Link]
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Asymmetric hydrogenation catalyzed by first-row transition metal complexes. Chemical Society Reviews. [Link]
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Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. ResearchGate. [Link]
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Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI. [Link]
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Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]
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Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R,R)-Ts-DENEB
This document provides essential, procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of (R,R)-Ts-DENEB. As a sophisticated, ruthenium-based asymmetric hydrogenation catalyst, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure laboratory safety, regulatory compliance, and environmental protection. This guide moves beyond simple checklists to explain the causality behind each procedural step, fostering a deep understanding of safe chemical handling.
Core Principles: Understanding the Hazard Profile of (R,R)-Ts-DENEB
Proper disposal begins with a comprehensive understanding of the material's intrinsic properties and associated hazards. (R,R)-Ts-DENEB, or Chloro[(R,R)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II), is not a benign substance; its hazard profile is dictated by its constituent parts: a heavy metal center, a complex organic ligand, and a sulfonamide group.
-
Ruthenium Core: As a transition metal, ruthenium and its complexes must be treated as heavy metal waste. Improper disposal can lead to environmental accumulation and potential toxicity.
-
Sulfonamide Moiety: Sulfonamide-containing compounds can be persistent in the environment and may be harmful to aquatic life.[1]
-
Organic Ligand Structure: The complex organic framework renders the compound a combustible solid and dictates its interactions with other chemicals and solvents.[2]
Safety data for the analogous (S,S) enantiomer provides critical hazard insights that must be applied to the (R,R) form.[1] All waste derived from this catalyst must be managed as regulated hazardous waste.
Table 1: GHS Hazard Classification for Ts-DENEB Analogues
| Hazard Statement | Description | Precautionary Recommendation |
|---|---|---|
| H351 | Suspected of causing cancer.[1] | P201: Obtain special instructions before use.[1] |
| H372 / H373 | Causes or may cause damage to organs through prolonged or repeated exposure.[1] | P260: Do not breathe dust.[1] |
| H412 | Harmful to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
| WGK 3 | Severely hazardous to water.[2] | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
The Core Directive: Segregation, Containment, and Labeling
The foundational step for disposing of any laboratory chemical is its immediate and correct identification as waste. A chemical is considered waste once there is no longer an intention for its use.[3] From that moment, it must be managed according to hazardous waste protocols to prevent accidental use or improper disposal.
Under no circumstances should (R,R)-Ts-DENEB or its rinsate be disposed of down the sink or in regular trash.[3][4]
Step-by-Step Waste Accumulation Protocol
-
Container Selection:
-
Primary Choice: The original manufacturer's container is the best option for storing solid waste (R,R)-Ts-DENEB.[4]
-
Alternative Containers: If the original container is unavailable, use a clean, dry container made of a compatible material (e.g., glass or polyethylene) with a secure, vapor-tight lid.[3][4] The container must be in good condition, free from cracks or leaks.[3]
-
-
Waste Segregation:
-
Dedicate a specific waste container solely for (R,R)-Ts-DENEB and compatible materials.
-
Crucially, do not mix incompatible wastes. [5] For instance, do not mix this chlorinated organic catalyst waste with reactive metals or strong acids unless it is part of a specific deactivation procedure (which is not recommended for routine disposal).
-
-
Hazardous Waste Labeling:
-
Immediately affix a "Hazardous Waste" label to the container.[3]
-
The label must be filled out completely and legibly in English.[3]
-
Write the full chemical name: "(R,R)-Ts-DENEB" or "Chloro[(R,R)-N-[2-[2-(4-methylbenzyloxy)ethyl]amino-1,2-diphenylethyl]-p-toluenesulfonamide]ruthenium(II)". Do not use abbreviations or chemical formulas.[3]
-
List all constituents if it is a mixed waste stream (e.g., "(R,R)-Ts-DENEB, Methanol").[6]
-
Clearly indicate the hazards (e.g., Toxic, Environmental Hazard).
-
-
Safe Storage:
-
Keep the hazardous waste container sealed at all times, except when adding waste.[3]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
The container must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[3]
-
Detailed Disposal Protocols for Specific Waste Streams
The disposal procedure varies depending on the form of the waste. The following protocols cover the most common scenarios encountered in a research setting.
Protocol 3.1: Unused, Expired, or Off-Specification Solid (R,R)-Ts-DENEB
This protocol applies to the pure, solid catalyst in its original form.
Methodology:
-
Designate the original container holding the (R,R)-Ts-DENEB as the waste container.
-
Ensure the cap is tightly sealed.
-
If the exterior of the container is contaminated, carefully decontaminate it with a cloth lightly dampened with a suitable solvent (e.g., methanol), treating the cloth as contaminated solid waste.
-
Apply a completed hazardous waste label over the original product label.
-
Transfer the labeled container to the designated satellite accumulation area for pickup by your institution's Environmental Health and Safety (EHS) department.[6]
Protocol 3.2: Contaminated Labware, PPE, and Solid Materials
This includes items such as weighing paper, spatulas, gloves, and absorbent materials used to clean up minor spills.
Methodology:
-
Collect all contaminated solid waste in a designated, compatible container, such as a sealable plastic bag or a wide-mouth solid waste container.
-
Label the container as "Hazardous Waste" and list the contents as "Debris contaminated with (R,R)-Ts-DENEB".
-
Once the container is full, seal it and arrange for disposal through your institution's EHS office.[4]
-
Contaminated glassware should be triple-rinsed with a suitable solvent (see Protocol 3.4); the rinsate is hazardous waste.[3] If the glassware cannot be effectively decontaminated, it must be disposed of as hazardous solid waste.[3]
Protocol 3.3: Reaction Mixtures and Solutions Containing (R,R)-Ts-DENEB
This is the most common waste stream. Any solution that has come into contact with the catalyst is considered hazardous waste.
Methodology:
-
Identify a suitable, compatible waste container (glass is often preferred for organic solvents) with a screw cap.
-
Label the container as "Hazardous Waste" before adding any waste.
-
List all chemical constituents and their approximate concentrations on the label (e.g., "Methanol (~80%), Toluene (~15%), Acetone (~5%), (R,R)-Ts-DENEB (<1%)").[6]
-
Carefully pour the waste solutions into the container, using a funnel to prevent spills.
-
Keep the container sealed when not in use and store it in secondary containment.
-
Contact EHS for pickup when the container is ready for disposal.
Protocol 3.4: Decontamination of Empty (R,R)-Ts-DENEB Containers
An "empty" container that held this catalyst is not yet safe for regular disposal and must be decontaminated.
Methodology:
-
Triple Rinsing: This procedure is mandatory to render the container non-hazardous.[3][7]
-
Add a small amount of a suitable solvent (one that readily dissolves the catalyst, such as methanol or acetone) to the empty container, equivalent to about 5-10% of the container's volume.[4]
-
Securely cap the container and swirl vigorously to rinse all interior surfaces.
-
Pour the solvent rinsate into the appropriate liquid hazardous waste container (e.g., "Halogenated Organic Waste"). This rinsate is hazardous waste. [3][4]
-
Repeat this rinsing process two more times for a total of three rinses.
-
-
Final Disposal: After triple rinsing, let the container air-dry completely in a ventilated area, such as a chemical fume hood.[7]
-
Once fully dry and free of residue, deface or remove the original label and any hazard markings.[7] The container can now be disposed of in the regular laboratory glass or solid waste stream, depending on its material.[7]
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural flow for the proper management of (R,R)-Ts-DENEB waste.
Caption: Decision workflow for managing different forms of (R,R)-Ts-DENEB waste.
References
-
Lehigh University, Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
-
The University of Chicago, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
University of North Alabama. (n.d.). HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of chiral recyclable catalysts in asymmetric catalysis. Retrieved from [Link]
-
Wiley. (n.d.). Chiral Catalyst Immobilization and Recycling. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Application of chiral recyclable catalysts in asymmetric catalysis. Retrieved from [Link]
-
PubMed. (n.d.). Biodegradation of sulfonamide antibiotics in sludge. Retrieved from [Link]
-
Tetrahedron Letters. (2016, December 20). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Retrieved from [Link]
-
Royal Society of Chemistry. (2005, March 14). 5 Immobilisation of chiral catalysts : easy recycling of catalyst and improvement of catalytic efficiencies. Retrieved from [Link]
-
PubMed Central. (n.d.). Supramolecular Strategies for the Recycling of Homogeneous Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic removal of tosyl and mesyl groups. Retrieved from [Link]
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- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Researcher's Guide to the Safe Handling of (R,R)-Ts-DENEB(regR): A Focus on Personal Protective Equipment, Operational Plans, and Disposal
(R,R)-Ts-DENEB(regR) is a sophisticated oxo-tethered ruthenium complex, prized in the field of synthetic organic chemistry for its efficacy as a catalyst in asymmetric transfer hydrogenation reactions.[1] Its unique structure allows for high enantioselectivity under mild conditions, making it a valuable tool in the synthesis of complex chiral molecules.[2] However, the very properties that make it a powerful catalyst also necessitate a robust and well-defined safety protocol to protect researchers from potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
The primary identified hazards associated with (R,R)-Ts-DENEB(regR) and its enantiomer include:
-
Suspected Carcinogen (H351): This classification warrants the highest level of precaution to minimize any potential for exposure.[3][4][5][6]
-
Organ Damage through Prolonged or Repeated Exposure (H372/H373): Chronic exposure poses a significant health risk, underscoring the need for consistent and correct use of personal protective equipment.[3][4][7][8]
-
Aquatic Toxicity (H412): The compound is harmful to aquatic life with long-lasting effects, mandating stringent procedures for waste disposal and decontamination to prevent environmental release.[3][4][5][6]
This guide is structured to provide a comprehensive operational plan, from initial preparation to final disposal, ensuring that every interaction with (R,R)-Ts-DENEB(regR) is conducted with the utmost attention to safety and scientific integrity.
I. The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical, direct control measure for protecting the researcher. Given that (R,R)-Ts-DENEB(regR) is a powder, the primary routes of exposure are inhalation of airborne particles and dermal contact.
Engineering Controls: The Non-Negotiable Prerequisite
Before any handling of (R,R)-Ts-DENEB(regR), ensure that all operations are conducted within a certified and properly functioning chemical fume hood.[9] A fume hood is the primary engineering control designed to capture hazardous dust and vapors at the source, preventing their inhalation. For weighing the solid catalyst, a dedicated balance inside the fume hood or a ducted balance enclosure is mandatory.
PPE Ensemble for Handling (R,R)-Ts-DENEB(regR)
| PPE Component | Specification | Rationale and Best Practices |
| Gloves | Double-gloving: Butyl or Neoprene outer glove, Nitrile inner glove. | (R,R)-Ts-DENEB(regR) is an organometallic compound. While specific permeation data is not available, butyl and neoprene rubber offer broad protection against a wide range of chemicals, including many organometallics, acids, and bases.[6][10] Nitrile gloves offer good splash resistance to many organic compounds but can be degraded by certain solvents.[9][11] Double-gloving provides an additional layer of security. Crucially, inspect gloves for any signs of degradation or perforation before and during use. Remove and replace gloves immediately after any known contact with the catalyst. [3] |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and potential splashes. A face shield should be worn over goggles when there is a significant risk of splashing, such as during the workup of larger-scale reactions or during spill cleanup.[12] |
| Body Protection | Fully-fastened laboratory coat, preferably a disposable gown. | A lab coat protects skin and personal clothing from contamination. For handling carcinogens, a disposable gown that can be discarded as hazardous waste after the procedure is highly recommended.[13] Ensure the lab coat has long sleeves with tight-fitting cuffs. |
| Respiratory Protection | N95 respirator (or higher) may be required based on risk assessment. | While a fume hood is the primary control, a risk assessment may indicate the need for respiratory protection, especially when handling larger quantities or if there is a potential for aerosolization outside of the hood. Use of a respirator requires prior medical clearance and fit-testing.[8] |
II. Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow minimizes the risk of exposure and cross-contamination. The principle of a "designated area" is paramount when working with a suspected carcinogen.
Workflow Diagram
Caption: A logical workflow for handling (R,R)-Ts-DENEB(regR).
Detailed Protocol Steps
-
Designate a Work Area: All work with (R,R)-Ts-DENEB(regR) must be performed in a designated area within a chemical fume hood. This area should be clearly marked with a sign indicating "WARNING: SUSPECTED CARCINOGEN WORK AREA".
-
Don Full PPE: Before entering the designated area, put on the complete PPE ensemble as detailed in the table above.
-
Prepare Work Surface: Cover the work surface within the fume hood with a plastic-backed absorbent liner to contain any spills and facilitate cleanup.[13]
-
Weighing the Catalyst:
-
Use the "tare method" to avoid contaminating the balance.[9] Pre-label and tare a vial on the bench.
-
Move the vial into the fume hood. Add the (R,R)-Ts-DENEB(regR) powder to the vial inside the hood.
-
Securely cap the vial before moving it out of the hood to the balance for final weighing.
-
-
Performing the Reaction: Conduct all transfers and reaction steps within the fume hood. Use tools like spatulas and powder funnels to minimize the generation of dust.
-
Decontaminating Glassware and Tools:
-
Initial Rinse: At the end of the reaction, quench the reaction mixture as per the experimental protocol. Rinse all glassware and tools that came into contact with the catalyst with a suitable solvent (e.g., the reaction solvent) to remove gross contamination. This rinse solvent must be collected as hazardous waste.
-
Oxidative Decontamination: A potential method for deactivating residual ruthenium catalyst involves oxidation. Prepare a 10-15% solution of hydrogen peroxide (H₂O₂).[2] Rinse the glassware with this solution to oxidize the ruthenium complex to insoluble and less reactive ruthenium dioxide (RuO₂). Allow a contact time of at least 30 minutes. Caution: Ensure the glassware is free of incompatible organic solvents before using an oxidizing agent. Collect the H₂O₂ rinse as hazardous waste.
-
Final Cleaning: After decontamination, glassware can be cleaned using standard laboratory procedures.
-
-
Decontaminating the Work Surface: Carefully wipe the absorbent liner and all surfaces within the designated area with a cleaning solution. A solution of 2% sodium hypochlorite followed by a rinse with 70% ethanol or a validated hazardous drug decontamination product can be effective.[5] All wipes and the liner must be disposed of as solid hazardous waste.
-
Segregate and Dispose of Waste: All waste streams must be treated as hazardous. See Section III for a detailed disposal plan.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield/goggles, inner gloves, and respirator (if used). Dispose of all single-use items in the designated hazardous waste container.
-
Personal Hygiene: Immediately after removing all PPE, wash hands and forearms thoroughly with soap and water.
III. Disposal Plan: Managing (R,R)-Ts-DENEB(regR) Waste
Due to its organ toxicity and harm to aquatic life, all waste containing (R,R)-Ts-DENEB(regR) must be handled as hazardous waste.[3][4] Environmental release must be strictly avoided.
Waste Stream Segregation
Caption: Segregation of waste streams for (R,R)-Ts-DENEB(regR).
Disposal Protocol
-
Solid Waste: All contaminated solids, including unused catalyst, contaminated silica gel, filter paper, disposable PPE, and cleaning wipes, must be collected in a clearly labeled, sealed hazardous waste container. The label must read "Hazardous Waste: Contains Ruthenium Catalyst (CAS: 1333981-84-2), Suspected Carcinogen."
-
Liquid Waste: All reaction mixtures, solvent rinses, and decontamination solutions must be collected in a separate, clearly labeled, and sealed hazardous waste container. The label should specify the full chemical contents, including the ruthenium catalyst.
-
Neutralization of Gross Catalyst Residues: For larger quantities of residual catalyst or concentrated waste streams, consider a deactivation step before collection. In a fume hood, the waste can be slowly added to a stirred solution of 10-15% hydrogen peroxide to oxidize the active catalyst.[2] This should only be performed by trained personnel after a careful review of the compatibility of all chemicals in the waste stream.
-
Final Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management service. Do not pour any liquid waste down the drain or place solid waste in the regular trash. Consider catalyst recycling and reclamation services, which can be an environmentally and economically sound option for larger quantities of spent catalyst.[9]
By adhering to this comprehensive guide, researchers can confidently utilize the powerful catalytic properties of (R,R)-Ts-DENEB(regR) while upholding the highest standards of laboratory safety and environmental responsibility.
References
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Safety and Handling of Organometallic Compounds - Solubility of Things. Solubility of Things. [Link]
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Chemical Resistance of Latex and Nitrile Gloves - USA Scientific, Inc. USA Scientific. [Link]
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24-002a - General Use SOP - Carcinogens - Stanford Environmental Health & Safety. Stanford University. [Link]
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Hard Surfaces Contaminated with Hazardous Drugs: Effectiveness of Accelerated Hydrogen Peroxide® Disinfectant as Agent of Decontamination. Diversey. [Link]
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Best Gloves That Protect Your Hands from Hazardous Chemicals. WellBefore. [Link]
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Safe Handling of Hazardous Agents and Carcinogens | Temerty Faculty of Medicine. University of Toronto. [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]
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What Are the Best Gloves for Chemical Handling? Bansi Safety Gear And PPEs. [Link]
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Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
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A simple oxidative procedure for the removal of ruthenium residues. ResearchGate. [Link]
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OSHA Glove Selection Chart. University of Toledo Environmental Health and Safety. [Link]
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In Vitro Evaluation of Decontamination Efficacy of Cleaning Solutions on Stainless Steel and Glass Surfaces Contaminated by 10 Antineoplastic Agents. ResearchGate. [Link]
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First Aid for Chemical Exposure. Coast2Coast. [Link]
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What to do in a chemical emergency. GOV.UK. [Link]
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- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. physics.purdue.edu [physics.purdue.edu]
- 4. implats.co.za [implats.co.za]
- 5. Medical response in a nuclear or radiological emergency â Page 158 [regulation-oversight.asnr.fr]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
